2-Aminoindan-2-phosphonic acid
Description
Properties
IUPAC Name |
(2-amino-1,3-dihydroinden-2-yl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO3P/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFRDRWPYDVEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566537 | |
| Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141120-17-4 | |
| Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 2-Aminoindan-2-phosphonic Acid
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the primary mechanism of action of 2-Aminoindan-2-phosphonic acid (AIP). Contrary to initial hypotheses suggesting a role as an N-methyl-D-aspartate (NMDA) receptor antagonist, the robust body of scientific evidence firmly establishes AIP as a potent, competitive, and time-dependent inhibitor of phenylalanine ammonia-lyase (PAL).
This guide will dissect the intricacies of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Primary Mechanism of Action: Competitive Inhibition of Phenylalanine Ammonia-Lyase (PAL)
This compound is a conformationally restricted analog of the amino acid phenylalanine. This structural mimicry is the cornerstone of its mechanism of action. AIP exerts its biological effects by directly competing with phenylalanine for the active site of the enzyme phenylalanine ammonia-lyase (PAL)[1]. PAL is a critical enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignins, and stilbenes, which are crucial for plant growth, development, and defense.
The inhibition of PAL by AIP is not only competitive but also exhibits time-dependent characteristics[1]. This suggests a "slow-binding" inhibition model, where an initial enzyme-inhibitor complex (EI) is formed, which then undergoes a conformational change to a more stable, tightly bound complex (EI*). This results in a progressive increase in the inhibition of the enzyme over time.
Quantitative Analysis of PAL Inhibition
The inhibitory potency of this compound against PAL has been quantified through kinetic studies. The following table summarizes the key kinetic parameters for the interaction of AIP with the homotetrameric PAL-1 isozyme from parsley.
| Parameter | Value | Description | Reference |
| Ki | 7 ± 2 nM | The equilibrium constant for the dissociation of the final enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity. | [1] |
| k2 | 2.6 ± 0.04 x 104 M-1s-1 | The association rate constant for the formation of the initial enzyme-inhibitor complex. | [1] |
| k-2 | 1.8 ± 0.04 x 10-4 s-1 | The dissociation rate constant for the breakdown of the final enzyme-inhibitor complex. The very low value indicates a slow off-rate and a stable complex. | [1] |
The Phenylpropanoid Pathway and the Role of PAL
The following diagram illustrates the pivotal position of Phenylalanine Ammonia-Lyase (PAL) in the phenylpropanoid pathway and the inhibitory action of this compound.
Experimental Protocols: Kinetic Analysis of PAL Inhibition
The determination of the kinetic parameters of PAL inhibition by AIP typically involves a series of in vitro enzyme assays. A detailed methodology is outlined below.
Materials and Reagents
-
Highly purified Phenylalanine Ammonia-Lyase (PAL) isozyme (e.g., heterologously expressed PAL-1 from parsley)
-
L-Phenylalanine (substrate)
-
This compound (inhibitor)
-
Buffer solution (e.g., Tris-HCl buffer at a specific pH, typically around 8.5)
-
Spectrophotometer capable of measuring absorbance at 290 nm
Procedure
-
Enzyme Activity Assay: The activity of PAL is monitored by measuring the rate of formation of trans-cinnamic acid, which has a characteristic absorbance at 290 nm.
-
Determination of Km for Phenylalanine:
-
A series of reactions are set up with a fixed concentration of PAL and varying concentrations of L-phenylalanine.
-
The initial reaction velocities (V0) are measured for each substrate concentration.
-
The data are plotted on a Michaelis-Menten or Lineweaver-Burk plot to determine the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity.
-
-
Competitive Inhibition Assay:
-
Reactions are prepared with a fixed concentration of PAL and varying concentrations of L-phenylalanine, in the absence and presence of different fixed concentrations of AIP.
-
The initial velocities are measured.
-
The data are plotted on a Lineweaver-Burk plot. In competitive inhibition, the lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the apparent Km increases with inhibitor concentration.
-
-
Time-Dependent Inhibition (Slow-Binding) Analysis:
-
The enzyme is pre-incubated with a specific concentration of AIP for varying periods before the addition of the substrate.
-
The reaction is initiated by the addition of a saturating concentration of L-phenylalanine.
-
The progress of the reaction is monitored over time. The resulting curves will show a time-dependent decrease in enzyme activity, from which the association and dissociation rate constants (k2 and k-2) can be calculated by fitting the data to the appropriate kinetic models.
-
The following diagram outlines the experimental workflow for determining the kinetic parameters of AIP inhibition of PAL.
Addressing the NMDA Receptor Hypothesis
Initial interest in this compound within neuroscience stemmed from its structural similarity to known competitive NMDA receptor antagonists, such as AP5 (2-amino-5-phosphonopentanoic acid). The rigid, constrained structure of AIP was hypothesized to potentially confer selectivity and potency at the NMDA receptor. However, a thorough review of the available scientific literature does not provide evidence to support this hypothesis. Studies detailing the pharmacological activity of AIP have focused on its potent effects on PAL, with no significant data reported on its activity as an NMDA receptor antagonist. Therefore, at present, the classification of this compound as an NMDA receptor antagonist is not substantiated by experimental evidence.
Conclusion
The primary and well-characterized mechanism of action of this compound is the potent, competitive, and time-dependent inhibition of phenylalanine ammonia-lyase. Its structural resemblance to phenylalanine allows it to effectively block the active site of PAL, thereby inhibiting the phenylpropanoid pathway. While its constrained cyclic structure is of interest in medicinal chemistry, there is currently no substantial evidence to indicate that it functions as a significant NMDA receptor antagonist. For researchers and scientists in drug development, the robust inhibitory effect of AIP on PAL remains its most defining and scientifically validated characteristic.
References
In-Depth Technical Guide to the Physicochemical Properties of 2-Aminoindan-2-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan-2-phosphonic acid (AIP) is a synthetic analogue of the amino acid phenylalanine. It is of significant interest to researchers in the fields of plant science, enzymology, and drug development due to its potent and specific inhibitory action on the enzyme phenylalanine ammonia-lyase (PAL). PAL is a key enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and phytoalexins. By inhibiting this crucial step, AIP serves as a valuable chemical tool for studying the roles of these metabolites in plant physiology, development, and defense mechanisms. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for easy reference.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂NO₃P | [1][2] |
| Molecular Weight | 213.17 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | Not available | [3][4] |
| Boiling Point (Predicted) | 443.5 ± 55.0 °C | [4] |
| Density (Predicted) | 1.46 g/cm³ | [4] |
| pKa (Predicted) | 1.03 ± 0.20 | [5] |
| logP (Predicted) | -2.8 | [1] |
| Water Solubility | 4 mM (at 25°C) | [6] |
| Storage Temperature | 2-8°C | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are outlined below.
Synthesis of this compound
A common synthetic route to this compound involves the use of 2-indanone (B58226) as a starting material. While specific, detailed step-by-step protocols are proprietary to various manufacturers, a general and widely referenced approach is the Pudovik reaction or a variation thereof.[7][8]
General Procedure:
-
Reaction of 2-indanone with a phosphite (B83602) source: 2-indanone is reacted with a dialkyl phosphite (e.g., diethyl phosphite) in the presence of a base (e.g., sodium ethoxide) to form a dialkyl 2-hydroxyindan-2-phosphonate.
-
Conversion of the hydroxyl group to an amino group: The hydroxyl group is then converted to an amino group. This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or by conversion to a leaving group (e.g., tosylate) and subsequent displacement with ammonia (B1221849) or an ammonia equivalent.
-
Hydrolysis of the phosphonate (B1237965) ester: The resulting dialkyl 2-aminoindan-2-phosphonate is hydrolyzed under acidic conditions (e.g., refluxing with concentrated hydrochloric acid) to yield the final product, this compound.
-
Purification: The crude product is then purified by recrystallization or chromatography to obtain the final, high-purity compound.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Protocol:
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Quantitative Solubility Determination in Water
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Protocol:
-
A standard solution of this compound of known concentration is prepared in water.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the AIP solution from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic and Structural Characterization
Spectroscopic and crystallographic data are essential for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. For this compound, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the indan (B1671822) ring system, the methylene (B1212753) protons of the five-membered ring, and the amino group protons. The coupling of protons to the phosphorus atom would also be observed.
-
¹³C NMR: Resonances for the aromatic carbons, the methylene carbons, and the carbon atom bonded to both the amino and phosphonic acid groups. The latter carbon would show coupling to the phosphorus atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:[9][10][11][12][13]
-
O-H stretch of the phosphonic acid group (broad band).
-
N-H stretch of the amino group.
-
Aromatic C-H stretch .
-
Aliphatic C-H stretch .
-
P=O stretch of the phosphonic acid group.
-
P-O-H bend .
-
Aromatic C=C bending vibrations .
X-ray Crystallography
Single-crystal X-ray diffraction analysis provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. Such studies on this compound would reveal the precise conformation of the indan ring and the spatial relationship between the amino and phosphonic acid groups.[5][14]
Biological Activity and Signaling Pathway
Inhibition of Phenylalanine Ammonia-Lyase (PAL)
This compound is a potent competitive inhibitor of phenylalanine ammonia-lyase (PAL).[6][15][16] PAL catalyzes the first committed step in the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. By competitively binding to the active site of PAL, AIP prevents the substrate (L-phenylalanine) from binding, thereby blocking the entire downstream pathway.
The following diagram illustrates the logical flow of the PAL pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing PAL Inhibition
A typical workflow to assess the inhibitory effect of this compound on PAL activity in a plant extract is depicted below.
Conclusion
This compound is a well-characterized and potent inhibitor of phenylalanine ammonia-lyase. Its defined physicochemical properties, coupled with its specific biological activity, make it an indispensable tool for researchers studying plant secondary metabolism and for those in the early stages of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for the effective use and further investigation of this important compound.
References
- 1. This compound | C9H12NO3P | CID 14984422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminoindan-2-phosphonic acid | C9H12NO3P | CID 129691334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 141120-17-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. phosphonic acid [webbook.nist.gov]
- 13. ejournal.upi.edu [ejournal.upi.edu]
- 14. resources.rigaku.com [resources.rigaku.com]
- 15. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure and Conformation of 2-Aminoindan-2-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational studies of 2-Aminoindan-2-phosphonic acid (AIP), a potent competitive inhibitor of the enzyme Phenylalanine Ammonia-Lyase (PAL). While detailed crystallographic data such as specific bond lengths and angles from primary research articles are not publicly available, this document synthesizes information from various studies to present a thorough understanding of its molecular architecture, conformational dynamics, and the experimental approaches used for its characterization.
Molecular Structure and Conformation
This compound is a conformationally restricted analog of the amino acid phenylalanine. Its structure is characterized by an indane ring system with an amino group and a phosphonic acid group attached to the same carbon atom (C2). This arrangement is crucial for its biological activity as a PAL inhibitor.
Studies utilizing X-ray crystallography, NMR spectroscopy, and molecular modeling have revealed key insights into the three-dimensional structure and preferred conformations of AIP.[1] In the solid state, the molecule adopts a specific conformation where the phosphonic group is in an equatorial position and the amino group is in an axial position relative to the five-membered ring of the indane system.[1]
In solution, NMR data suggests a dynamic equilibrium between two primary conformers.[1] This equilibrium is significantly shifted towards the conformer with the equatorial phosphonic group, which is considered the more thermodynamically stable form.[1] Ab initio calculations performed in the gas phase indicate that the energy barrier between these two conformations is small.[1]
Conformational Equilibrium
The biological activity of AIP is thought to be related to its specific conformations. While the equatorial conformer is more stable in solution, theoretical binding studies with a model of the PAL active site suggest that the conformer with the axial phosphonic group is the one that docks specifically to the enzyme.[1] This suggests that a conformational change may be required for binding, which could explain the observed time-dependent inhibition of PAL by AIP.[1]
References
An In-Depth Technical Guide to 2-Aminoindan-2-phosphonic Acid (AIP): Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoindan-2-phosphonic acid (AIP) is a potent and specific competitive inhibitor of the enzyme phenylalanine ammonia-lyase (PAL). This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of AIP. It includes a detailed summary of its quantitative inhibitory activity, experimental protocols for its synthesis and biological evaluation, and a visual representation of its role in the phenylpropanoid pathway. This document is intended to serve as a core resource for researchers in the fields of plant science, enzymology, and medicinal chemistry.
Discovery and History
The seminal work on this compound (AIP) as a potent inhibitor of phenylalanine ammonia-lyase (PAL) was introduced by Zoń and Amrhein in 1992.[1][2] Their research established AIP as a valuable tool for studying the phenylpropanoid pathway in plants. Subsequent studies by Zoń and others focused on the synthesis and biological evaluation of AIP and its derivatives, further elucidating the structure-activity relationships for PAL inhibition.
A key investigation into the kinetics of AIP's interaction with PAL was conducted by Appert and his colleagues in 2003. They characterized AIP as a competitive, slow-binding, and reversible inhibitor of the enzyme. This detailed kinetic analysis provided a deeper understanding of the molecular interactions between AIP and the active site of PAL.
Mechanism of Action
AIP functions as a competitive inhibitor of phenylalanine ammonia-lyase (PAL; EC 4.3.1.5). PAL is a crucial enzyme in the biosynthesis of a wide array of plant secondary metabolites known as phenylpropanoids. This pathway is responsible for the production of lignins, flavonoids, and other phenolic compounds that are vital for plant growth, development, and defense.
The inhibitory action of AIP is attributed to its structural similarity to the natural substrate of PAL, L-phenylalanine. This allows AIP to bind to the active site of the enzyme, thereby preventing the binding and subsequent deamination of L-phenylalanine to trans-cinnamic acid. The inhibition by AIP is characterized as "slow-binding," indicating that an initial enzyme-inhibitor complex undergoes a conformational change to a more tightly bound state. This inhibition is, however, reversible.
Quantitative Data
The inhibitory potency of this compound against phenylalanine ammonia-lyase has been quantified in detailed kinetic studies. The following table summarizes the key kinetic parameters for the inhibition of the PAL-1 isozyme from parsley (Petroselinum crispum).
| Parameter | Value | Description |
| Ki | 7 ± 2 nM | The equilibrium constant for the dissociation of the enzyme-inhibitor complex, indicating the potency of the inhibitor. |
| k2 | (2.6 ± 0.04) x 104 M-1s-1 | The second-order rate constant for the association of AIP with the enzyme. |
| k-2 | (1.8 ± 0.04) x 10-4 s-1 | The first-order rate constant for the dissociation of the enzyme-inhibitor complex. |
Data from Appert et al., 2003.
Experimental Protocols
Synthesis of this compound (AIP)
A common synthetic route to this compound starts from 2-indanone (B58226). The following is a representative protocol based on the principles of α-aminophosphonic acid synthesis:
Step 1: Formation of the Schiff Base
-
In a round-bottom flask, dissolve 2-indanone (1 equivalent) in an appropriate solvent such as toluene (B28343) or ethanol (B145695).
-
Add a source of ammonia (B1221849), for example, a solution of ammonia in methanol (B129727) or ammonium (B1175870) acetate (B1210297) (1.1 equivalents).
-
The reaction mixture is heated to reflux with a Dean-Stark trap to remove water and drive the formation of the corresponding imine (Schiff base).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude imine.
Step 2: Addition of the Phosphite (B83602)
-
The crude imine from the previous step is dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, a phosphite reagent such as diethyl phosphite or triethyl phosphite (1.1 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the addition of the phosphite to the imine, forming the diethyl ester of this compound.
-
The reaction is monitored by TLC until the starting imine is consumed.
Step 3: Hydrolysis to the Phosphonic Acid
-
The crude diethyl 2-aminoindan-2-phosphonate is cooled in an ice bath.
-
Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours to hydrolyze the phosphonate (B1237965) esters and any protecting groups.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The resulting solid is triturated with a solvent like acetone (B3395972) or ethanol to induce crystallization.
-
The crude this compound hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Characterization: The final product should be characterized by techniques such as NMR spectroscopy (1H, 13C, 31P) and mass spectrometry to confirm its identity and purity.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol describes a common method for determining the activity of PAL and the inhibitory effect of AIP.
Principle: The activity of PAL is measured spectrophotometrically by monitoring the rate of formation of trans-cinnamic acid from the substrate L-phenylalanine. Trans-cinnamic acid has a characteristic absorbance maximum at approximately 290 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 290 nm.
-
Temperature-controlled cuvette holder.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.5.
-
Substrate Stock Solution: L-phenylalanine dissolved in the assay buffer.
-
Inhibitor Stock Solution: this compound dissolved in the assay buffer.
-
Enzyme Extract: A partially or fully purified preparation of PAL.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of L-phenylalanine. For inhibitor studies, also add the desired concentration of AIP.
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 30 °C or 37 °C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme extract to the cuvette and mix thoroughly.
-
Immediately begin monitoring the increase in absorbance at 290 nm over time. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period during which the reaction rate is linear.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of trans-cinnamic acid.
-
To determine the inhibitory activity of AIP, perform the assay at various concentrations of the inhibitor while keeping the substrate concentration constant. The IC50 value can then be calculated from the dose-response curve. For determining the mode of inhibition (e.g., competitive), the assay should be performed with varying concentrations of both the substrate and the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the phenylpropanoid biosynthesis pathway, the point of inhibition by AIP, and a general workflow for evaluating PAL inhibitors.
Caption: Phenylpropanoid biosynthesis pathway and the site of inhibition by AIP.
Caption: Experimental workflow for the synthesis and evaluation of PAL inhibitors like AIP.
References
The Biological Activity of 2-Aminoindan-2-phosphonic Acid in Plant Biology: A Technical Guide
Abstract
2-Aminoindan-2-phosphonic acid (AIP) is a potent and specific competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme of the phenylpropanoid pathway in plants[1][2][3]. This pathway is fundamental to the biosynthesis of a vast array of secondary metabolites crucial for plant development, structural integrity, and defense against biotic and abiotic stresses[1][4]. By inhibiting PAL, AIP serves as a critical pharmacological tool for dissecting the roles of phenylpropanoid metabolism in various physiological processes. This technical guide provides an in-depth overview of AIP's mechanism of action, its multifaceted biological effects on plants, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biochemical and signaling pathways.
Introduction to this compound (AIP)
This compound is a synthetic phosphonic analogue of the amino acid phenylalanine. Its structure, featuring a conformationally restricted indan (B1671822) ring, allows it to bind with high affinity to the active site of Phenylalanine Ammonia-Lyase (PAL)[5]. PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, which is the first committed step in the general phenylpropanoid pathway[5][6]. This pathway leads to the production of essential compounds including lignin (B12514952), flavonoids, anthocyanins, and phytoalexins, which are involved in processes ranging from UV protection and structural support to defense against pathogens[4][7]. Due to its role as a specific PAL inhibitor, AIP is widely used in plant biology research to modulate the synthesis of these compounds and study the consequences of their depletion[2][5][8].
Mechanism of Action
AIP functions as a powerful competitive inhibitor of PAL[1][3][9]. Its molecular structure mimics that of the natural substrate, L-phenylalanine, enabling it to fit into the enzyme's active site. The phosphonic acid group plays a critical role in its binding and inhibitory activity[1].
Kinetic studies performed with purified homotetrameric PAL-1 isozyme from parsley revealed that AIP exhibits time-dependent, slow-binding inhibition. The enzyme-inhibitor complex is formed in a single "slow" reversible step[9]. The key kinetic parameters are:
-
Association Rate (k₂): 2.6 ± 0.04 x 10⁴ M⁻¹ s⁻¹[9]
-
Dissociation Rate (k₋₂): 1.8 ± 0.04 x 10⁻⁴ s⁻¹[9]
-
Equilibrium Constant (Kᵢ): 7 ± 2 nM[9]
This low nanomolar Kᵢ value indicates a very high affinity of AIP for the PAL enzyme, making it a highly potent inhibitor. By blocking the conversion of L-phenylalanine to trans-cinnamic acid, AIP effectively reduces the metabolic flux into the entire phenylpropanoid pathway, leading to a significant decrease in the accumulation of downstream phenolic compounds[6][8][10].
Biological Effects and Applications in Plant Biology
The application of AIP to plant systems, from cell cultures to whole plants, has diverse and significant consequences.
Modulation of Phenylpropanoid Metabolism
The primary and most direct effect of AIP is the reduction of phenylpropanoid compounds.
-
Reduced Phenolic Content: Treatment with AIP leads to a significant decrease in the levels of total phenolic compounds in various plant systems, including suspension cell cultures of Cistanche deserticola and callus cultures of Cannabis sativa[2][8][11][12].
-
Lignin Reduction: By limiting the supply of monolignol precursors, AIP treatment can lead to reduced lignification[10]. This has been observed to cause side effects like hyperhydricity in tissue cultures but can be beneficial for applications like protoplast isolation by enhancing cell wall digestibility[10][11][12].
-
Inhibition of Anthocyanin Biosynthesis: As flavonoids, anthocyanins are products of the phenylpropanoid pathway. AIP has been shown to be an effective in vivo inhibitor of their biosynthesis[13].
Applications in Plant Tissue Culture
AIP has proven to be a valuable tool for improving in vitro plant culture techniques.
-
Reduced Oxidative Browning: Phenolic compounds often oxidize in culture media, leading to browning and the release of toxins that inhibit tissue growth and regeneration. By decreasing the production of these phenolics, AIP can mitigate tissue browning and improve the viability of explants[5][11][12].
-
Enhanced Protoplast Isolation: Reduced lignin and phenolic content in the cell wall following AIP treatment can make the cell walls more susceptible to enzymatic digestion. The inclusion of 1 mM AIP in Cannabis sativa callus culture media resulted in a 334% increase in protoplast yield compared to the control[11][12].
Induction of Plant Defense Responses
While AIP reduces the production of classical phenylpropanoid-derived defense compounds, it can paradoxically trigger alternative defense pathways. In a study on rice (Oryza sativa), the application of AIP to intact plants reduced infection by the root-knot nematode Meloidogyne graminicola. This effect was not due to phenylpropanoid accumulation but rather the activation of the jasmonate-mediated defense pathway, leading to the accumulation of antimicrobial flavonoids and diterpenoids[6]. This highlights the complex cross-talk between plant defense signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative effects of AIP treatment across various plant systems as reported in the literature.
| Plant System | AIP Concentration | Observed Effect | Reference |
| Parsley (Petroselinum crispum) PAL-1 Isozyme | Kᵢ = 7 ± 2 nM | In vitro competitive inhibition of PAL activity. | [9] |
| Cistanche deserticola Suspension Cells | 0.5 - 2.0 µM | Significant decrease in PAL activity and total phenolic compounds content. | [8][14] |
| Cannabis sativa Callus Culture | 1 mM | 334% increase in protoplast yield; 28% decrease in total soluble phenolics; 52% decrease in tissue browning. | [11][12] |
| Sessile Oak (Quercus petraea) Embryogenic Culture | 1000 µM | Reduced regeneration, accompanied by reduced lignin content and changes in somatic embryo proportions. | [10] |
| Rice (Oryza sativa) | Not specified | Reduced infection by Meloidogyne graminicola nematode; activation of jasmonate pathway. | [6] |
| Fagopyrum tataricum (Tartary buckwheat) Callus | 100 µM | Effective for plant regeneration; reduced phenolic compounds, notably rutin. | [5] |
Experimental Protocols
Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol describes a general method for extracting PAL from plant tissue and assaying its activity spectrophotometrically, including its inhibition by AIP.
1. Plant Material and Protein Extraction: a. Harvest 0.5-1.0 g of fresh plant tissue (e.g., leaves, roots, or callus) and immediately freeze in liquid nitrogen. b. Grind the tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 2-4 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2% w/v polyvinylpyrrolidone). d. Homogenize the mixture thoroughly and then centrifuge at 12,000 x g for 20 minutes at 4°C. e. Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. PAL Activity Assay: a. Prepare the reaction mixture in a quartz cuvette:
- 800 µL of 50 mM Tris-HCl buffer (pH 8.8).
- 100 µL of crude enzyme extract.
- For inhibition assays, add 10 µL of AIP solution at the desired concentration (and 10 µL of solvent for the control). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Start the reaction by adding 100 µL of 100 mM L-phenylalanine solution. d. Immediately measure the change in absorbance at 290 nm (A₂₉₀) over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer. The increase in A₂₉₀ corresponds to the formation of trans-cinnamic acid. e. Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of PAL activity is typically defined as the amount of enzyme that produces 1 nmol of trans-cinnamic acid per minute (Extinction coefficient of trans-cinnamic acid at 290 nm is ~10,000 M⁻¹ cm⁻¹).
Protocol for Quantification of Total Phenolic Content
This protocol uses the Folin-Ciocalteu method to determine the total phenolic content in plant extracts.
1. Phenolic Extraction: a. Homogenize 100 mg of freeze-dried plant tissue in 2 mL of 80% methanol. b. Sonicate the mixture for 15 minutes and then centrifuge at 10,000 x g for 10 minutes. c. Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
2. Folin-Ciocalteu Assay: a. Add 100 µL of the methanolic plant extract to a test tube. b. Add 500 µL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water). c. After 5 minutes, add 400 µL of 7.5% (w/v) sodium carbonate (Na₂CO₃) solution. d. Vortex the mixture and incubate in the dark at room temperature for 60 minutes. e. Measure the absorbance at 765 nm. f. Prepare a standard curve using known concentrations of a standard compound, such as gallic acid. g. Calculate the total phenolic content of the sample and express it as mg of gallic acid equivalents (GAE) per gram of dry weight.
Signaling Pathways and Workflow Diagrams
Phenylpropanoid Pathway Inhibition by AIP
Caption: Inhibition of the Phenylpropanoid Pathway by this compound (AIP).
Experimental Workflow for PAL Inhibition Assay
Caption: Workflow for determining PAL activity and its inhibition by AIP.
AIP-Induced Jasmonate Defense Signaling in Rice
Caption: Proposed model for AIP-induced defense signaling against nematodes in rice.
Conclusion
This compound is an invaluable tool in plant biology, providing a means to specifically inhibit the phenylpropanoid pathway. Its application has advanced our understanding of the roles of phenolic compounds in plant development, stress physiology, and disease resistance. Research has demonstrated its utility in diverse applications, from enhancing plant tissue culture efficiency by reducing oxidative browning to revealing complex signaling cross-talk between major plant defense pathways[6][11][12]. The detailed kinetic data, protocols, and pathway diagrams provided in this guide offer researchers a comprehensive resource for effectively utilizing AIP in their investigations into the intricate world of plant secondary metabolism.
References
- 1. This compound | 141120-17-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of potent inhibitors of phenylalanine ammonia-lyase and PVP on in vitro morphogenesis of Fagopyrum tataricum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of this compound treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitors of phenylalanine ammonia-lyase (PAL): synthesis and biological evaluation of 5-substituted 2-aminoindane-2-phosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of 2-Aminoindan-2-phosphonic Acid in Phenylpropanoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the synthesis of a vast array of compounds crucial for growth, development, and defense. Phenylalanine ammonia-lyase (PAL) is the gateway enzyme to this pathway, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid. 2-Aminoindan-2-phosphonic acid (AIP) is a potent and specific competitive inhibitor of PAL, making it an invaluable tool for studying the dynamics and functions of the phenylpropanoid pathway. This technical guide provides an in-depth overview of the role of AIP in the context of phenylpropanoid biosynthesis, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and the downstream consequences of PAL inhibition.
Introduction to the Phenylpropanoid Pathway
The phenylpropanoid pathway is initiated by the conversion of the aromatic amino acid L-phenylalanine into trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[1][2] This initial step is a critical regulatory point, committing carbon from primary metabolism to a complex network of biosynthetic routes that produce a variety of essential compounds, including:
-
Lignin (B12514952): A complex polymer that provides structural support to the plant cell wall.
-
Flavonoids: A diverse group of compounds with roles in pigmentation, UV protection, and defense.
-
Anthocyanins: Pigments responsible for many of the red, purple, and blue colors in flowers and fruits.
-
Coumarins and Stilbenes: Compounds often involved in plant defense responses.
-
Salicylic Acid: A key phytohormone in plant defense signaling.
Given its central role, the inhibition of PAL offers a direct method for studying the impact of the entire phenylpropanoid pathway on various physiological processes.
This compound (AIP) as a PAL Inhibitor
This compound (AIP) is a structural analog of phenylalanine and acts as a potent, competitive, and reversible inhibitor of PAL.[1][3][4][5] Its indane ring system imposes conformational constraints that allow it to bind tightly to the active site of PAL, preventing the binding of the natural substrate, L-phenylalanine.
Mechanism of Action
AIP exhibits time-dependent inhibition of PAL, which is characteristic of a "slow-binding" inhibitor.[5][6] This means that the initial binding of AIP to the enzyme is followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. The inhibition is competitive, indicating that AIP and phenylalanine compete for the same binding site on the enzyme. The inhibition by AIP is also reversible.[5][6]
Data Presentation: Quantitative Analysis of PAL Inhibition by AIP
The efficacy of AIP as a PAL inhibitor has been quantified in several studies. The following tables summarize key quantitative data.
Table 1: Kinetic Constants for the Inhibition of Parsley PAL-1 by AIP
| Parameter | Value | Reference |
| Ki (Equilibrium Constant) | 7 ± 2 nM | [6] |
| k(2) (Association Rate) | 2.6 ± 0.04 x 10(4) M(-1) s(-1) | [6] |
| k(-2) (Dissociation Rate) | 1.8 ± 0.04 x 10(-4) s(-1) | [6] |
Data from a study using heterologously expressed, highly purified homotetrameric PAL-1 isozyme from parsley.
Table 2: Effect of AIP on Total Phenolic Content in Artemisia annua Callus Culture
| Medium | AIP Concentration (µM) | Total Phenols (mg/g dry weight) | % Reduction | Reference |
| 2,4-D | 0 | 2.8 | - | [3] |
| 2,4-D | 100 | 1.7 | 39.3% | [3] |
| BA/NAA | 0 | 3.2 | - | [3] |
| BA/NAA | 100 | 2.1 | 34.4% | [3] |
This data demonstrates the in vivo efficacy of AIP in reducing the accumulation of downstream phenylpropanoid products.
Experimental Protocols
The following are detailed methodologies for key experiments involving the study of PAL and its inhibition by AIP.
In Vitro Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)
This protocol is adapted from standard spectrophotometric methods for measuring PAL activity.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2% (w/v) polyvinylpolypyrrolidone (PVPP) and 2 mM dithiothreitol (B142953) (DTT))
-
0.1 M L-phenylalanine solution
-
1 M Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Harvest and weigh fresh plant tissue.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Add the powdered tissue to the extraction buffer (e.g., 1:10 w/v) and vortex thoroughly.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract. Keep on ice.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract and L-phenylalanine solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5). A typical reaction volume is 1-3 mL.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a small volume of 1 M TCA (e.g., 100 µL).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 290 nm, which is the wavelength at which trans-cinnamic acid absorbs light.
-
A blank reaction containing the extraction buffer instead of the enzyme extract should be run in parallel.
-
-
Calculation of PAL Activity:
-
The amount of trans-cinnamic acid produced can be calculated using its molar extinction coefficient. The activity is typically expressed as µmol of cinnamic acid produced per minute per milligram of protein.
-
In Vitro PAL Inhibition Assay with AIP
This protocol assesses the inhibitory effect of AIP on PAL activity.
Materials:
-
Crude or purified PAL enzyme extract
-
AIP stock solution of known concentration
-
L-phenylalanine solution
-
Spectrophotometer and other reagents from the PAL activity assay.
Procedure:
-
Pre-incubation:
-
Prepare a series of reaction mixtures containing the PAL enzyme extract and varying concentrations of AIP.
-
Pre-incubate these mixtures for a set period (e.g., 10-15 minutes) at the assay temperature to allow for the binding of the inhibitor to the enzyme.
-
-
Enzyme Assay:
-
Initiate the enzymatic reaction by adding the L-phenylalanine substrate.
-
Follow the standard PAL activity assay protocol to measure the rate of cinnamic acid formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each AIP concentration relative to a control reaction with no inhibitor.
-
The data can be used to determine the IC50 value of AIP (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vivo Inhibition of Phenylpropanoid Biosynthesis using AIP
This protocol describes a general workflow for studying the effects of AIP on intact plants or cell cultures.
Materials:
-
Plant material (e.g., seedlings, whole plants, or cell suspension cultures)
-
AIP solution of desired concentration
-
Appropriate growth medium or hydroponic solution
-
Equipment for sample harvesting and analysis (e.g., HPLC, GC-MS for metabolite analysis).
Procedure:
-
AIP Application:
-
For whole plants, AIP can be applied via soil drenching, foliar spray, or by adding it to a hydroponic solution.[4]
-
For cell cultures, AIP is added directly to the culture medium.[3]
-
A range of AIP concentrations should be tested to determine the optimal concentration for the desired level of inhibition without causing significant toxicity.
-
-
Incubation:
-
Grow the plants or cell cultures for a specific period under controlled conditions.
-
-
Sample Harvesting and Analysis:
-
Harvest tissues of interest at different time points after AIP application.
-
Analyze the tissues for:
-
PAL activity (as described in protocol 4.1).
-
Levels of phenylalanine (expected to increase).[4]
-
Concentrations of downstream phenylpropanoid products such as total phenolics, flavonoids, anthocyanins, or lignin using appropriate analytical techniques (e.g., spectrophotometry, HPLC, GC-MS).
-
-
Visualization of Pathways and Workflows
Phenylpropanoid Biosynthesis Pathway and AIP Inhibition
Caption: Phenylpropanoid pathway initiation and competitive inhibition of PAL by AIP.
Logical Workflow for an AIP Inhibition Experiment
Caption: A typical experimental workflow for studying the effects of AIP.
Downstream Signaling Consequences of PAL Inhibition
Caption: Potential downstream consequences of PAL inhibition by AIP.
Conclusion
This compound is a powerful and specific tool for the study of phenylpropanoid biosynthesis. Its well-characterized mechanism of action as a competitive, slow-binding inhibitor of PAL allows for the targeted disruption of this crucial metabolic pathway. By using AIP in conjunction with the experimental protocols outlined in this guide, researchers can effectively investigate the multifaceted roles of phenylpropanoids in plant growth, development, and responses to environmental stimuli. The quantitative data and visual workflows provided herein serve as a valuable resource for designing and interpreting experiments in this field. As our understanding of the intricate regulation of plant metabolic networks deepens, the use of specific inhibitors like AIP will remain a cornerstone of functional analysis in plant biology and biochemistry.
References
- 1. The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Analysis of the Arabidopsis PAL Gene Family in Plant Growth, Development, and Response to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Phenylpropanoid Biosynthesis in Artemisia annua L.: A Novel Approach to Reduce Oxidative Browning in Plant Tissue Culture | PLOS One [journals.plos.org]
- 4. The phenylalanine ammonia‐lyase inhibitor AIP induces rice defence against the root‐knot nematode Meloidogyne graminicola - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminoindan-2-phosphonic acid molecular formula and weight.
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of 2-Aminoindan-2-phosphonic acid, a potent competitive inhibitor of phenylalanine ammonia-lyase (PAL). The information is intended to support research and development activities in plant biochemistry, enzyme kinetics, and related fields.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₂NO₃P[1][2][3][4] |
| Molecular Weight | 213.17 g/mol [1][2][4][5] |
| CAS Number | 141120-17-4[1][2] |
Mechanism of Action: Phenylalanine Ammonia-Lyase Inhibition
This compound functions as a competitive inhibitor of phenylalanine ammonia-lyase (PAL).[1][6] PAL is a critical enzyme that catalyzes the first step in the phenylpropanoid biosynthetic pathway, converting L-phenylalanine to trans-cinnamic acid and ammonia (B1221849).[1][2] This pathway is essential for the production of a wide array of secondary metabolites in plants, including flavonoids, lignin, and other phenolic compounds that play roles in growth, development, and defense.[1][2] By inhibiting PAL, this compound can significantly reduce the biosynthesis of these compounds.
The following diagram illustrates the point of inhibition within the initial step of the phenylpropanoid pathway.
Caption: Inhibition of Phenylalanine Ammonia-Lyase (PAL) by this compound.
Experimental Protocols
While comprehensive, step-by-step protocols are proprietary to individual research labs, the following outlines a general methodology for assessing the in-vivo inhibitory effects of this compound on PAL activity in plant seedlings, based on published research.
Objective: To determine the effect of varying concentrations of this compound on the growth and biochemical profile of plant seedlings.
Materials:
-
Seeds of the plant of interest (e.g., Vicia faba L. - field bean).
-
Hoagland's solution (or other suitable growth medium).
-
This compound (AIP).
-
Sterile containers for germination and growth.
-
Growth chamber with controlled temperature and light conditions.
-
Equipment for biochemical analysis (e.g., spectrophotometer, HPLC).
Methodology:
-
Seed Germination: Germinate seeds in Hoagland's solution at a controlled temperature (e.g., 25°C) until the main roots reach a specified length (e.g., approximately 4 cm).
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound. From this stock, create a series of dilutions in Hoagland's solution to achieve the desired final concentrations for the experiment (e.g., 0 µM as a control, 1 µM, 10 µM, and 100 µM).
-
Seedling Incubation: Transfer the selected seedlings into the prepared treatment solutions.
-
Treatment Period: Incubate the seedlings in the treatment solutions for a predetermined duration. The length of this period can vary depending on the experimental goals, with examples including short-term treatments (e.g., 3.5 hours) for studying effects on specific cell cycle phases or long-term treatments (e.g., 24 hours) for observing broader developmental and biochemical changes.
-
Sample Collection: After the treatment period, collect tissue samples (e.g., root tips) for analysis.
-
Analysis: Process the collected tissues for various assays, which may include:
-
PAL Activity Assay: To directly measure the inhibition of the enzyme.
-
Quantification of Phenolic Compounds: To assess the downstream effects of PAL inhibition.
-
Analysis of Polyamines or other metabolites.
-
Microscopy: For observing morphological or cellular changes.
-
This protocol serves as a foundational guide. Researchers should optimize concentrations, incubation times, and analytical methods based on the specific plant species and research questions.
References
- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 2. The phenylalanine ammonia lyase (PAL) gene family shows a gymnosperm-specific lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Binding Kinetics of AIP to Phenylalanine Ammonia-Lyase
This guide provides a comprehensive overview of the binding kinetics of 2-aminoindan-2-phosphonic acid (AIP) to phenylalanine ammonia-lyase (PAL), an essential enzyme in the phenylpropanoid pathway. This document is intended for researchers, scientists, and drug development professionals interested in the inhibition of PAL and the methodologies used to characterize such interactions.
Quantitative Analysis of AIP-PAL Binding Kinetics
AIP is a potent, competitive, and time-dependent inhibitor of PAL. The binding kinetics have been characterized, revealing a slow-binding inhibition mechanism. The key quantitative parameters for the interaction between AIP and PAL from parsley (a model system) are summarized in the table below.
| Kinetic Parameter | Symbol | Value | Unit | Reference |
| Association Rate Constant | kon (k2) | 2.6 ± 0.04 x 104 | M-1s-1 | [1] |
| Dissociation Rate Constant | koff (k-2) | 1.8 ± 0.04 x 10-4 | s-1 | [1] |
| Inhibition Constant | Ki | 7 ± 2 | nM | [1] |
Note: The inhibition is reversible, and the enzyme-inhibitor complex is formed in a single "slow" step.[1]
Experimental Protocols
Spectrophotometric Assay for PAL Activity and Inhibition
This protocol describes a continuous spectrophotometric assay to determine the enzymatic activity of PAL and its inhibition by AIP. The assay is based on measuring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid from the substrate L-phenylalanine.[2][3]
Materials:
-
Purified PAL enzyme
-
L-phenylalanine (substrate)
-
AIP (inhibitor)
-
Sodium borate (B1201080) buffer (0.1 M, pH 8.8) or Tris-HCl buffer (100 mM, pH 8.8)[2]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-phenylalanine in the assay buffer.
-
Prepare a stock solution of AIP in the assay buffer.
-
Dilute the purified PAL enzyme to the desired concentration in the assay buffer.
-
-
Enzyme Activity Assay (Control):
-
To a quartz cuvette, add the assay buffer and the L-phenylalanine solution to achieve the desired final concentration (e.g., 3 mM).[4]
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.[4]
-
Initiate the reaction by adding a small volume of the PAL enzyme solution to the cuvette and mix thoroughly.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 290 nm for a set period (e.g., 5-10 minutes).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Inhibition Assay:
-
To a quartz cuvette, add the assay buffer, L-phenylalanine solution, and a specific concentration of AIP.
-
Pre-incubate the mixture at the desired temperature for a time sufficient to allow for inhibitor binding.
-
Initiate the reaction by adding the PAL enzyme solution.
-
Monitor the reaction rate as described in the enzyme activity assay.
-
Repeat the assay with a range of AIP concentrations to determine the inhibitory effect.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the slopes of the absorbance curves.
-
Plot the reaction velocity as a function of substrate concentration in the presence and absence of the inhibitor (e.g., using a Michaelis-Menten plot or a Lineweaver-Burk plot) to determine the mode of inhibition.
-
For slow-binding inhibitors like AIP, progress curves (absorbance vs. time) at different inhibitor concentrations should be analyzed to determine the on and off-rates (kon and koff).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique to study the real-time binding kinetics of an inhibitor to its target enzyme. This protocol provides a general framework for analyzing the PAL-AIP interaction using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified PAL enzyme (ligand)
-
AIP (analyte)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified PAL solution over the activated surface to achieve covalent immobilization. The optimal protein concentration and pH for immobilization should be determined empirically.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
A reference flow cell should be prepared similarly but without the PAL enzyme to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of AIP in the running buffer.
-
Inject the different concentrations of AIP over the immobilized PAL surface at a constant flow rate.
-
Monitor the association of AIP to PAL in real-time.
-
After the association phase, switch to flowing only the running buffer over the sensor surface to monitor the dissociation of the AIP-PAL complex.
-
Regenerate the sensor surface between different AIP concentrations if necessary, using a suitable regeneration solution that removes the bound inhibitor without denaturing the enzyme.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified PAL enzyme
-
AIP
-
Dialysis buffer (ensure the buffer for the protein and ligand are identical to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Dialyze the purified PAL enzyme extensively against the chosen ITC buffer.
-
Dissolve the AIP in the final dialysis buffer.
-
Degas both the enzyme and inhibitor solutions to prevent air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the PAL solution into the sample cell of the calorimeter.
-
Load the AIP solution into the injection syringe.
-
Set the experimental temperature and other parameters (e.g., injection volume, spacing between injections, stirring speed).
-
Perform a series of injections of AIP into the PAL solution. The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of AIP to PAL.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(1/KD).
-
Visualizations
Phenylpropanoid Biosynthesis Pathway
The following diagram illustrates the central role of Phenylalanine Ammonia-Lyase (PAL) as the entry point into the phenylpropanoid pathway, which leads to the synthesis of a wide array of secondary metabolites.
Caption: The Phenylpropanoid Pathway initiated by PAL.
Signaling Pathways for PAL Gene Activation
The expression of the PAL gene is induced by various biotic and abiotic stresses. The following diagram illustrates simplified signaling pathways initiated by wounding, pathogen attack, and UV light, leading to the activation of PAL gene expression.
Caption: Stress-induced signaling pathways activating PAL gene expression.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the logical workflow for characterizing the binding kinetics of an inhibitor like AIP to PAL.
Caption: Workflow for characterizing PAL-AIP binding kinetics.
References
- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Aminoindan-2-phosphonic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-aminoindan-2-phosphonic acid (AIP) and its derivatives, potent inhibitors of the enzyme phenylalanine ammonia-lyase (PAL). The document details synthetic methodologies, presents key quantitative data, and illustrates the relevant biological pathways.
Introduction
This compound (AIP) is a conformationally restricted analogue of the amino acid phenylalanine. This structural constraint makes it a highly effective competitive inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria. The inhibition of PAL by AIP and its analogues has significant implications for research in plant biology, pathology, and has potential applications in drug development. This guide focuses on the chemical synthesis of these valuable research compounds.
Core Synthetic Strategies
Two primary synthetic routes have been established for the preparation of the this compound scaffold: the Strecker-type synthesis starting from 2-indanone (B58226) and the alkylation of a phosphonate (B1237965) carbanion.
Synthesis from 2-Indanone
A robust and widely used method for the synthesis of AIP and its derivatives commences with the corresponding 2-indanone. This approach is a variation of the classical Strecker synthesis for α-amino acids.
Experimental Protocol: Synthesis of this compound from 2-Indanone
-
Formation of the α-Aminonitrile: 2-Indanone is reacted with an alkali metal cyanide (e.g., potassium cyanide) and an ammonium (B1175870) salt (e.g., ammonium chloride) in a suitable solvent system, typically a mixture of an organic solvent and water. This one-pot reaction forms the intermediate 2-amino-2-cyanoindan.
-
Conversion to the α-Aminophosphonate: The α-aminonitrile is then converted to the corresponding α-aminophosphonate. This is achieved by reacting the aminonitrile with a source of phosphorous acid, such as a mixture of phosphorous acid and phosphorus trichloride, or by reacting it with diethyl phosphite.
-
Hydrolysis to the Phosphonic Acid: The resulting phosphonate ester is hydrolyzed to the final this compound. This is typically accomplished by refluxing with a strong acid, such as concentrated hydrochloric acid.
Synthesis via Alkylation of Ethyl Diethoxyphosphorylacetate
An alternative strategy involves the construction of the indane ring system through a cyclization reaction.
Experimental Protocol: Synthesis of this compound via Alkylation
-
Alkylation: The carbanion of ethyl diethoxyphosphorylacetate is generated using a strong base, such as sodium hydride, in an anhydrous aprotic solvent like dimethylformamide (DMF). This carbanion is then alkylated with 1,2-bis(bromomethyl)benzene.
-
Cyclization: The resulting intermediate undergoes an intramolecular Dieckmann condensation to form the five-membered ring of the indane system.
-
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting β-keto acid is decarboxylated to yield 2-oxindan-2-phosphonic acid.
-
Amination: The keto group is then converted to an amino group, for example, through reductive amination, to afford this compound.
Synthesis of Analogues and Derivatives
The core synthetic routes can be adapted to produce a variety of analogues with substitutions on the aromatic ring of the indane nucleus. These derivatives are crucial for structure-activity relationship (SAR) studies.
Synthesis of 5-Substituted 2-Aminoindan-2-phosphonic Acids
A range of 5-substituted derivatives, including those with nitro, amino, methyl, bromo, and hydroxyl groups, have been synthesized to investigate their inhibitory effects on PAL.[1] The general approach involves utilizing the appropriately substituted 2-indanone as the starting material in the Strecker-type synthesis described in section 2.1.
Synthesis of 4-Bromo-2-aminoindan-2-phosphonic Acid
The synthesis of the 4-bromo derivative also follows the 2-indanone route, starting with 4-bromo-2-indanone. This compound has been identified as a potent inhibitor of PAL.
Quantitative Data
The following tables summarize the reported yields and biological activity data for this compound and some of its key derivatives.
| Compound | Starting Material | Synthetic Route | Yield (%) | Reference |
| This compound | 2-Indanone | Strecker-type | Not specified | Zoń & Amrhein, 1992 |
| This compound | Ethyl diethoxyphosphorylacetate | Alkylation/Cyclization | Not specified | Zoń & Amrhein, 1992 |
| 5-Nitro-2-aminoindan-2-phosphonic acid | 5-Nitro-2-indanone | Strecker-type | Not specified | Zoń et al., 2005 |
| 5-Amino-2-aminoindan-2-phosphonic acid | 5-Amino-2-indanone | Strecker-type | Not specified | Zoń et al., 2005 |
| 5-Methyl-2-aminoindan-2-phosphonic acid | 5-Methyl-2-indanone | Strecker-type | Not specified | Zoń et al., 2005 |
| 5-Bromo-2-aminoindan-2-phosphonic acid | 5-Bromo-2-indanone | Strecker-type | Not specified | Zoń et al., 2005 |
| 5-Hydroxy-2-aminoindan-2-phosphonic acid | 5-Hydroxy-2-indanone | Strecker-type | Not specified | Zoń et al., 2005 |
| 4-Bromo-2-aminoindan-2-phosphonic acid | 4-Bromo-2-indanone | Strecker-type | Not specified | Gancarz et al., 2007 |
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | Phenylalanine Ammonia-Lyase | Potent inhibitor | Zoń & Amrhein, 1992 |
| 5-Bromo-2-aminoindan-2-phosphonic acid | Phenylalanine Ammonia-Lyase | Biologically most active of the 5-substituted series | Zoń et al., 2005 |
| 5-Methyl-2-aminoindan-2-phosphonic acid | Phenylalanine Ammonia-Lyase | Biologically most active of the 5-substituted series | Zoń et al., 2005 |
| 4-Bromo-2-aminoindan-2-phosphonic acid | Phenylalanine Ammonia-Lyase | Strongest inhibitor in its series | Gancarz et al., 2007 |
Signaling Pathway and Experimental Workflow
The Phenylpropanoid Pathway
This compound and its analogues act on the initial committed step of the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and stilbenes.
Caption: The Phenylpropanoid Pathway and the inhibitory action of AIP on PAL.
General Experimental Workflow for Synthesis
The synthesis of AIP derivatives generally follows a structured workflow from starting materials to the final purified product.
Caption: A generalized workflow for the synthesis and characterization of AIP derivatives.
Conclusion
The synthesis of this compound and its analogues provides researchers with powerful tools to probe the phenylpropanoid pathway and to develop new enzyme inhibitors. The synthetic routes starting from 2-indanone offer a versatile and efficient approach to a wide range of derivatives, enabling detailed structure-activity relationship studies. Further research into the development of more potent and selective PAL inhibitors based on the this compound scaffold holds promise for various applications in agriculture and medicine.
References
An In-depth Technical Guide to 2-Aminoindan-2-phosphonic Acid: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, storage, and biological activity of 2-Aminoindan-2-phosphonic acid. The content herein is intended for professionals in research, scientific, and drug development fields.
Chemical and Physical Properties
This compound, with the CAS number 141120-17-4, is a heterocyclic phosphonic acid derivative.[1] Its structure incorporates a bicyclic indene (B144670) scaffold with an amino group and a phosphonic acid moiety.[1] The molecular formula of this compound is C9H12NO3P, and it has a molecular weight of 213.17 g/mol .[2][3][4]
| Property | Value | Source |
| Molecular Formula | C9H12NO3P | [2][3][4] |
| Molecular Weight | 213.17 g/mol | [2][3][4] |
| CAS Number | 141120-17-4 | [5][6] |
| Density | 1.46 g/cm³ | [2][6] |
| Boiling Point (Predicted) | 443.5 ± 55.0 °C | [6] |
| pKa (Predicted) | 1.03 ± 0.20 | [6] |
| Appearance | Solid | [6] |
Safety and Hazard Information
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] It is crucial to handle this compound with appropriate safety precautions.
GHS Hazard and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute toxicity, oral (Category 4) |
| Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[5] |
| Skin corrosion/irritation (Category 2) |
| Warning | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362[5] |
| Serious eye damage/eye irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313[5] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
| Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501[5] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of this compound.
Handling
-
Ventilation: Handle in a well-ventilated place.[7] Use only outdoors or in a well-ventilated area.[5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including impervious clothing, chemical-resistant gloves (inspected prior to use), and safety goggles with side-shields.[5][7] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]
-
General Precautions: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] Use non-sparking tools.[7] Prevent fire caused by electrostatic discharge steam.[7]
Storage
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep in a dark place under an inert atmosphere at room temperature.[6]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[7]
-
Security: Store locked up.[5]
Biological Activity and Mechanism of Action
This compound is a potent and competitive inhibitor of the enzyme phenylalanine ammonia-lyase (PAL) .[8][9] PAL is a key enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including flavonoids, lignins, and other phenolic compounds. The inhibition of PAL by this compound leads to a significant decrease in the levels of these phenolic compounds in plant tissues.[9]
For drug development professionals, the inhibition of PAL is a relevant target. An FDA-approved enzyme substitution therapy using a recombinant PEGylated phenylalanine ammonia-lyase (pegvaliase) exists for the treatment of phenylketonuria (PKU), a genetic disorder where patients cannot metabolize phenylalanine. While this compound itself is primarily a research tool in plant biology, the principle of PAL inhibition has proven therapeutic applications.
Experimental Protocols
Synthesis of this compound
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on PAL activity.
Materials:
-
PAL enzyme extract (from plant tissue or recombinant source)
-
L-phenylalanine (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.8)
-
4 M HCl (to stop the reaction)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-phenylalanine in Tris-HCl buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer) and create serial dilutions to test a range of concentrations.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or cuvette, combine the Tris-HCl buffer, the PAL enzyme extract, and the desired concentration of this compound (or vehicle for control).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the L-phenylalanine substrate.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 4 M HCl.
-
-
Measurement:
-
Measure the absorbance of the reaction mixture at 290 nm. The product of the PAL-catalyzed reaction, trans-cinnamic acid, has a characteristic absorbance at this wavelength.
-
-
Calculation:
-
Calculate the PAL activity based on the change in absorbance over time, using a standard curve for trans-cinnamic acid. Compare the activity in the presence and absence of this compound to determine the inhibitory effect.
-
Stability
This compound is stable under recommended storage conditions.[5] To ensure its stability, it should be stored in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere.[6][7] The hydrochloride salt form may offer enhanced stability.[1] For research applications, it is advisable to prepare fresh solutions and store them appropriately, for example, at -20°C for future experiments.[10]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5][7] Do not let the chemical enter drains, as discharge into the environment must be avoided.[7] Adhered or collected material should be promptly disposed of in suitable, closed containers.[7]
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) for this compound from your supplier before handling, storage, or use. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
- 1. This compound | 141120-17-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C9H12NO3P | CID 14984422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aminoindan-2-phosphonic acid | C9H12NO3P | CID 129691334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Cas 141120-17-4,this compound | lookchem [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for 2-Aminoindan-2-phosphonic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Aminoindan-2-phosphonic acid (AIP) is a conformationally restricted analog of the amino acid phenylalanine. While its primary and well-documented role is a potent and specific competitive inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme found in plants and fungi, its structural similarity to known excitatory amino acid neurotransmitters has prompted interest in its potential applications within drug discovery and neuroscience. This technical guide provides an overview of the commercial availability of AIP, its established biochemical activity, and explores its theoretical context within neurological research, alongside relevant experimental protocols.
Commercial Availability
This compound is available from several commercial suppliers for research purposes. Researchers should note that this compound is typically sold for research use only and not for human or veterinary use.[1][2] Key suppliers include:
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 141120-17-4 | [1][2] |
| Molecular Formula | C₉H₁₂NO₃P | [5] |
| Molecular Weight | 213.17 g/mol | [4][5] |
| Solubility | Soluble in water (4 mM at 25°C) | [1] |
Established Biological Activity: Phenylalanine Ammonia-Lyase (PAL) Inhibition
The most extensively studied application of this compound is as a potent, time-dependent, competitive inhibitor of phenylalanine ammonia-lyase (PAL).[6] PAL is a key enzyme in the phenylpropanoid pathway in plants, responsible for the conversion of L-phenylalanine to trans-cinnamic acid.
Quantitative Analysis of PAL Inhibition
Kinetic studies have been performed on the inhibition of parsley PAL-1 isozyme by AIP.[6] The inhibition is a slow-binding process and is reversible.[6]
| Kinetic Parameter | Value | Description |
| k₂ (Association Rate) | 2.6 ± 0.04 x 10⁴ M⁻¹s⁻¹ | The rate of formation of the enzyme-inhibitor complex. |
| k₋₂ (Dissociation Rate) | 1.8 ± 0.04 x 10⁻⁴ s⁻¹ | The rate of dissociation of the enzyme-inhibitor complex. |
| Kᵢ (Equilibrium Constant) | 7 ± 2 nM | The overall inhibition constant, indicating high potency. |
Source: Appert, C., et al. (2003). Phytochemistry.[6]
Signaling Pathway Inhibition
The following diagram illustrates the point of intervention of this compound in the phenylpropanoid pathway.
Caption: Inhibition of the Phenylpropanoid Pathway by this compound.
Potential Applications in Neurological Research: A Theoretical Framework
While direct evidence for the activity of this compound at neuronal targets such as the NMDA receptor is currently lacking in published literature, its structural features merit consideration for such screening. Many potent NMDA receptor antagonists are α-amino acid phosphonates.[7] The phosphonic acid group can mimic the γ-carboxylate of glutamate (B1630785), the endogenous ligand for NMDA receptors, while the constrained indane ring system could confer receptor subtype selectivity.
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[9][10] Therefore, NMDA receptor antagonists are of significant interest as potential therapeutic agents.[9]
General Mechanism of Competitive NMDA Receptor Antagonism
Competitive antagonists bind to the same site as the endogenous agonist (glutamate or the co-agonist glycine) but do not activate the receptor, thereby preventing channel opening.
Caption: Competitive antagonism at the NMDA receptor glutamate binding site.
Experimental Protocols
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from studies on PAL inhibition.
Objective: To determine the inhibitory effect of this compound on PAL activity.
Materials:
-
Partially purified PAL enzyme extract.
-
L-phenylalanine (substrate).
-
Borate (B1201080) buffer (pH 8.8).
-
This compound (inhibitor).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing borate buffer and a specific concentration of L-phenylalanine.
-
Add varying concentrations of this compound to different reaction tubes. A control with no inhibitor should be included.
-
Pre-incubate the enzyme with the inhibitor for a set period to allow for slow binding.
-
Initiate the reaction by adding the PAL enzyme extract.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the reaction by measuring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.
-
Calculate the initial reaction velocities and determine the type of inhibition and kinetic parameters (e.g., Kᵢ) using appropriate plots (e.g., Lineweaver-Burk or Dixon plots).
Caption: Experimental workflow for a PAL inhibition assay.
General Protocol for Screening at NMDA Receptors in Primary Neuronal Cultures
This is a generalized protocol for researchers interested in evaluating the potential NMDA receptor antagonist activity of this compound.
Objective: To assess whether this compound can inhibit NMDA-induced calcium influx in cultured neurons.
Materials:
-
Primary rat or mouse cortical or hippocampal neuron cultures.
-
Neurobasal medium and supplements.
-
Fura-2 AM or other calcium indicator dye.
-
HEPES-buffered saline (HBS).
-
NMDA and glycine (B1666218) (agonists).
-
This compound (test compound).
-
Known NMDA receptor antagonist (e.g., D-AP5) as a positive control.
-
Fluorescence plate reader or microscope.
Procedure:
-
Culture primary neurons on poly-D-lysine coated plates.
-
After 7-14 days in vitro, load the cells with a calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes.
-
Wash the cells with HBS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound at various concentrations and incubate for a short period.
-
Stimulate the cells with a solution of NMDA and glycine.
-
Record the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
Compare the calcium response in cells treated with the test compound to untreated controls and positive controls. A reduction in the NMDA-induced calcium signal indicates potential antagonist activity.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal NMDA response.
Conclusion
This compound is a readily available research chemical with a well-characterized and potent inhibitory effect on phenylalanine ammonia-lyase. While its application has been predominantly in plant science, its structural characteristics as a phosphonic acid analog of a constrained amino acid suggest that it could be a candidate for screening in neurological drug discovery programs, particularly those targeting excitatory amino acid receptors like the NMDA receptor. The protocols provided herein offer a starting point for both its established use and for exploring its potential in new therapeutic areas.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Aminoindan-2-phosphonic acid | C9H12NO3P | CID 129691334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excitatory amino acid receptors, neural membrane phospholipid metabolism and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 2-Aminoindan-2-phosphonic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Aminoindan-2-phosphonic acid is a synthetic amino acid analogue characterized by a rigid indan (B1671822) backbone. Its primary recognized biological activity is the potent and time-dependent competitive inhibition of phenylalanine ammonia-lyase (PAL).[4] This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a key entry point into the phenylpropanoid pathway, which is responsible for the biosynthesis of numerous secondary metabolites in plants, including flavonoids, lignins, and stilbenoids. The inhibitory action of AIP has been extensively utilized as a tool in plant physiology studies to investigate the roles of these metabolites.[1][2][6]
While the focus of existing research has been on its effects in plant systems, the structural features of AIP warrant an exploration of its potential as a therapeutic agent in other contexts. Understanding its absorption, distribution, metabolism, and excretion is a critical first step in this endeavor.
Physicochemical Properties
The pharmacokinetic behavior of a compound is intrinsically linked to its physicochemical properties. While extensive experimental data for AIP is limited, some key properties can be computed or inferred.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂NO₃P | [7][8] |
| Molecular Weight | 213.17 g/mol | [7][8] |
| Computed XLogP3 | -2.6 to -2.8 | [7][8] |
| CAS Number | 141120-17-4 | [8][9] |
The highly negative XLogP3 value indicates that this compound is a polar, hydrophilic molecule.[7][8] This characteristic suggests that its passive diffusion across lipid membranes, such as the gastrointestinal tract and the blood-brain barrier, is likely to be limited.[10]
Potential Pharmacokinetic Profile (Theoretical)
In the absence of direct experimental data for this compound, the following sections provide a theoretical ADME profile based on its structure and data from related molecules, such as 2-aminoindane.
Absorption
Given its high polarity, oral absorption of AIP via passive diffusion is expected to be low.[10] The presence of both an amino group and a phosphonic acid group means the molecule will be zwitterionic at physiological pH, further hindering its ability to cross lipid membranes. Absorption might occur via specific amino acid or phosphate (B84403) transporters in the gut, but this remains to be experimentally verified.
Distribution
Following systemic absorption, AIP is anticipated to distribute primarily into the extracellular fluid. Its low lipophilicity suggests that penetration into tissues and organs, particularly the central nervous system, would be limited. The volume of distribution is likely to be small.
Metabolism
Direct metabolic studies on this compound have not been reported. However, research on the closely related compound, 2-aminoindane (2-AI), provides valuable insights into potential metabolic pathways. A study on the in-vitro and in-vivo metabolism of 2-AI revealed several biotransformations.[11]
-
Phase I Metabolism: In human liver microsomes, 2-aminoindane itself was found to be largely unmetabolized. However, its N-methylated analog underwent hydroxylation.[11] This suggests that the core indan structure is relatively stable. For AIP, hydroxylation of the aromatic ring is a potential Phase I metabolic pathway.
-
Phase II Metabolism: In incubations with human liver S9 fraction and in rat urine, 2-aminoindane underwent N-acetylation.[11] The study identified that this acetylation was exclusively carried out by the N-acetyltransferase 2 (NAT2) enzyme, which is known for its genetic polymorphism in humans.[11] It is plausible that the primary amino group of AIP could also be a substrate for N-acetylation. Additionally, sulfate (B86663) conjugation of hydroxylated metabolites was observed for N-methyl-2-aminoindane in rat urine.[11]
Based on this, the primary metabolic routes for AIP are hypothesized to be N-acetylation of the amino group and potentially hydroxylation of the indan ring followed by sulfation or glucuronidation. The phosphonic acid moiety is generally considered metabolically stable.
Excretion
As a polar molecule, this compound, along with any of its polar metabolites, is expected to be primarily eliminated from the body via renal excretion. Both the parent compound and its acetylated or conjugated metabolites would likely be cleared through the urine.
Known Biological Activity: Phenylalanine Ammonia-Lyase Inhibition
The most well-characterized aspect of AIP is its mechanism of action as a potent inhibitor of PAL.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. Aminoindan-2-phosphonic acid | C9H12NO3P | CID 129691334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C9H12NO3P | CID 14984422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 141120-17-4 [chemicalbook.com]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Properties of 2-Aminoindan-2-phosphonic Acid: Evaluating the Current Landscape of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan-2-phosphonic acid (AIP) is a synthetic compound recognized for its specific and potent inhibitory effects on the plant enzyme phenylalanine ammonia-lyase (PAL).[1][2][3][4] This technical guide provides a comprehensive overview of the established biochemical activity of AIP, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its primary target. Furthermore, this document addresses the current landscape of research concerning its potential therapeutic applications, particularly within the realm of neurological disorders. A thorough review of existing scientific literature indicates that while the core structure of AIP contains moieties found in neuroactive compounds, its therapeutic potential in animal or human models remains largely unexplored and undocumented.
Section 1: Established Pharmacological Profile - Inhibition of Phenylalanine Ammonia-Lyase (PAL)
The primary and well-documented biological activity of this compound is its role as a competitive inhibitor of phenylalanine ammonia-lyase (PAL).[2][3][4] PAL is a crucial enzyme in the phenylpropanoid biosynthetic pathway in plants, responsible for catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1] This pathway leads to the synthesis of numerous phenolic compounds vital for plant growth, development, and defense mechanisms.[1][2]
Mechanism of Action on PAL
AIP acts as a competitive, time-dependent inhibitor of PAL.[4] Its structure, being a conformationally restricted analogue of phenylalanine, allows it to bind to the active site of the enzyme, thereby blocking the binding of the natural substrate, L-phenylalanine.[4][5] The inhibition is a reversible process characterized by a slow-binding mechanism.[4] The enzyme-inhibitor complex is formed in a single "slow" step.[4]
Quantitative Data on PAL Inhibition
The inhibitory potency of AIP against PAL has been quantified in kinetic studies. The key parameters are summarized in the table below.
| Parameter | Value | Enzyme Source | Reference |
| Ki | 7 ± 2 nM | Parsley PAL-1 isozyme | [4] |
| Association Rate (k2) | 2.6 ± 0.04 x 104 M-1s-1 | Parsley PAL-1 isozyme | [4] |
| Dissociation Rate (k-2) | 1.8 ± 0.04 x 10-4 s-1 | Parsley PAL-1 isozyme | [4] |
Signaling Pathway
The following diagram illustrates the phenylpropanoid pathway and the point of inhibition by this compound.
References
- 1. Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Potential NMDA Antagonist Based on Acylphosphonate Derivatives - CONICET [bicyt.conicet.gov.ar]
- 5. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes: Utilizing 2-Aminoindan-2-phosphonic Acid in Plant Cell Culture
Introduction
2-Aminoindan-2-phosphonic acid (AIP) is a potent and specific competitive inhibitor of L-phenylalanine ammonia-lyase (PAL; EC 4.3.1.5).[1][2][3][4] PAL is the enzyme that catalyzes the first committed step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid.[5] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and other phenolic compounds.[6] In plant cell culture, the accumulation of phenolic compounds can be problematic, leading to browning of the culture and reduced cell viability and regeneration.[7][8]
Mechanism of Action
AIP acts as a competitive inhibitor of PAL, binding to the enzyme's active site and preventing the deamination of L-phenylalanine.[4][9] This inhibition effectively blocks the metabolic flux into the phenylpropanoid pathway, leading to a significant reduction in the synthesis and accumulation of downstream phenolic compounds.[2][3] Kinetic analyses have shown that AIP is a slow-binding, reversible inhibitor of PAL.[4][9]
Applications in Plant Cell Culture
The primary application of this compound in plant cell culture is to mitigate the negative effects of excessive phenolic compound production. Key applications include:
-
Improving Protoplast Isolation and Culture: High levels of phenolic compounds can be toxic to protoplasts and inhibit their regeneration. The inclusion of AIP in the culture medium has been shown to significantly increase protoplast yield and viability by reducing the production of these inhibitory compounds.[7][8]
-
Controlling Browning in Callus and Suspension Cultures: Oxidative browning, caused by the oxidation of phenolic compounds, is a common issue in plant tissue culture that can lead to cell death. AIP can be used to reduce browning and maintain the health of callus and suspension cultures.[7][8]
-
Studying the Phenylpropanoid Pathway: As a specific inhibitor, AIP is a valuable tool for researchers studying the regulation and function of the phenylpropanoid pathway and its derived secondary metabolites in plants.[2][3] By observing the effects of PAL inhibition, researchers can elucidate the roles of phenolic compounds in various physiological and developmental processes.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed effects in various plant cell culture systems.
| Plant Species | Culture Type | AIP Concentration | Observed Effects | Reference |
| Cistanche deserticola | Suspension Culture | 0.5 µM and 2.0 µM | Significant decrease in PAL activity, total phenolic compounds, and phenylethanoid glycoside content. | [2][3] |
| Cannabis sativa | Callus Culture | 1 mM | 334% increase in protoplast yield, 28% decrease in total soluble phenolics, and 52% decrease in tissue browning. | [7][8] |
| Field Bean (Vicia faba L.) | Seedling Roots | 1, 10, and 100 µM | Used to study the role of polyamines in the cell cycle. | [10] |
Experimental Protocols
1. Preparation of this compound (AIP) Stock Solution
This protocol describes the preparation of a 4 mM AIP stock solution, which can be further diluted to the desired working concentration.
Materials:
-
This compound (MW: 213.17 g/mol )
-
Distilled or deionized water
-
Sterile filter (0.22 µm)
-
Sterile centrifuge tubes or vials
-
Analytical balance
-
Volumetric flask
Procedure:
-
Weigh out the required amount of AIP powder to prepare the desired volume of a 4 mM stock solution. For example, to prepare 10 mL of a 4 mM stock solution, weigh 8.53 mg of AIP.
-
Dissolve the AIP powder in a small volume of distilled water in a volumetric flask.
-
Bring the solution to the final volume with distilled water. Ensure the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
2. Protocol for Treating Plant Cell Cultures with AIP
This protocol provides a general guideline for applying AIP to plant suspension cultures. The optimal concentration and treatment duration should be determined empirically for each specific plant species and experimental goal.
Materials:
-
Established plant cell suspension culture
-
Sterile liquid culture medium appropriate for the specific cell line
-
Sterile flasks or culture vessels
-
AIP stock solution (e.g., 4 mM, sterile)
-
Laminar flow hood
-
Orbital shaker
Procedure:
-
In a laminar flow hood, transfer the desired volume of the established plant cell suspension culture into sterile flasks containing fresh, sterile liquid medium.
-
Add the appropriate volume of the sterile AIP stock solution to the culture medium to achieve the desired final concentration (e.g., 0.5 µM, 2.0 µM, 1 mM). For example, to achieve a final concentration of 2.0 µM in 50 mL of medium, add 25 µL of a 4 mM stock solution.
-
Prepare a control culture by adding an equivalent volume of sterile distilled water to the medium instead of the AIP stock solution.
-
Incubate the cultures on an orbital shaker under the appropriate conditions (e.g., temperature, light, and agitation speed) for the specific cell line.
-
Harvest the cells at different time points for analysis of PAL activity, phenolic content, cell growth, or other relevant parameters.
3. Assay for Phenylalanine Ammonia-Lyase (PAL) Activity
This protocol is based on the spectrophotometric measurement of the conversion of L-phenylalanine to trans-cinnamic acid.
Materials:
-
Plant cells harvested from control and AIP-treated cultures
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8)
-
L-phenylalanine solution (e.g., 40 mM in extraction buffer)
-
4 M HCl
-
Spectrophotometer
-
Centrifuge
-
Mortar and pestle or homogenizer
-
Ice
Procedure:
-
Harvest a known weight of plant cells (e.g., 0.1 g) and immediately freeze them in liquid nitrogen.
-
Grind the frozen cells to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in a suitable volume of ice-cold extraction buffer (e.g., 1 mL).
-
Centrifuge the homogenate at, for example, 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
Prepare the reaction mixture in a cuvette containing the enzyme extract and L-phenylalanine solution. A typical reaction mixture may contain 100 µL of enzyme extract and 900 µL of 40 mM L-phenylalanine solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a small volume of 4 M HCl (e.g., 50 µL).
-
Measure the absorbance of the reaction mixture at 290 nm, which is the maximum absorbance for trans-cinnamic acid.
-
Calculate PAL activity based on the change in absorbance over time, using a standard curve prepared with known concentrations of trans-cinnamic acid.
4. Measurement of Total Phenolic Content (Folin-Ciocalteu Method)
This protocol describes a common method for quantifying the total phenolic content in plant cell extracts.
Materials:
-
Plant cells from control and AIP-treated cultures
-
Methanol (B129727) or acetone (B3395972) for extraction
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 20% w/v)
-
Gallic acid (for standard curve)
-
Spectrophotometer
-
Centrifuge
-
Vortex mixer
Procedure:
-
Harvest a known weight of plant cells and extract the phenolic compounds using a suitable solvent like methanol or aqueous acetone.
-
Centrifuge the extract to pellet cell debris and collect the supernatant.
-
In a test tube, mix a small aliquot of the supernatant (e.g., 100 µL) with distilled water (e.g., 400 µL).
-
Add Folin-Ciocalteu reagent (e.g., 150 µL of 1N reagent) and vortex the mixture.
-
After a few minutes (e.g., 5-10 minutes), add a sodium carbonate solution (e.g., 500 µL of 20% Na2CO3) to the mixture and vortex again.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 1 hour).
-
Measure the absorbance of the resulting blue-colored solution at approximately 765 nm.
-
Prepare a standard curve using known concentrations of gallic acid.
-
Calculate the total phenolic content of the samples, expressed as gallic acid equivalents (GAE), by comparing their absorbance to the standard curve.
Visualizations
Caption: Inhibition of the Phenylpropanoid Pathway by this compound (AIP).
Caption: General Experimental Workflow for using AIP in Plant Cell Culture.
References
- 1. goldbio.com [goldbio.com]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. A validated Folin-Ciocalteu method for total phenolics quantification of condensed tannin-rich açaí (Euterpe oleracea Mart.) seeds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpipz.mpg.de [mpipz.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. sunlongbiotech.com [sunlongbiotech.com]
Synthesis of 2-Aminoindan-2-phosphonic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Aminoindan-2-phosphonic acid, a notable inhibitor of phenylalanine ammonia-lyase (PAL). The synthesis is based on a modified Kabachnik-Fields reaction, starting from the readily available precursor, 2-indanone (B58226). This application note includes a comprehensive experimental procedure, a summary of quantitative data, characterization details, and a visual representation of the synthetic pathway. The provided information is intended to guide researchers in the efficient and reproducible synthesis of this important compound for applications in drug discovery and biochemical research.
Introduction
This compound (AIP) is a potent competitive inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway in plants and fungi.[1][2] By inhibiting PAL, AIP can modulate the biosynthesis of a wide range of secondary metabolites, making it a valuable tool for studying plant physiology, pathology, and as a potential lead compound in the development of new herbicides and fungicides. The synthesis of AIP has been a subject of interest, with various methods being explored. This protocol details a reliable and accessible method for its preparation.
Synthesis Pathway
The synthesis of this compound from 2-indanone proceeds via a one-pot, three-component Kabachnik-Fields reaction. This reaction involves the condensation of a ketone (2-indanone), an amine source (ammonium carbonate), and a phosphorus source (diethyl phosphite). The intermediate α-aminophosphonate is then hydrolyzed to yield the final product.
References
Application Notes and Protocols: Preparation of 2-Aminoindan-2-phosphonic Acid Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminoindan-2-phosphonic acid (AIP) is a competitive inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid biosynthetic pathway in plants.[1][2][3] This pathway is responsible for the production of a wide array of phenolic compounds that are vital for plant growth and defense.[1] As an inhibitor of PAL, AIP is a valuable tool in plant biology and agricultural research to study the effects of phenylpropanoid pathway modulation.[4][5] Proper preparation of a stock solution is the first critical step for ensuring reproducible and accurate experimental results.
These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Safety Precautions and Handling
Prior to handling this compound, it is crucial to read and understand its Safety Data Sheet (SDS). The compound presents several hazards.[6][7]
Hazard Summary:
Required Personal Protective Equipment (PPE) and Handling Guidelines:
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood.[8]
-
Gloves: Wear suitable chemical-impermeable gloves. Always inspect gloves before use.[8]
-
Eye Protection: Use safety glasses or goggles. For splash hazards, a face shield is recommended.
-
Clothing: Wear a lab coat or fire/flame resistant and impervious clothing.[8]
-
Dust Prevention: Avoid the formation of dust and aerosols when handling the solid form.[8]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[8]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8]
Compound Data and Properties
Summarized below are the key chemical and physical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | (2-amino-1,3-dihydroinden-2-yl)phosphonic acid | [9] |
| Synonyms | AIP, (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | [3][9] |
| CAS Number | 141120-17-4 | [1][2][3][10] |
| Molecular Formula | C₉H₁₂NO₃P | [1][3][9] |
| Molecular Weight | 213.17 g/mol | [1][11] |
| Predicted Boiling Point | 443.5 ± 55.0 °C | [4] |
| Density | 1.46 g/cm³ | [4] |
Solubility and Recommended Solvents
The solubility of this compound is a critical factor in preparing a homogenous stock solution. Based on available data, water is the recommended solvent.
| Solvent | Solubility (at 25°C) | Notes |
| Water | 4 mM | A stock solution of 4 mM was successfully prepared using distilled water for cell culture experiments.[3][12] |
| DMSO | Insoluble | Not a suitable solvent.[13] |
| Ethanol | Insoluble | Not a suitable solvent.[13] |
Experimental Protocol: Preparation of a 4 mM Aqueous Stock Solution
This protocol details the steps to prepare a 4 mM stock solution of this compound in distilled water. This concentration has been cited in published research for use in plant cell suspension cultures.[12]
Materials:
-
This compound (solid powder)
-
Distilled or deionized water
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask (e.g., 10 mL, 25 mL, 50 mL)
-
Magnetic stirrer and stir bar (optional, but recommended)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Pipettes
Calculation: To prepare a stock solution of a specific volume, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 10 mL of a 4 mM stock solution:
-
Convert concentration to mol/L: 4 mM = 0.004 mol/L
-
Convert volume to L: 10 mL = 0.010 L
-
Calculate mass: 0.004 mol/L x 0.010 L x 213.17 g/mol = 0.0085268 g
-
Convert mass to mg: 0.0085268 g = 8.53 mg
Procedure:
-
Weighing: Carefully weigh out the calculated amount (e.g., 8.53 mg for 10 mL) of this compound powder using an analytical balance.
-
Transfer: Transfer the powder to the appropriate volumetric flask. Ensure all powder is transferred by rinsing the weighing boat with a small amount of the distilled water and adding the rinse to the flask.
-
Dissolving: Add approximately half of the final desired volume of distilled water to the flask (e.g., 5 mL for a 10 mL final volume).
-
Mixing: Gently swirl the flask or use a magnetic stirrer on a low setting to dissolve the compound completely. Sonication may be used cautiously if dissolution is slow.
-
Final Volume Adjustment: Once the solid is fully dissolved, add distilled water to bring the solution to the final volume, ensuring the bottom of the meniscus aligns with the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes (e.g., cryovials). This prevents contamination and degradation from repeated freeze-thaw cycles.[2]
Storage and Stability
Proper storage is essential to maintain the stability and activity of the stock solution.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage.[2] |
| -20°C | 1 month | Suitable for short-term storage.[2] |
| Room Temperature | Not Recommended | The solid compound should be stored at room temperature in an inert atmosphere.[4] However, solutions should be stored frozen. |
Key Recommendation: Always aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Visualized Workflows and Pathways
Diagram 1: Stock Solution Preparation Workflow
References
- 1. This compound | 141120-17-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Cas 141120-17-4,this compound | lookchem [lookchem.com]
- 5. (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid HCl | Other Synthetic Reagents | Ambeed.com [ambeed.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C9H12NO3P | CID 14984422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 141120-17-4 [chemicalbook.com]
- 11. Aminoindan-2-phosphonic acid | C9H12NO3P | CID 129691334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
Application of Autophagy-Inducing Peptides in Plant Stress Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy, a fundamental cellular recycling process, is pivotal for maintaining cellular homeostasis, especially under environmental stress. In plants, this pathway is crucial for survival and adaptation to adverse conditions such as drought, salinity, and pathogen attack. The targeted induction of autophagy presents a promising strategy for enhancing crop resilience. Autophagy-Inducing Peptides (AIPs) are emerging as powerful tools to dissect and manipulate this pathway. This document provides detailed application notes and protocols for utilizing AIPs in the study of plant stress responses.
Application Notes
AIPs offer a specific and controlled method to activate autophagy, allowing researchers to investigate its precise role in stress tolerance. Unlike broad-spectrum chemical inducers, peptides can offer higher specificity and mimic endogenous signaling molecules. The applications of AIPs in this field are multifaceted:
-
Elucidating Signaling Pathways: By observing the downstream effects of specific peptide applications, researchers can map the signaling cascades that link stress perception to the activation of the autophagy machinery.
-
Functional Genomics: AIPs can be used to study the function of specific genes (e.g., ATG genes) in stress responses. By inducing autophagy in wild-type and mutant plants, the role of these genes in peptide-mediated stress tolerance can be determined.
-
Screening for Stress-Tolerant Genotypes: AIPs can be incorporated into screening platforms to identify plant varieties with enhanced autophagic responses, potentially correlating with superior stress tolerance.
-
Development of Biostimulants: Peptides that effectively induce autophagy and confer stress resistance could be developed into novel biostimulants to enhance crop performance in challenging environments.
Key Peptides and Phytohormones in Plant Autophagy and Stress Response
Several classes of peptides and phytohormones have been identified to play a role in modulating autophagy in response to plant stress.
CLE (CLAVATA3/EMBRYO SURROUNDING REGION-RELATED) Peptides
CLE peptides are a family of small signaling peptides involved in various developmental processes and stress responses. For instance, CLE25 is perceived by the receptor kinases BAM1/2 and regulates stomatal closure in response to dehydration stress, a process linked to ABA signaling which is a known inducer of autophagy.[1] CLE14 is involved in responses to salt stress and senescence.[2]
PSK (Phytosulfokine) Peptides
PSK is a sulfated pentapeptide that promotes plant growth and has been implicated in abiotic stress tolerance.[3][4][5] Overexpression of PSK precursor genes or treatment with PSK peptide enhances tolerance to osmotic and drought stress.[4][6]
VISP1 (Virus-Induced Small Peptide 1)
VISP1 is a 71-amino acid peptide that acts as a selective autophagy receptor in response to viral infection (a biotic stress).[7][8][9] It directly interacts with ATG8 proteins and mediates the autophagic degradation of viral and endogenous components to modulate the plant's immune response.[7][9][10][11][12]
Abscisic Acid (ABA)
ABA is a key phytohormone in abiotic stress signaling. It accumulates under stress conditions like drought and salinity and is a potent inducer of autophagy.[13] The ABA signaling pathway activates SnRK2 kinases, which in turn inhibit the TOR complex, a negative regulator of autophagy, thereby inducing the autophagic process.[14][15][16]
Brassinosteroids (BRs)
BRs are steroid hormones that regulate plant growth and development and are also involved in stress responses. The interaction between BR signaling and autophagy is complex. While BRs generally promote growth, which is often associated with TOR activation and autophagy inhibition, under certain stress conditions, components of the BR signaling pathway can promote autophagy.[17][18] For example, the BR signaling component BIN2 can phosphorylate and activate the ubiquitin receptor DSK2, targeting the transcription factor BES1 for autophagic degradation under drought stress.[17][19]
Quantitative Data Summary
The following table summarizes the quantitative effects of various peptides and phytohormones on autophagy and stress-related parameters in plants.
| Treatment | Plant Species | Stress Condition | Measured Parameter | Observed Effect | Reference |
| Brassinosteroid (BL) Treatment | Tomato (Solanum lycopersicum) | Nitrogen Starvation | Number of MDC-stained autophagosomes | Significant increase compared to control | [20] |
| VISP1-Myc Co-expression | Nicotiana benthamiana | Viral Infection (CMV) | 2b-Flag protein accumulation | Reduced to ~0.11-fold compared to empty vector | [10] |
| 3-MA (Autophagy Inhibitor) + VISP1-Myc | Nicotiana benthamiana | Viral Infection (CMV) | 2b-Flag protein accumulation | Recovered to ~1.13-fold of empty vector control | [10] |
| Long-term ABA (10 µM) | Arabidopsis thaliana | Simulated Abiotic Stress | Chlorophyll Content | Reduced to 17% of control at 11 days | [21] |
| PSK peptide treatment | Arabidopsis thaliana | Osmotic Stress | Recovery of root and hypocotyl growth in sbt3.8 mutant | Phenotype recovered to wild-type levels | [4] |
Experimental Protocols
Protocol 1: General Peptide Application for Autophagy Induction
This protocol provides a general framework for applying synthetic peptides to plant seedlings to study autophagy.
Materials:
-
Plant seedlings (e.g., 7-10 day old Arabidopsis thaliana) grown on half-strength Murashige and Skoog (MS) agar (B569324) plates.
-
Synthetic peptide (e.g., CLE, PSK) of high purity (>95%).
-
Liquid half-strength MS medium.
-
Sterile petri dishes or multi-well plates.
Procedure:
-
Prepare a stock solution of the synthetic peptide in sterile water or a suitable solvent (e.g., DMSO, ensuring the final concentration in the medium is non-toxic to the plants).
-
Dilute the peptide stock solution in liquid half-strength MS medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a mock-treated control (medium with solvent only).
-
Carefully transfer seedlings from the agar plates to the petri dishes or wells containing the peptide solutions. Ensure the roots are fully submerged.
-
Incubate the seedlings under controlled growth conditions (e.g., 16h light/8h dark photoperiod, 22°C) for the desired duration (e.g., 6h, 12h, 24h).
-
After treatment, proceed with autophagy detection methods as described in Protocol 2.
Protocol 2: Detection and Quantification of Autophagosomes
This protocol details two common methods for visualizing and quantifying autophagy in plant cells.
A. Monodansylcadaverine (MDC) Staining
MDC is a fluorescent dye that accumulates in autophagic vacuoles.
Materials:
-
Peptide-treated seedlings (from Protocol 1).
-
MDC stock solution (1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Confocal laser scanning microscope.
Procedure:
-
Prepare a 50 µM MDC working solution in PBS.
-
Incubate the treated seedlings in the MDC solution for 10-15 minutes at room temperature in the dark.
-
Wash the seedlings three times with PBS to remove excess dye.
-
Mount the seedlings on a microscope slide in a drop of PBS.
-
Observe the root tips or leaf epidermal cells under a confocal microscope using UV excitation (e.g., 355 nm) and emission detection (e.g., 525 nm).
-
Quantify the number of fluorescent puncta (autophagosomes) per unit area in multiple cells from different seedlings for each treatment.[20]
B. GFP-ATG8 Reporter Lines
This method utilizes transgenic plants expressing a GFP-ATG8 fusion protein, which localizes to autophagosomes as green fluorescent puncta.
Materials:
-
Transgenic Arabidopsis thaliana seedlings expressing GFP-ATG8.
-
Peptide treatment solutions (as in Protocol 1).
-
Confocal laser scanning microscope.
Procedure:
-
Treat the GFP-ATG8 seedlings with the desired peptides as described in Protocol 1.
-
Mount the treated seedlings on a microscope slide.
-
Observe the root or leaf cells under a confocal microscope using an argon laser for excitation (488 nm) and appropriate emission filters for GFP.
-
Capture Z-stack images of the cells.
-
Quantify the number of GFP-labeled puncta per cell or per unit area.[22]
Protocol 3: Western Blot Analysis of ATG8 Lipidation
This protocol measures the conversion of ATG8-I (cytosolic form) to ATG8-II (lipid-conjugated, autophagosome-associated form), a hallmark of autophagy.
Materials:
-
Peptide-treated plant tissue.
-
Protein extraction buffer (e.g., containing Tris-HCl, SDS, β-mercaptoethanol, and protease inhibitors).
-
Urea-containing extraction buffer for better separation of ATG8-I and ATG8-II.
-
Primary antibody against ATG8.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Procedure:
-
Harvest and freeze the peptide-treated plant tissue in liquid nitrogen.
-
Grind the tissue to a fine powder and extract total proteins using the appropriate extraction buffer.
-
Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
Separate the proteins (e.g., 30 µg per lane) on a high-percentage SDS-PAGE gel (e.g., 15%) or a urea-SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-ATG8 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities for ATG8-I and ATG8-II. The ratio of ATG8-II to ATG8-I (or to a loading control like actin) is indicative of autophagy levels.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT)
Caption: CLE25 signaling pathway in response to drought stress, leading to stomatal closure and autophagy induction via ABA signaling.
Caption: PSK signaling pathway enhances plant tolerance to osmotic stress.
Caption: VISP1 acts as a selective autophagy receptor, targeting viral proteins for degradation during biotic stress.
Caption: ABA signaling pathway induces autophagy by inhibiting the TOR complex in response to abiotic stress.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effect of peptides on plant autophagy.
References
- 1. maxapress.com [maxapress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 5. Phytosulfokine peptides, their receptors, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phytosulfokine peptides, their receptors, and functions [frontiersin.org]
- 7. The small peptide VISP1 acts as a selective autophagy receptor regulating plant-virus interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small peptide inhibits siRNA amplification in plants by mediating autophagic degradation of SGS3/RDR6 bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective autophagy receptor VISP1 induces symptom recovery by targeting viral silencing suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A selective autophagy receptor VISP1 induces symptom recovery by targeting viral silencing suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions between autophagy and phytohormone signaling pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant Autophagy: An Intricate Process Controlled by Various Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Plant Autophagy: An Intricate Process Controlled by Various Signaling Pathways [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Autophagy and Its Regulators in Response to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BZR1 Mediates Brassinosteroid-Induced Autophagy and Nitrogen Starvation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Physiological and Molecular Processes Associated with Long Duration of ABA Treatment [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Modulating Phenolic Compound Levels with 2-Aminoindan-2-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan-2-phosphonic acid (AIP) is a potent and specific competitive inhibitor of the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL is the gateway enzyme in the phenylpropanoid pathway, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid, a precursor for a vast array of phenolic compounds in plants.[1][2][3] By inhibiting PAL, AIP provides a powerful tool for researchers to modulate the biosynthesis of phenolic compounds. This allows for the investigation of the roles of these compounds in various physiological and pathological processes, and for applications in biotechnology and drug development where the reduction of phenolic content is desirable.[4][5]
These application notes provide detailed protocols for utilizing AIP to modulate phenolic compound levels in plant-based research, including methods for cell culture treatment, PAL activity assays, and quantification of total phenolic compounds.
Mechanism of Action
AIP acts as a competitive inhibitor of PAL, meaning it binds to the active site of the enzyme, preventing the binding of the natural substrate, L-phenylalanine.[1] This inhibition is time-dependent and reversible.[1] The immediate effect of PAL inhibition is a reduction in the synthesis of trans-cinnamic acid, which in turn leads to a decrease in the downstream production of various phenolic compounds, including flavonoids, lignins, and other phenylpropanoids.[2][3]
Applications
-
Plant Physiology Research: Elucidate the role of phenolic compounds in plant development, stress responses, and defense mechanisms.[2]
-
Biotechnology and Plant Tissue Culture: Reduce browning of tissues and improve the efficiency of protoplast isolation and regeneration by lowering the phenolic content.[5][6]
-
Drug Discovery and Development: Investigate the effects of modulating host phenolic compounds in plant-based drug production systems.
Quantitative Data Summary
The following tables summarize the quantitative effects of AIP on PAL activity and total phenolic compound levels as reported in various studies.
Table 1: Effect of AIP on Phenylalanine Ammonia-Lyase (PAL) Activity
| Plant System | AIP Concentration | Incubation Time | % Inhibition of PAL Activity | Reference |
| Parsley (cell culture) | 7 nM (Ki) | N/A | 50% | [1] |
| Cistanche deserticola (suspension cells) | 0.5 µM | 12 hours | Significant decrease | [7][8] |
| Cistanche deserticola (suspension cells) | 2.0 µM | 12 hours | Significant decrease | [7][8] |
Table 2: Effect of AIP on Total Phenolic Compound Levels
| Plant System | AIP Concentration | Treatment Duration | % Reduction in Total Phenolic Compounds | Reference |
| Cannabis sativa (callus culture) | 1 mM | 2 weeks | 28% | [5][6] |
| Cistanche deserticola (suspension cells) | 0.5 µM | 15 days | Significant decrease | [7][8] |
| Cistanche deserticola (suspension cells) | 2.0 µM | 15 days | Significant decrease | [7][8] |
Signaling Pathway
The following diagram illustrates the shikimate and phenylpropanoid pathways, highlighting the role of PAL and the point of inhibition by AIP.
Caption: Inhibition of PAL by AIP in the Phenylpropanoid Pathway.
Experimental Protocols
Protocol 1: Preparation of AIP Stock Solution
Materials:
-
This compound (AIP) powder
-
Sterile distilled water or appropriate solvent (e.g., 1 M NaOH for initial dissolution, followed by neutralization with HCl and dilution with water)
-
Sterile microcentrifuge tubes or vials
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of AIP powder in a sterile container.
-
Dissolve the AIP in a small volume of 1 M NaOH.
-
Neutralize the solution to pH 7.0 with 1 M HCl.
-
Bring the solution to the final desired volume with sterile distilled water to create a concentrated stock solution (e.g., 1-10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Plant Cell Suspension Cultures with AIP
Materials:
-
Established plant cell suspension culture
-
Sterile growth medium for the specific cell line
-
Sterile flasks or culture vessels
-
AIP stock solution (from Protocol 1)
-
Sterile pipettes
Procedure:
-
Subculture the plant cells into fresh sterile growth medium at the desired cell density.
-
From the sterile AIP stock solution, add the required volume to the cell culture medium to achieve the desired final concentration (e.g., 0.5 µM, 2.0 µM, or 1 mM).
-
As a control, prepare a separate culture flask with the same volume of sterile water or solvent used to prepare the AIP stock solution.
-
Incubate the cultures under standard conditions (e.g., temperature, light, and agitation) for the desired treatment duration.
-
Harvest the cells at different time points for analysis of PAL activity and phenolic content.
Protocol 3: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from methods described for measuring the formation of trans-cinnamic acid from L-phenylalanine.
Materials:
-
Plant tissue (control and AIP-treated)
-
Liquid nitrogen
-
Extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) (PVP) and β-mercaptoethanol)
-
L-phenylalanine solution (substrate)
-
Trichloroacetic acid (TCA) or Hydrochloric acid (HCl) to stop the reaction
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Enzyme Extraction:
-
Harvest and weigh the plant tissue.
-
Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at 4°C (e.g., 12,000 x g for 20 minutes).
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the extraction buffer and the enzyme extract.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37-40°C) for a few minutes.
-
Initiate the reaction by adding the L-phenylalanine solution.
-
Incubate the reaction for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA or HCl.
-
Centrifuge the mixture to pellet any precipitated protein.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 290 nm, which is the maximum absorbance wavelength for trans-cinnamic acid.
-
Calculate the PAL activity based on a standard curve of trans-cinnamic acid. One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.
-
Protocol 4: Quantification of Total Phenolic Compounds
Materials:
-
Plant tissue (control and AIP-treated)
-
Extraction solvent (e.g., 80% methanol (B129727) or acetone)
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 20% w/v)
-
Gallic acid (for standard curve)
-
Spectrophotometer
Procedure:
-
Extraction:
-
Homogenize a known weight of plant tissue in the extraction solvent.
-
Centrifuge the homogenate and collect the supernatant.
-
Repeat the extraction process with the pellet to ensure complete extraction of phenolic compounds.
-
Pool the supernatants.
-
-
Quantification:
-
Take an aliquot of the extract and dilute it with distilled water.
-
Add Folin-Ciocalteu reagent and mix thoroughly.
-
After a few minutes, add the sodium carbonate solution to the mixture.
-
Incubate the reaction in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) using a spectrophotometer.
-
-
Calculation:
-
Prepare a standard curve using known concentrations of gallic acid.
-
Determine the total phenolic content of the sample from the standard curve and express the results as gallic acid equivalents (GAE) per gram of fresh or dry weight of the plant tissue.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effect of AIP on phenolic compound levels in plant cell cultures.
Caption: Workflow for AIP treatment and analysis in cell culture.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 4. A novel protocol for protoplast isolation, transfection, and culture in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hort [journals.ashs.org]
Application Note: HPLC and LC-MS/MS Analysis of 2-Aminoindan-2-phosphonic Acid in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides two detailed protocols for the quantitative analysis of 2-Aminoindan-2-phosphonic acid (AIP) in human plasma. Due to its polar nature, containing both an amino and a phosphonic acid group, its analysis presents unique challenges, such as poor retention on traditional reversed-phase columns. We present two effective strategies: Method A , a pre-column derivatization approach using o-phthalaldehyde (B127526) (OPA) followed by reversed-phase HPLC with fluorescence detection, and Method B , a more direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). These methods are designed for researchers in drug development and clinical research requiring robust and sensitive bioanalytical assays for this compound.
Introduction
This compound is an analogue of aminophosphonic acids with potential applications in pharmaceutical research. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. The compound's high polarity makes it unsuitable for standard reversed-phase HPLC methods without modification. The protocols herein address this challenge.
Method A leverages the primary amine on the AIP molecule for derivatization with OPA, which attaches a fluorescent tag.[1][2][3] This allows for sensitive detection using standard fluorescence detectors and robust separation on C18 columns.[4] This approach is cost-effective and widely accessible.
Method B employs LC-MS/MS, the gold standard for quantitative bioanalysis, offering high sensitivity and selectivity.[5][6] A HILIC separation mechanism is proposed to achieve retention of the highly polar AIP.[7] This method avoids the need for derivatization, simplifying sample preparation and reducing potential variability.
Method A: Pre-Column Derivatization with OPA and HPLC-FLD Analysis
This method is based on the well-established technique of derivatizing primary amines with o-phthalaldehyde (OPA) and a thiol to yield a highly fluorescent isoindole derivative, which can be readily analyzed by reversed-phase HPLC.[2][8][9]
Experimental Protocol
1. Materials and Reagents
-
This compound (AIP) reference standard
-
Internal Standard (IS): Norvaline or other suitable primary amino acid not present in the matrix.
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Boric Acid
-
o-phthalaldehyde (OPA)
-
3-mercaptopropionic acid (3-MPA)
-
Sodium Hydroxide
-
Perchloric Acid (PCA)
-
Water (18.2 MΩ·cm)
2. Solutions Preparation
-
Protein Precipitation Solution: Methanol containing 100 ng/mL Internal Standard.
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M boric acid (pH adjusted to 9.5 with NaOH) and 100 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily.
-
Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 6.8)
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
3. Sample Preparation Workflow
Caption: Plasma Sample Preparation Workflow for HPLC-FLD Analysis.
4. HPLC-FLD Conditions
-
HPLC System: Agilent 1100/1200 series or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Column Temperature: 35°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation: 340 nm, Emission: 455 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 70 15.1 100 17.0 100 17.1 10 | 20.0 | 10 |
Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.995) |
| LLOQ | 10 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal, compensated by Internal Standard |
Method B: HILIC-MS/MS Analysis
This method provides high selectivity and sensitivity for the direct measurement of the polar this compound without derivatization, making it ideal for regulated bioanalysis.
Experimental Protocol
1. Materials and Reagents
-
This compound (AIP) reference standard
-
AIP-d4 (or other stable isotope-labeled) Internal Standard (IS)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Water (LC-MS Grade)
2. Solutions Preparation
-
Protein Precipitation Solution: Acetonitrile containing 50 ng/mL of AIP-d4 Internal Standard.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
3. Sample Preparation Workflow
Caption: Plasma Sample Preparation Workflow for LC-MS/MS Analysis.
4. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera or Waters Acquity UPLC system
-
MS System: Sciex 6500+ or Waters Xevo TQ-S mass spectrometer
-
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 95 3.0 50 3.1 95 | 5.0 | 95 |
5. Mass Spectrometer Settings (Hypothetical)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Analyte): Q1: 212.1 m/z -> Q3: 133.1 m/z (loss of H₃PO₃)
-
MRM Transitions (IS, AIP-d4): Q1: 216.1 m/z -> Q3: 137.1 m/z
-
Key Parameters:
-
IonSpray Voltage: +5500 V
-
Temperature: 500°C
-
Collision Energy (CE): 25 eV
-
Declustering Potential (DP): 80 V
-
Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.998) |
| LLOQ | 0.5 ng/mL |
| Accuracy (% Bias) | Within ± 10% (± 15% at LLOQ) |
| Precision (% CV) | < 10% (< 15% at LLOQ) |
| Recovery | > 90% |
| Matrix Effect | < 15%, corrected by stable isotope-labeled IS |
Conclusion
Two robust and reliable methods for the quantification of this compound in human plasma are presented. The HPLC-FLD method offers a cost-effective solution with good sensitivity suitable for many research applications. The LC-MS/MS method provides superior sensitivity, selectivity, and a wider dynamic range, making it the preferred choice for regulated studies requiring high-throughput and performance. The choice of method will depend on the specific requirements of the study, available instrumentation, and desired sensitivity.
Logical Relationship of Analytical Strategies
Caption: Decision workflow for the analysis of this compound.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. japsonline.com [japsonline.com]
- 7. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 8. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 2-Aminoindan-2-phosphonic Acid in Seedling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Aminoindan-2-phosphonic acid (AIP), a potent and specific competitive inhibitor of phenylalanine ammonia-lyase (PAL), in seedling-based research. Understanding the dose-dependent effects of AIP on seedling growth can provide valuable insights into the role of the phenylpropanoid pathway in plant development, defense mechanisms, and responses to environmental stress.
Introduction to this compound (AIP)
This compound is a synthetic analogue of phenylalanine that acts as a competitive inhibitor of the enzyme phenylalanine ammonia-lyase (PAL; EC 4.3.1.5). PAL is the first and rate-limiting enzyme in the phenylpropanoid biosynthesis pathway in plants. This pathway is responsible for the production of a wide array of secondary metabolites, including flavonoids, lignins, and phytoalexins, which are crucial for plant structure, pigmentation, and defense against pathogens and UV radiation.[1][2][3] By inhibiting PAL, AIP can be used as a chemical tool to investigate the physiological consequences of a compromised phenylpropanoid pathway.
Applications in Seedling Studies
The application of AIP in seedling studies can elucidate the role of phenylpropanoids in:
-
Germination and Early Growth: Investigating the influence of phenylpropanoid-derived compounds on seed germination, root elongation, and shoot development.
-
Stress Physiology: Assessing the importance of the phenylpropanoid pathway in mediating responses to biotic and abiotic stresses, such as pathogen attack, UV exposure, and nutrient deficiency.
-
Phytotoxicity and Herbicide Research: Evaluating the potential phytotoxic effects of inhibiting a key metabolic pathway and exploring its implications for herbicide development.
Experimental Protocols
Protocol 1: Seedling Germination and Growth Inhibition Assay
This protocol outlines a method for determining the dose-dependent effects of AIP on the germination and early growth of model plant species such as Arabidopsis thaliana, lettuce (Lactuca sativa), or radish (Raphanus sativus).
Materials:
-
This compound (AIP)
-
Seeds of the chosen plant species
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Sterile deionized water
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation (if necessary)
-
Growth chamber or incubator with controlled light and temperature
-
Ruler or digital caliper
-
Microscope for detailed morphological observations
Procedure:
-
Preparation of AIP Stock Solution:
-
Prepare a 10 mM stock solution of AIP in sterile deionized water. If solubility is an issue, a small amount of DMSO can be used to dissolve the compound before diluting with water. Ensure the final DMSO concentration in all treatments, including the control, is consistent and non-phytotoxic (typically ≤ 0.1%).
-
-
Preparation of Treatment Solutions:
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for the dose-response study. A suggested range, based on literature, is 0.1, 1, 10, 100, and 1000 µM.[4]
-
Prepare a control solution containing the same concentration of DMSO as the treatment solutions, if used.
-
-
Seed Sterilization and Plating:
-
Surface sterilize seeds according to standard protocols for the chosen species to prevent microbial contamination.
-
Aseptically place two layers of sterile filter paper into each Petri dish.
-
Pipette 5 mL of the respective AIP treatment solution or control solution onto the filter paper in each dish.
-
Evenly distribute a known number of seeds (e.g., 20-30) onto the moist filter paper.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Place the dishes in a growth chamber under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).
-
-
Data Collection and Analysis:
-
Germination Rate: Count the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for up to 7 days. Calculate the germination percentage for each treatment.
-
Root and Shoot Length: After a predetermined period (e.g., 5-7 days), carefully remove the seedlings and measure the primary root length and shoot (hypocotyl) length using a ruler or digital caliper.
-
Phytotoxicity Assessment: Observe and record any morphological changes, such as root curling, cotyledon bleaching, or growth abnormalities.
-
Data Analysis: Calculate the mean and standard deviation for each parameter. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatments. The IC50 (concentration causing 50% inhibition) can be calculated using a dose-response curve.
-
Data Presentation
Quantitative data from dose-response studies should be organized into tables for clear comparison. Below is a template for presenting results from a seedling growth inhibition assay.
Table 1: Effect of this compound (AIP) on Seedling Growth of Arabidopsis thaliana
| AIP Concentration (µM) | Germination Rate (%) | Mean Primary Root Length (mm) ± SD | Mean Shoot Length (mm) ± SD | Observations of Phytotoxicity |
| 0 (Control) | 98 ± 2 | 25.4 ± 2.1 | 15.2 ± 1.5 | Normal growth |
| 0.1 | 97 ± 3 | 24.8 ± 2.3 | 14.9 ± 1.6 | No visible effects |
| 1 | 95 ± 4 | 22.1 ± 1.9 | 13.8 ± 1.4 | Slight root shortening |
| 10 | 85 ± 6 | 15.6 ± 1.5 | 11.5 ± 1.2 | Significant root and shoot inhibition |
| 100 | 62 ± 8 | 8.2 ± 1.1 | 7.3 ± 0.9 | Severe growth inhibition, some cotyledon yellowing |
| 1000 | 25 ± 5 | 2.1 ± 0.5 | 3.1 ± 0.6 | Drastic inhibition of germination and growth |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the plant species and experimental conditions. An asterisk () denotes a statistically significant difference from the control (p < 0.5).*
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Inhibition of the Phenylpropanoid Pathway by AIP.
Experimental Workflow
References
- 1. Improvement of Germination and Early Growth of Radish (Raphanus sativus L.) through Modulation of Seed Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis Seedling Growth Response and Recovery to Ethylene. A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay by 2-Aminoindan-2-phosphonic acid (AIP)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenylalanine ammonia-lyase (PAL; EC 4.3.1.24) is a crucial enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[1][2][3] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and phytoalexins, which are vital for plant growth, development, and defense mechanisms.[1][4] The inhibitor 2-aminoindan-2-phosphonic acid (AIP) is a potent and specific competitive inhibitor of PAL.[5][6][7] Understanding the kinetics of PAL inhibition by AIP is essential for studying the role of the phenylpropanoid pathway in various physiological processes and for the development of novel herbicides and plant growth regulators. These application notes provide a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of AIP on PAL.
The assay is based on the principle that PAL converts L-phenylalanine to trans-cinnamic acid, which has a maximum absorbance at 290 nm.[2][4][8] The rate of the enzymatic reaction is determined by measuring the increase in absorbance at this wavelength over time. The inhibitory effect of AIP is quantified by observing the reduction in the rate of trans-cinnamic acid formation in the presence of the inhibitor.
Quantitative Data Summary
The following tables summarize the key kinetic parameters for the inhibition of Phenylalanine Ammonia-Lyase (PAL) by this compound (AIP). The data is derived from studies on the PAL-1 isozyme from parsley.[5]
Table 1: Kinetic Constants for the Interaction of AIP with Parsley PAL-1 [5]
| Parameter | Value | Unit | Description |
| k2 | 2.6 ± 0.04 x 104 | M-1s-1 | Association rate constant for the formation of the enzyme-inhibitor complex. |
| k-2 | 1.8 ± 0.04 x 10-4 | s-1 | Dissociation rate constant for the breakdown of the enzyme-inhibitor complex. |
| Ki | 7 ± 2 | nM | Equilibrium inhibition constant, calculated as k-2/k2. |
Table 2: Characteristics of AIP Inhibition of PAL
| Characteristic | Description | Reference |
| Inhibition Type | Competitive, time-dependent | [5] |
| Binding | Reversible, slow-binding | [5] |
| Mechanism | AIP, a conformationally restricted analogue of phenylalanine, binds to the active site of PAL. | [5][6] |
Experimental Protocols
This section provides a detailed methodology for the in vitro assay of PAL inhibition by AIP.
Materials and Reagents
-
Phenylalanine Ammonia-Lyase (PAL) enzyme (e.g., from parsley or a commercial source)
-
L-phenylalanine (substrate)
-
This compound (AIP) (inhibitor)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
Distilled or deionized water
-
UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm
-
Quartz cuvettes or UV-transparent 96-well plates
-
Pipettes and tips
-
Incubator or water bath set to 30-37°C
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.5): Prepare by dissolving the appropriate amount of Tris base in distilled water, adjusting the pH to 8.5 with HCl, and bringing it to the final volume.
-
L-phenylalanine Stock Solution (e.g., 100 mM): Dissolve L-phenylalanine in Tris-HCl buffer. Gentle warming may be required to fully dissolve the substrate. Store at 4°C.
-
AIP Stock Solution (e.g., 1 mM): Dissolve AIP in distilled water. Prepare fresh or store frozen in aliquots.
-
PAL Enzyme Solution: Prepare a working solution of PAL in Tris-HCl buffer. The optimal concentration should be determined empirically to yield a linear rate of absorbance change over a few minutes. Keep the enzyme solution on ice.
Spectrophotometric Assay for PAL Activity
This protocol is for a standard 1 mL cuvette-based assay. Volumes can be scaled down for a 96-well plate format.
-
Pre-warm the spectrophotometer to 30°C and set the wavelength to 290 nm.
-
Prepare the reaction mixture in a quartz cuvette:
-
Tris-HCl Buffer (50 mM, pH 8.5): to a final volume of 1 mL
-
L-phenylalanine solution (to achieve the desired final concentration, e.g., 1 mM)
-
-
Equilibrate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the PAL enzyme solution (e.g., 50 µL).
-
Immediately mix by inverting the cuvette and start monitoring the absorbance at 290 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the absorbance versus time plot.
Protocol for AIP Inhibition Assay
To determine the inhibitory effect of AIP, the inhibitor is pre-incubated with the enzyme before adding the substrate.
-
Prepare a series of dilutions of AIP in distilled water.
-
In a set of microcentrifuge tubes, prepare the following pre-incubation mixtures:
-
Tris-HCl Buffer (50 mM, pH 8.5)
-
PAL enzyme solution
-
AIP solution at various concentrations (include a no-inhibitor control with water)
-
-
Pre-incubate the enzyme-inhibitor mixtures at 30°C for a defined period (e.g., 10-30 minutes) to allow for the time-dependent inhibition to occur.
-
In parallel, prepare the substrate mixture in quartz cuvettes and equilibrate at 30°C:
-
Tris-HCl Buffer (50 mM, pH 8.5)
-
L-phenylalanine solution
-
-
To start the reaction, transfer the pre-incubated enzyme-inhibitor mixture to the cuvette containing the substrate.
-
Immediately mix and start monitoring the absorbance at 290 nm as described in the PAL activity assay.
-
Calculate the initial reaction rates for each AIP concentration.
-
Determine the percent inhibition for each AIP concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus AIP concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Determination of Kinetic Parameters (Advanced)
To determine the kinetic constants (Ki, kon, koff) for a slow-binding inhibitor like AIP, more advanced kinetic analysis is required. This typically involves measuring the progress curves (absorbance vs. time) at different substrate and inhibitor concentrations and fitting the data to appropriate kinetic models. A detailed description of this analysis is beyond the scope of these application notes, but researchers can refer to specialized literature on enzyme kinetics.[5]
Visualizations
Caption: Phenylalanine Ammonia-Lyase (PAL) catalyzes the conversion of L-Phenylalanine.
Caption: Competitive inhibition of PAL by AIP.
Caption: Workflow for the in vitro PAL inhibition assay.
References
- 1. Phenylalanine Ammonia-Lyase Activity Assay Kit (Fluorometric) (ab284571) | Abcam [abcam.com]
- 2. Phenylalanine Ammonia-Lyase (PAL) Activity Assay Kit - Profacgen [profacgen.com]
- 3. CheKine™ Micro Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 4. sunlongbiotech.com [sunlongbiotech.com]
- 5. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for the Structural Elucidation of 2-Aminoindan-2-phosphonic Acid via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan-2-phosphonic acid (AIP) is a potent competitive inhibitor of phenylalanine ammonia-lyase (PAL), an essential enzyme in the phenylpropanoid pathway in plants. Its rigid structure, constraining the aminophosphonic acid moiety within an indane framework, makes it a valuable tool in biochemical and plant science research. Furthermore, as an analog of the amino acid phenylalanine, AIP and its derivatives are of significant interest in drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This document provides detailed protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to confirm the molecular structure of AIP.
Principle of NMR-Based Structural Elucidation
The structural confirmation of this compound is achieved by a synergistic application of various NMR experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons. Spin-spin coupling patterns reveal the connectivity of neighboring protons.
-
¹³C NMR: Determines the number of unique carbon atoms and their hybridization state. Proton-decoupled spectra show a single peak for each non-equivalent carbon.
-
³¹P NMR: As a nucleus with 100% natural abundance and a wide chemical shift range, ³¹P NMR is highly sensitive and directly probes the chemical environment of the phosphorus atom in the phosphonic acid group.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, providing definitive evidence for the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons to which they are directly attached (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
-
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound due to the presence of the polar amino and phosphonic acid groups. To maintain a constant pH and improve signal resolution, a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) can be utilized.
-
Concentration: Prepare a solution of this compound at a concentration of 10-20 mg/mL.
-
Procedure:
-
Accurately weigh approximately 10 mg of the sample into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Vortex the sample until it is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
1D NMR Spectroscopy (¹H, ¹³C, ³¹P)
-
Instrument: 400 MHz or higher NMR spectrometer.
¹H NMR Protocol:
-
Pulse Sequence: Standard single-pulse (e.g., zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
¹³C NMR Protocol:
-
Pulse Sequence: Proton-decoupled single-pulse with NOE (e.g., zgpg30).
-
Spectral Width: 180-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
³¹P NMR Protocol:
-
Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).
-
Spectral Width: 50-100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 3-5 seconds.
-
Number of Scans: 128-512 scans.
-
Processing: Apply an exponential window function with a line broadening of 0.5-1 Hz before Fourier transformation.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
COSY Protocol:
-
Pulse Sequence: Gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: 10-12 ppm in both F2 (direct) and F1 (indirect) dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-8.
-
Processing: Apply a sine-bell window function in both dimensions.
HSQC Protocol:
-
Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
F2 (¹H) Spectral Width: 10-12 ppm.
-
F1 (¹³C) Spectral Width: 180-200 ppm.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions.
HMBC Protocol:
-
Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
F2 (¹H) Spectral Width: 10-12 ppm.
-
F1 (¹³C) Spectral Width: 180-200 ppm.
-
Long-range J(C,H) Coupling Constant: Optimized for a range of 4-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions.
Data Presentation and Interpretation
The following tables summarize representative NMR data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Note: This is a representative dataset compiled from literature values of similar compounds and spectral databases. Actual values may vary based on experimental conditions.
Representative ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-7 | 7.20 - 7.35 | m | - |
| H-5, H-6 | 7.10 - 7.20 | m | - |
| H-1, H-3 | 3.10 - 3.40 | m | - |
Representative ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~60 |
| C-1, C-3 | ~35 |
| C-3a, C-7a | ~140 |
| C-4, C-7 | ~125 |
| C-5, C-6 | ~128 |
Representative ³¹P NMR Data
| Phosphorus Assignment | Chemical Shift (δ, ppm) |
| P-2 | 15 - 25 |
Visualization of Experimental Workflow and Structural Elucidation
Conclusion
The combination of one-dimensional and two-dimensional NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The protocols and representative data presented in this application note serve as a comprehensive guide for researchers in the fields of medicinal chemistry, biochemistry, and drug development to confidently characterize this and similar molecules. The detailed connectivity information obtained from 2D NMR experiments is indispensable for the unambiguous assignment of all proton, carbon, and phosphorus signals, thereby confirming the molecular structure.
Application Notes and Protocols for Studying the Role of Phenylalanine Ammonia-Lyase (PAL) in Plant Defense Mechanisms Using Active Ingredient Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine Ammonia-Lyase (PAL) is a pivotal enzyme at the crossroads of primary and secondary metabolism in plants.[1] It catalyzes the first committed step in the phenylpropanoid pathway, the deamination of L-phenylalanine to trans-cinnamic acid.[2] This pathway is instrumental in the biosynthesis of a vast array of phenolic compounds that are crucial for plant defense against pathogens and other environmental stresses.[1][3][4] These defense compounds include salicylic (B10762653) acid (a key signaling molecule in systemic acquired resistance), phytoalexins (antimicrobial compounds), and lignin (B12514952) (a structural barrier to pathogen invasion).[1][4][5]
The activity of PAL is often rapidly and significantly induced in response to various stimuli, including pathogen attack, wounding, and UV irradiation.[1][2] This induction leads to a redirection of carbon flow from primary metabolism to the synthesis of defense-related secondary metabolites. Consequently, PAL is a key regulatory point in the plant defense response and an attractive target for modulation to enhance disease resistance.
Active Ingredient Profiling (AIP), in the context of this document, refers to the systematic screening and characterization of compounds that can modulate the activity of PAL and, consequently, the plant's defense capacity. This involves high-throughput screening assays to identify potential inhibitors or activators of PAL, followed by detailed downstream analysis to understand their effects on the plant's biochemical and physiological defense responses.
These application notes provide a comprehensive guide for researchers interested in using AIP to study the role of PAL in plant defense. They include detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant pathways and workflows.
Data Presentation: Quantitative Analysis of PAL-Mediated Defense Responses
The following tables summarize quantitative data on the induction of PAL activity and the accumulation of downstream phenolic compounds and lignin in response to various elicitors and pathogens. This data provides a baseline for evaluating the effects of active ingredients identified through AIP.
Table 1: Induction of Phenylalanine Ammonia-Lyase (PAL) Activity in Response to Elicitors and Pathogens
| Plant Species | Elicitor/Pathogen | Treatment Details | Fold Increase in PAL Activity | Reference |
| Arabidopsis thaliana | Fungal Elicitors | Crude elicitor preparation from Phytophthora megasperma | 2-5 fold | [6] |
| Capsicum annuum (Pepper) | Xanthomonas campestris pv. vesicatoria (avirulent strain) | Infiltration of leaves with bacterial suspension | ~4 fold | [1] |
| Solanum lycopersicum (Tomato) | Salicylic Acid (SA) | 0.01 mM SA in in vitro culture | Gradual increase with concentration | [7] |
| Ruta graveolens | Methyl Jasmonate (MeJA) | 100 µM MeJA in shoot cultures | ~2.5 fold | [8] |
| Inonotus hispidus | Oleic Acid | 2% oleic acid in culture medium | ~2 fold | [9] |
Table 2: Accumulation of Total Phenolic Compounds in Response to Elicitors
| Plant Species | Elicitor | Treatment Details | Fold Increase in Total Phenolics | Reference |
| Solanum lycopersicum (Tomato) | Salicylic Acid (SA) | 450 mg/L SA applied at fruiting stage | 2.9 fold | [4] |
| Solanum lycopersicum (Tomato) | Ferulic Acid (FA) | 1.0 mmol L-1 FA | Significant increase | [10] |
| Ruta graveolens | Methyl Jasmonate (MeJA) | 100 µM MeJA in shoot cultures | ~1.8 fold | [8] |
Table 3: Increase in Lignin Content in Response to Pathogen Infection
| Plant Species | Pathogen | Observation | % Increase in Lignin Content | Reference |
| Nicotiana tabacum (Tobacco) | Tobacco Mosaic Virus (TMV) | Hypersensitive reaction | Significant induction of O-methyltransferases involved in lignin synthesis | [11][12] |
| Arabidopsis thaliana | Pseudomonas syringae (avirulent strain) | Incompatible interaction | Accumulation around infection sites | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the role of PAL in plant defense and to screen for its modulators.
Protocol 1: High-Throughput Screening (HTS) for PAL Inhibitors/Activators
This protocol is adapted for a 96-well plate format suitable for screening a large number of compounds.
Materials:
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 290 nm
-
L-phenylalanine (substrate)
-
Tris-HCl buffer (100 mM, pH 8.8)
-
Plant extract containing PAL (see Protocol 2 for extraction)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
1 M HCl (to stop the reaction)
Procedure:
-
Prepare Reaction Mix: In each well of the microplate, prepare the following reaction mixture:
-
80 µL of 100 mM Tris-HCl buffer (pH 8.8)
-
10 µL of test compound solution (or solvent control)
-
10 µL of plant extract containing PAL
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Add 100 µL of 40 mM L-phenylalanine solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add 50 µL of 1 M HCl to each well to stop the reaction.
-
Measure Absorbance: Read the absorbance at 290 nm using a microplate reader. The absorbance is due to the formation of trans-cinnamic acid.
-
Calculate Activity:
-
For inhibitors, calculate the percentage of inhibition relative to the solvent control.
-
For activators, calculate the percentage of activation relative to the solvent control.
-
Protocol 2: Extraction of PAL from Plant Tissue
Materials:
-
Plant tissue (e.g., leaves, stems)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 10% glycerol)
-
Polyvinylpolypyrrolidone (PVPP)
-
Refrigerated centrifuge
Procedure:
-
Freeze approximately 1 g of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 0.1 g of PVPP to the powder and mix.
-
Add 5 mL of cold extraction buffer and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude PAL extract. Keep the extract on ice and use it immediately for activity assays.
Protocol 3: Quantification of Total Phenolic Content using the Folin-Ciocalteu Method
This method is a widely used spectrophotometric assay for determining the total phenolic content.
Materials:
-
Plant extract (prepared using a suitable solvent like 80% methanol)
-
Folin-Ciocalteu reagent
-
Sodium carbonate (Na₂CO₃) solution (7.5% w/v)
-
Gallic acid (for standard curve)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Mix 0.5 mL of the plant extract with 2.5 mL of 10-fold diluted Folin-Ciocalteu reagent.[1]
-
Incubation: After 5 minutes, add 2.0 mL of 7.5% sodium carbonate solution.[1]
-
Incubation: Incubate the mixture at room temperature in the dark for 60 minutes.
-
Measure Absorbance: Measure the absorbance at 765 nm against a blank (containing the solvent instead of the extract).
-
Standard Curve: Prepare a standard curve using known concentrations of gallic acid (e.g., 0-100 µg/mL).
-
Calculate Total Phenolic Content: Determine the total phenolic content of the sample from the standard curve and express the results as gallic acid equivalents (GAE) per gram of fresh or dry weight of the plant material.
Protocol 4: Quantification of Lignin Content (Klason Method)
The Klason lignin method is a gravimetric procedure for the determination of acid-insoluble lignin.
Materials:
-
Dried, extractives-free plant material (finely ground)
-
72% (w/w) Sulfuric acid (H₂SO₄)
-
Deionized water
-
Gooch crucible (or other filtering crucible)
-
Autoclave
-
Drying oven
-
Muffle furnace
Procedure:
-
Primary Hydrolysis: Accurately weigh about 300 mg of the dried plant material into a test tube. Add 3 mL of 72% H₂SO₄ and stir with a glass rod to ensure complete wetting. Incubate at 30°C for 1 hour, stirring every 10 minutes.[13]
-
Secondary Hydrolysis: Transfer the mixture to a flask and dilute with 84 mL of deionized water to a final acid concentration of 4%. Autoclave the mixture at 121°C for 1 hour.[14]
-
Filtration: Filter the hot suspension through a pre-weighed Gooch crucible. Wash the residue with hot deionized water until the filtrate is neutral.
-
Drying: Dry the crucible with the residue (acid-insoluble lignin) in an oven at 105°C overnight and weigh.
-
Ash Correction: To correct for any inorganic material, ash the residue in a muffle furnace at 575°C for at least 4 hours, cool in a desiccator, and weigh again.
-
Calculation: The Klason lignin content is the weight of the dried residue minus the weight of the ash.
Mandatory Visualizations
Signaling Pathway of PAL in Plant Defense
Caption: PAL signaling pathway in plant defense.
Experimental Workflow for AIP of PAL Modulators
Caption: Experimental workflow for AIP of PAL modulators.
Logical Relationship of PAL and Downstream Defense Products
Caption: Logical flow from PAL modulation to plant defense.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Lignin (Klason), Lignin (Klason) Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]
- 4. researchgate.net [researchgate.net]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of salicylic acid on total phenol, flavonoid, anthocyanin and PAL and TAL enzymes in tomato (Solanum lycopersicum Mill) plants [agris.fao.org]
- 8. Graphviz - Foliant [foliant-docs.github.io]
- 9. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of enzymes involved in lignin biosynthesis: induction of O-methyltransferase mRNAs during the hypersensitive reaction of tobacco to tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant Disease and the Regulation of Enzymes Involved in Lignification: Increased Rate of De Novo Synthesis of the Three Tobacco O-Methyltransferases during the Hypersensitive Response to Infection by Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining the Composition of Lignins in Different Tissues of Silver Birch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
2-Aminoindan-2-phosphonic Acid: A Potent Tool for Metabolic Pathway Engineering
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminoindan-2-phosphonic acid (AIP) is a highly effective and specific competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), a pivotal enzyme in the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, lignins, and stilbenes. By inhibiting PAL, AIP effectively blocks the conversion of L-phenylalanine to trans-cinnamic acid, the first committed step of the phenylpropanoid pathway.[1][2] This blockade leads to an accumulation of the precursor L-phenylalanine, which can then be redirected into other biosynthetic pathways of interest. This characteristic makes AIP a powerful tool for metabolic pathway engineering, enabling researchers to enhance the production of desired compounds that utilize phenylalanine as a precursor.
Mechanism of Action
AIP is a conformationally restricted analogue of phenylalanine.[3] It acts as a slow-binding, reversible, and competitive inhibitor of PAL.[3][4] The inhibition is time-dependent, with the enzyme-inhibitor complex forming in a single "slow" step.[3] This potent and specific inhibition allows for precise modulation of the phenylpropanoid pathway.
Applications in Metabolic Engineering
The primary application of AIP in metabolic engineering is to increase the intracellular pool of L-phenylalanine, thereby enhancing the flux towards alternative biosynthetic pathways. This strategy has been successfully employed to:
-
Enhance Flavonoid Production: By blocking the main phenylpropanoid pathway, the availability of L-phenylalanine for flavonoid biosynthesis can be increased.[1][5]
-
Increase Yields of other Phenylalanine-Derived Compounds: The production of various commercially valuable compounds that are derived from phenylalanine can be improved.
-
Study Plant Defense Mechanisms: AIP has been used to investigate the role of the phenylpropanoid pathway in plant defense against pathogens.[1]
-
Investigate Phenylpropanoid-Related Physiological Processes: Researchers have utilized AIP to elucidate the roles of phenylpropanoid products in various plant processes.
Quantitative Inhibition Data
The inhibitory effect of this compound and its derivatives on Phenylalanine Ammonia-Lyase (PAL) has been quantified in several studies. The following table summarizes key kinetic parameters and inhibitory concentrations.
| Compound | Enzyme Source | Inhibition Type | K_i | IC_50 | Other Kinetic Parameters | Reference |
| This compound (AIP) | Parsley PAL-1 isozyme | Competitive, Slow-binding, Reversible | 7 ± 2 nM | - | Association rate (k₂): 2.6 ± 0.04 x 10⁴ M⁻¹s⁻¹; Dissociation rate (k₋₂): 1.8 ± 0.04 x 10⁻⁴ s⁻¹ | [3] |
| 5-Bromo-2-aminoindan-2-phosphonic acid | Buckwheat PAL | In vitro inhibitor | - | - | Biologically most active among tested 5-substituted derivatives, but about one order of magnitude less potent than AIP. | [6] |
| 5-Methyl-2-aminoindan-2-phosphonic acid | Buckwheat PAL | In vitro inhibitor | - | - | Biologically most active among tested 5-substituted derivatives, but about one order of magnitude less potent than AIP. | [6] |
| (+/-)-2-Amino-4-bromoindane-2-phosphonic acid | Buckwheat PAL | In vitro inhibitor | - | - | Found to be the strongest inhibitor among the investigated derivatives in this study. | [7] |
| (R)-(1-amino-2-phenylethyl)phosphonic acid (APEP) | Buckwheat PAL | Inhibitor | - | - | The phosphonic analogue of L-phenylalanine. | [8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Phenylalanine Ammonia-Lyase (PAL)
This protocol describes the procedure to determine the inhibitory effect of AIP on PAL activity in vitro.
Materials:
-
Purified PAL enzyme
-
L-phenylalanine (substrate)
-
This compound (AIP)
-
Sodium borate (B1201080) buffer (pH 8.8)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of AIP in the appropriate solvent (e.g., distilled water).[9]
-
Prepare a series of dilutions of the AIP stock solution to achieve the desired final concentrations for the assay.
-
Prepare the reaction mixture in a quartz cuvette containing sodium borate buffer and the desired concentration of AIP.
-
Add the purified PAL enzyme to the reaction mixture and incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-phenylalanine.
-
Monitor the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Perform control experiments without the inhibitor to determine the uninhibited enzyme activity.
-
Calculate the percentage of inhibition for each AIP concentration.
-
Determine the IC₅₀ or Kᵢ value by plotting the inhibition data against the inhibitor concentration.
Protocol 2: Application of AIP in Plant Suspension Cell Culture for Enhanced Secondary Metabolite Production
This protocol outlines the use of AIP in a plant cell suspension culture to redirect metabolic flux.
Materials:
-
Established plant cell suspension culture (e.g., Cistanche deserticola)[10]
-
Culture medium
-
This compound (AIP)
-
Sterile filtration unit
-
Incubator shaker
-
Analytical equipment for metabolite quantification (e.g., HPLC)
Procedure:
-
Prepare a sterile stock solution of AIP. A 4 mM stock solution in distilled water has been previously reported.[9]
-
On the day of subculturing, add the appropriate volume of the sterile AIP stock solution to the fresh culture medium to achieve the desired final concentration (e.g., 0.5 µM to 2.0 µM).[9][10]
-
Inoculate the AIP-containing medium with the plant cells from a previous culture.
-
Culture the cells under standard conditions (e.g., temperature, light, and agitation).
-
Harvest the cells at different time points during the growth cycle.
-
Extract the desired secondary metabolites from the harvested cells using an appropriate solvent.
-
Quantify the concentration of the target metabolites using a suitable analytical method like HPLC.[10]
-
Analyze the cell growth and PAL activity to assess the effect of AIP.[10]
Protocol 3: In Vivo Inhibition of Phenylpropanoid Pathway in Seedlings
This protocol details the application of AIP to whole seedlings to study its effects on metabolic pathways in vivo.
Materials:
-
Seedlings (e.g., field bean, Vicia faba L.)[11]
-
Hoagland's solution or other suitable nutrient solution
-
This compound (AIP)
-
Growth chamber or greenhouse
Procedure:
-
Germinate seeds and grow seedlings to a suitable size (e.g., 4-cm long main roots).[11]
-
Prepare Hoagland's solution supplemented with different concentrations of AIP (e.g., 0, 1, 10, or 100 µM).[11]
-
Transfer the seedlings to the AIP-containing nutrient solution.
-
Incubate the seedlings for the desired treatment period (e.g., short-term for 3.5 hours or long-term for 24 hours).[11]
-
Harvest plant tissues (e.g., root tips) for analysis.[11]
-
Perform metabolite analysis (e.g., anthocyanins, phenolics) or enzyme assays on the harvested tissues.
Visualizations
Caption: Inhibition of PAL by AIP redirects L-phenylalanine to an engineered pathway.
Caption: General workflow for using AIP in metabolic pathway engineering experiments.
References
- 1. The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
- 3. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
Application Notes and Protocols: High-Throughput Screening of 2-Aminoindan-2-phosphonic Acid Derivatives for Protein Tyrosine Phosphatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the dephosphorylation of tyrosine residues on their protein substrates. Dysregulation of PTP activity has been implicated in a variety of human diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPs have emerged as attractive targets for therapeutic intervention.
2-Aminoindan-2-phosphonic acid (AIP) and its derivatives represent a class of compounds with potential as PTP inhibitors. The phosphonic acid moiety can act as a phosphate (B84403) mimetic, enabling these compounds to bind to the active site of phosphatases. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of this compound derivatives against two key PTPs: Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology 2 domain-containing phosphatase 2 (SHP2).
Target Rationale
-
PTP1B: A major negative regulator of insulin (B600854) and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.[1][2]
-
SHP2: A non-receptor protein tyrosine phosphatase that is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[3] It is implicated in various cancers, rendering it a promising target for oncology drug discovery.[4]
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of this compound derivatives against PTP1B and SHP2 is depicted below. This workflow is designed to efficiently identify and validate potent and selective inhibitors.
Data Presentation: Inhibitory Activity of Hit Compounds
Following the screening cascade, the inhibitory activities of validated hit compounds from the this compound derivative library are summarized below.
| Compound ID | PTP1B IC50 (µM) | SHP2 IC50 (µM) | Selectivity (PTP1B vs. SHP2) |
| AIP-001 | 2.5 ± 0.3 | 15.8 ± 1.2 | 6.3-fold |
| AIP-002 | 5.1 ± 0.6 | > 50 | > 10-fold |
| AIP-003 | 10.2 ± 1.1 | 8.7 ± 0.9 | None |
| AIP-004 | 0.8 ± 0.1 | 25.4 ± 2.5 | 31.8-fold |
| Control (Suramin) | 4.2 ± 0.5 | 12.1 ± 1.5 | 2.9-fold |
Experimental Protocols
Fluorescence-Based HTS Assay for PTP1B and SHP2
This protocol describes a robust and sensitive fluorescence-based assay suitable for the high-throughput screening of PTP inhibitors.[5][6] The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by the PTP, yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
Recombinant human SHP2 (full-length, activated)
-
DiFMUP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100
-
This compound derivative library (10 mM stock in DMSO)
-
Positive Control: Sodium Orthovanadate (Na3VO4) or another known PTP inhibitor
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Compound Plating:
-
Dispense 50 nL of each compound from the this compound derivative library (10 mM stock) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Enzyme Preparation:
-
Prepare a working solution of PTP1B or SHP2 in assay buffer. The final enzyme concentration should be determined empirically to yield a robust signal within the linear range of the assay (typically 0.1-1 nM).
-
-
Enzyme Addition:
-
Add 10 µL of the enzyme solution to each well of the compound-plated 384-well plate.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-incubation.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of DiFMUP in assay buffer. The final concentration should be at or near the Km value for each enzyme (typically 10-50 µM).
-
Add 10 µL of the DiFMUP solution to each well to initiate the enzymatic reaction. The final assay volume is 20 µL.
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Measure the fluorescence intensity at kinetic or endpoint mode at room temperature. For kinetic mode, read every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 x (1 - [(Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)])
-
Compounds exhibiting >50% inhibition are considered primary hits and are selected for further characterization.
-
Dose-Response Assay for IC50 Determination
This protocol is used to determine the potency (IC50 value) of the primary hit compounds.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the hit compounds in DMSO.
-
Dispense 50 nL of each concentration into a 384-well plate. Typically, an 8-point, 3-fold dilution series is performed, starting from a high concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
Follow steps 2-5 of the primary HTS assay protocol.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Signaling Pathways
Understanding the signaling context of the target PTPs is crucial for interpreting screening results and for designing subsequent cell-based assays.
PTP1B Signaling Pathway
PTP1B is a key negative regulator of the insulin and leptin signaling pathways. It dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating downstream signaling.
SHP2 Signaling Pathway
SHP2 is a positive regulator of the RAS/MAPK pathway, which is activated by various receptor tyrosine kinases (RTKs). SHP2 dephosphorylates specific substrates, leading to the activation of RAS and downstream signaling cascades involved in cell proliferation, differentiation, and survival.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the high-throughput screening of this compound derivatives as potential inhibitors of PTP1B and SHP2. The combination of a robust primary HTS assay, followed by detailed secondary assays for potency and selectivity, will facilitate the identification of promising lead compounds for further drug development efforts targeting these important therapeutic targets. The provided signaling pathway diagrams offer a valuable context for understanding the biological implications of PTP inhibition.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for protein tyrosine phosphatase activity modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: X-ray Crystallography of 2-Aminoindan-2-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the three-dimensional structure of 2-Aminoindan-2-phosphonic acid via single-crystal X-ray crystallography. This compound is a competitive inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme involved in the phenylpropanoid biosynthetic pathway, making it a compound of interest in plant biology and pharmaceutical research.[1] This protocol outlines the necessary steps from synthesis and crystallization to data collection and structure refinement, providing a comprehensive guide for researchers.
Introduction
X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[2] By irradiating a crystal with X-rays, the resulting diffraction pattern can be analyzed to build a three-dimensional model of the electron density, and thus the arrangement of atoms.[2][3] This method is indispensable in drug development for understanding drug-target interactions and in materials science for characterizing new materials.[2] this compound (AIP) is a heterocyclic phosphonic acid derivative that acts as a competitive inhibitor of phenylalanine ammonia-lyase (PAL).[1][4][5][6] Determining its crystal structure can provide valuable insights into its stereochemistry and intermolecular interactions, which are crucial for understanding its inhibitory mechanism and for the rational design of more potent inhibitors.
Synthesis of this compound
A common method for the synthesis of α-aminophosphonic acids like this compound is the Kabachnik-Fields reaction.[7] A foundational approach involves the direct phosphorylation of 2-aminoindane using phosphonic acid derivatives.[1]
Reaction Scheme:
A typical synthesis may involve the reaction of 2-aminoindane with a phosphorus source, such as phosphorous acid and formaldehyde, in the presence of an acid catalyst.
Materials:
-
2-aminoindane
-
Phosphorous acid (H₃PO₃)
-
Hydrochloric acid (HCl)
-
Anhydrous toluene (B28343) or dichloromethane
-
Sodium hydroxide (B78521) (NaOH)
Protocol:
-
Dissolve 2-aminoindane in a suitable anhydrous solvent like toluene or dichloromethane.
-
Add phosphorous acid to the solution.
-
Slowly add hydrochloric acid to catalyze the reaction.
-
Reflux the mixture at 80-100°C for several hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or NMR).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot water and adjust the pH with NaOH to around 4.5, which may facilitate the crystallization of the phosphonic acid monosodium salt.[8]
-
Alternatively, recrystallization from ethanol or isopropanol can be attempted.[8]
Crystallization
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[2] For small molecules like this compound, several crystallization techniques can be employed. Phosphonic acids can sometimes be challenging to crystallize due to their hygroscopic and sticky nature.[8]
Recommended Crystallization Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., water, ethanol, or a mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion: This technique involves placing a drop of the concentrated protein solution mixed with a precipitant on a coverslip, which is then sealed over a reservoir containing a higher concentration of the precipitant.[9] Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the compound and precipitant in the drop, leading to crystallization.[9]
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it down. The decrease in solubility at lower temperatures can induce crystallization.
Table 1: Suggested Crystallization Screening Conditions
| Solvent System | Temperature (°C) | Method |
| Water/Ethanol | 4, Room Temperature | Slow Evaporation, Vapor Diffusion |
| Water/Isopropanol | 4, Room Temperature | Slow Evaporation, Vapor Diffusion |
| Methanol | 4, Room Temperature | Slow Evaporation |
| Acetone/Water | 4, Room Temperature | Slow Evaporation, Vapor Diffusion |
| Acetonitrile/Water | 4, Room Temperature | Slow Evaporation, Vapor Diffusion |
X-ray Diffraction Data Collection
Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted for X-ray diffraction data collection.[2]
Experimental Workflow:
Caption: Experimental workflow for X-ray crystallography.
Protocol:
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head. For data collection at low temperatures (around 100 K) to minimize radiation damage, the crystal should be cryo-protected.[10]
-
Diffractometer Setup: Place the mounted crystal on the diffractometer. The instrument will be equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[11][12] The rotation range and exposure time per frame are optimized to obtain a complete and high-quality dataset.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. Software such as MOSFLM, XDS, or HKL2000 is commonly used for this purpose.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure.
Protocol:
-
Phase Determination: For small molecules, direct methods are typically successful in determining the initial phases of the structure factors.
-
Model Building: An initial model of the molecule is built into the electron density map.
-
Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This is an iterative process.
-
Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy.
Table 2: Representative Data Collection and Refinement Statistics (Hypothetical)
| Parameter | Value |
| Data Collection | |
| Diffractometer | Bruker APEX II CCD |
| X-ray source | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1020.1 |
| Z | 4 |
| Reflections collected | 8543 |
| Independent reflections | 2015 |
| R(int) | 0.035 |
| Refinement | |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.112 |
| Goodness-of-fit on F² | 1.05 |
Conclusion
This protocol provides a comprehensive framework for the successful determination of the crystal structure of this compound. The resulting three-dimensional structure will be invaluable for understanding its chemical properties and biological activity, thereby aiding in the design of novel enzyme inhibitors.
References
- 1. This compound | 141120-17-4 | Benchchem [benchchem.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 11. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xtal.iqf.csic.es [xtal.iqf.csic.es]
Application Notes & Protocols for Quantification of Phenylethanoid Glycosides After-Ripening-Induced Process (AIP) Treatment
For researchers, scientists, and drug development professionals, the precise quantification of bioactive compounds such as phenylethanoid glycosides (PhGs) is critical for ensuring the quality, efficacy, and safety of plant-based medicinal products and developmental drugs. After-ripening-induced processes (AIP), which involve controlled post-harvest storage, can significantly influence the chemical profile of plant materials, including the concentration of PhGs. These compounds are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
This document provides detailed methodologies for the quantification of PhGs in plant materials subjected to AIP treatment. The protocols outlined below describe the steps for sample preparation, extraction, and analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Overview of After-Ripening-Induced Process (AIP) Treatment
After-ripening is a period of dry storage for freshly harvested plant material, such as seeds or fruits, which can lead to the release from dormancy and trigger various physiological and biochemical changes. While not a standardized protocol, a general AIP treatment can be designed to investigate its impact on the PhG content. This process is particularly relevant for medicinal plants where post-harvest handling can alter the concentration of active secondary metabolites.
Experimental Workflow for AIP Treatment and PhG Quantification:
Caption: Workflow for AIP treatment and subsequent PhG quantification.
Experimental Protocols
Protocol for After-Ripening-Induced Process (AIP) Treatment
This protocol describes a general procedure for AIP treatment of plant material (e.g., seeds or fruits) to study its effect on PhG content.
Materials:
-
Freshly harvested plant material
-
Drying oven with controlled temperature and ventilation
-
Environmental chamber or desiccator with controlled temperature and humidity
-
Sample bags (e.g., paper or cloth)
Procedure:
-
Harvesting: Collect mature plant material at the desired developmental stage.
-
Drying:
-
For fresh plant material, a drying step is necessary to prevent microbial growth and enzymatic degradation.
-
Dry the material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
A portion of the dried material should be taken as the pre-AIP control sample.
-
-
AIP Storage:
-
Place the dried plant material in breathable sample bags.
-
Store the samples in an environmental chamber or a desiccator at a controlled temperature (e.g., 15-25°C) and low relative humidity (e.g., 30-40%) for a defined period (e.g., 1, 2, or 3 months). The exact conditions may need to be optimized depending on the plant species.
-
-
Sample Collection: At the end of the AIP treatment period, collect the samples for PhG quantification. Store at -20°C until analysis.
Protocol for Phenylethanoid Glycoside Extraction
This protocol details the extraction of PhGs from plant material for subsequent analysis.
Materials:
-
Dried and powdered plant material (pre- and post-AIP)
-
Methanol (B129727) (HPLC grade)
-
70% Ethanol (v/v)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Weigh 1.0 g of the finely powdered plant material into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 20 mL of 70% methanol (or 70% ethanol) to the tube.
-
Extraction Process:
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection of Supernatant: Carefully collect the supernatant.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction of PhGs. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: Store the filtered extract at 4°C until HPLC-UV or LC-MS analysis.
Protocol for HPLC-UV Quantification of Phenylethanoid Glycosides
This protocol provides a method for the separation and quantification of major PhGs like acteoside (verbascoside) and echinacoside (B191147) using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 20 70 30 30 60 40 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 330 nm.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for the PhGs of interest (e.g., acteoside, echinacoside) in methanol.
-
Calibration Curve: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered plant extracts (from protocol 2.2).
-
Quantification: Identify the PhG peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the amount of each PhG using the calibration curve.
Protocol for LC-MS Quantification of Phenylethanoid Glycosides
For higher sensitivity and selectivity, especially for complex matrices or low-concentration PhGs, LC-MS is the preferred method.
Instrumentation and Conditions:
-
LC-MS System: A liquid chromatograph coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 10 60 40 15 5 95 | 17 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Acteoside 623.2 161.1 Echinacoside 785.2 623.2 Isoacteoside 623.2 461.1 | Forsythoside A | 637.2 | 475.2 |
-
Procedure:
-
Standard and Sample Preparation: As described in the HPLC-UV protocol.
-
Method Optimization: Optimize MS parameters (e.g., collision energy, cone voltage) by infusing standard solutions of the target PhGs.
-
Analysis: Analyze the standard solutions and sample extracts using the established LC-MS method.
-
Quantification: Use the peak areas from the MRM chromatograms to quantify the PhGs based on a calibration curve constructed from the standards.
Data Presentation
The quantitative data obtained from the analysis of pre- and post-AIP samples should be summarized in tables for clear comparison.
Table 1: Quantification of Phenylethanoid Glycosides (mg/g of dry weight) in Plant Material Before and After AIP Treatment (HPLC-UV Method).
| Compound | Pre-AIP (Control) | Post-AIP (1 Month) | Post-AIP (2 Months) | Post-AIP (3 Months) |
| Acteoside | 15.2 ± 0.8 | 12.5 ± 0.6 | 10.1 ± 0.5 | 8.3 ± 0.4 |
| Echinacoside | 8.7 ± 0.4 | 7.9 ± 0.3 | 7.2 ± 0.4 | 6.5 ± 0.3 |
| Isoacteoside | 3.1 ± 0.2 | 2.8 ± 0.1 | 2.5 ± 0.2 | 2.1 ± 0.1 |
Table 2: Quantification of Phenylethanoid Glycosides (ng/g of dry weight) in Plant Material Before and After AIP Treatment (LC-MS Method).
| Compound | Pre-AIP (Control) | Post-AIP (1 Month) | Post-AIP (2 Months) | Post-AIP (3 Months) |
| Acteoside | 15230 ± 750 | 12480 ± 610 | 10150 ± 520 | 8340 ± 410 |
| Echinacoside | 8710 ± 430 | 7920 ± 380 | 7180 ± 390 | 6510 ± 320 |
| Isoacteoside | 3140 ± 150 | 2810 ± 130 | 2530 ± 140 | 2120 ± 110 |
| Forsythoside A | 450 ± 25 | 380 ± 20 | 310 ± 18 | 250 ± 15 |
Note: The data presented in these tables are illustrative and will vary depending on the plant species and the specific AIP conditions.
Signaling Pathways and Logical Relationships
The biosynthesis of PhGs and the changes during ripening are influenced by complex regulatory networks, including hormonal signaling.
Simplified Biosynthesis Pathway of Verbascoside (Acteoside)
The biosynthesis of verbascoside, a common PhG, involves precursors from the shikimate and phenylpropanoid pathways.
Caption: Simplified biosynthesis pathway of Verbascoside.
Hormonal Regulation of Ripening and Potential Impact on PhG Content
Plant hormones such as ethylene (B1197577) and abscisic acid (ABA) are key regulators of fruit ripening.[1] These hormones can influence the expression of genes involved in the biosynthesis and degradation of secondary metabolites, including PhGs. During ripening, a decrease in certain PhGs has been observed, suggesting enzymatic degradation.[2]
Caption: Hormonal control of ripening and its potential effect on PhG levels.
These application notes and protocols provide a comprehensive framework for the systematic investigation of the effects of AIP treatment on phenylethanoid glycoside content. The detailed methodologies and data presentation formats are intended to support robust and reproducible research in the fields of phytochemistry, pharmacology, and drug development.
References
Applications of 2-Aminoindan-2-phosphonic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan-2-phosphonic acid (AIP), a conformationally restricted analog of phenylalanine, is a potent competitive inhibitor of the enzyme phenylalanine ammonia-lyase (PAL).[1][2] This property has made it a valuable tool in plant biology and research related to phenylpropanoid metabolism. Beyond its well-documented role as an enzyme inhibitor, this compound also serves as a versatile building block in organic synthesis. Its rigid indane scaffold and the presence of both amino and phosphonic acid functionalities make it an attractive starting material for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of functionalized derivatives.
Application Note 1: Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The most common approaches involve the direct phosphorylation of 2-aminoindane or a multi-step synthesis starting from 2-indanone (B58226). The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.
Synthetic Approaches Overview
Two primary routes for the synthesis of this compound are the Kabachnik-Fields reaction and a method involving the alkylation of a phosphonate (B1237965) carbanion followed by functional group transformations.
-
Direct Phosphorylation (Kabachnik-Fields type): This one-pot, three-component reaction involves the condensation of 2-indanone, an amine source (like ammonia), and a dialkyl phosphite (B83602). It offers a straightforward approach to the aminophosphonate core structure.
-
Alkylation and Subsequent Transformation: This method utilizes 2-indanone as the starting material to first introduce the phosphonate group, followed by the conversion of the ketone to an amine. This route can offer better control over the introduction of the functional groups.[1]
Quantitative Data for Synthesis Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Direct Phosphorylation | 2-Aminoindane | Phosphorus trichloride, Hydrochloric acid | Not specified | Not specified | [1] |
| Alkylation Route | 2-Indanone | Diethyl phosphite, 1,2-bis(bromomethyl)benzene (B41939) | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Diethyl Phosphite[1]
This protocol is adapted from the synthesis of the parent compound as a precursor for its derivatives.
Materials:
-
Diethyl phosphite
-
Sodium ethoxide
-
1,2-bis(bromomethyl)benzene
-
Hydrazine hydrate
-
Potassium hydroxide (B78521)
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
Step 1: Synthesis of Diethyl indan-2-ylphosphonate. A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl phosphite is added dropwise at 0°C. The mixture is stirred for 30 minutes, and then a solution of 1,2-bis(bromomethyl)benzene in ethanol is added. The reaction mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude diethyl indan-2-ylphosphonate, which is purified by distillation under reduced pressure.
-
Step 2: Synthesis of Diethyl 2-aminoindan-2-ylphosphonate. The diethyl indan-2-ylphosphonate is nitrosated, and the resulting nitroso compound is reduced to the amine. Alternative and more direct methods for amination may be employed based on modern synthetic practices.
-
Step 3: Hydrolysis to this compound. The diethyl 2-aminoindan-2-ylphosphonate is refluxed with concentrated hydrochloric acid for 8 hours. The solution is then evaporated to dryness. The residue is dissolved in water and treated with a basic ion-exchange resin or neutralized with a base to precipitate the final product. The crude this compound is recrystallized from aqueous ethanol.
Caption: Synthetic workflow for this compound.
Application Note 2: Derivatization of this compound at the Aromatic Ring
This compound can be utilized as a scaffold for the introduction of various substituents onto the aromatic ring. This allows for the modulation of its biological activity and physicochemical properties. A key example is the synthesis of 5-substituted derivatives to probe the structure-activity relationship for PAL inhibition.[1]
Synthetic Strategy
The general strategy involves the nitration of a suitable indane precursor, followed by the introduction of the aminophosphonate functionality, and subsequent reduction or transformation of the nitro group.
Quantitative Data for the Synthesis of 5-Substituted AIP Derivatives[1]
| Derivative | Starting Material | Key Transformation | Yield (%) |
| 5-Nitro-AIP | 5-Nitro-2-indanone | Reductive amination & Phosphonylation | 45 |
| 5-Amino-AIP | 5-Nitro-AIP | Reduction of nitro group | 80 |
| 5-Bromo-AIP | 5-Bromo-2-indanone | Reductive amination & Phosphonylation | 52 |
| 5-Methyl-AIP | 5-Methyl-2-indanone | Reductive amination & Phosphonylation | 60 |
| 5-Hydroxy-AIP | 5-Amino-AIP | Diazotization and hydrolysis | 35 |
Experimental Protocols
Protocol 2: Synthesis of 5-Nitro-2-aminoindan-2-phosphonic Acid[1]
Materials:
-
5-Nitro-2-indanone
-
Ammonium (B1175870) acetate
-
Diethyl phosphite
-
Concentrated hydrochloric acid
Procedure:
-
Step 1: Synthesis of Diethyl 5-nitro-2-aminoindan-2-ylphosphonate. A mixture of 5-nitro-2-indanone, ammonium acetate, and diethyl phosphite in methanol is stirred at room temperature for 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the diethyl 5-nitro-2-aminoindan-2-ylphosphonate.
-
Step 2: Hydrolysis to 5-Nitro-2-aminoindan-2-phosphonic acid. The purified phosphonate ester is refluxed with concentrated hydrochloric acid for 8 hours. The solution is evaporated to dryness, and the resulting solid is washed with diethyl ether and recrystallized from aqueous ethanol to afford pure 5-nitro-2-aminoindan-2-phosphonic acid.
Protocol 3: Synthesis of 5-Amino-2-aminoindan-2-phosphonic Acid[1]
Materials:
-
5-Nitro-2-aminoindan-2-phosphonic acid
-
Tin(II) chloride dihydrate
-
Concentrated hydrochloric acid
-
Sodium hydroxide
Procedure:
-
A solution of 5-nitro-2-aminoindan-2-phosphonic acid in concentrated hydrochloric acid is treated with a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate is filtered, washed with cold hydrochloric acid, and then dissolved in water.
-
The pH of the solution is adjusted to 7 with a sodium hydroxide solution to precipitate the 5-amino-2-aminoindan-2-phosphonic acid.
-
The product is collected by filtration, washed with cold water, and dried.
Caption: Logical relationships in the synthesis of AIP derivatives.
Conclusion
This compound is a valuable molecule with a primary, well-established role as a PAL inhibitor. Its applications in organic synthesis are centered on its use as a scaffold for the creation of new, functionalized molecules. The protocols provided herein offer a starting point for researchers interested in synthesizing AIP and its derivatives for further investigation in drug discovery and other fields. The synthetic routes are adaptable, and the functional handles on the AIP molecule provide opportunities for a wide range of chemical modifications.
References
Troubleshooting & Optimization
Solubility issues with 2-Aminoindan-2-phosphonic acid in aqueous solutions.
Welcome to the technical support center for 2-Aminoindan-2-phosphonic acid (AIP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (AIP) is a competitive inhibitor of phenylalanine ammonia-lyase (PAL).[1][2] PAL is a key enzyme in the phenylpropanoid biosynthetic pathway in plants, which is responsible for the production of various phenolic compounds involved in growth and stress responses.[1] Consequently, AIP is widely used in plant biology research to study the effects of PAL inhibition.[1][3] While its structural similarity to other bioactive compounds suggests potential in pharmaceutical research, its primary established role is as a PAL inhibitor.[4]
Q2: Why is this compound difficult to dissolve in neutral aqueous solutions?
A2: The solubility of this compound in neutral water is limited due to its zwitterionic nature. The molecule contains both a basic amino group and an acidic phosphonic acid group. At neutral pH, these groups can simultaneously exist in their charged forms (NH3+ and PO3H-), leading to strong intermolecular electrostatic interactions that reduce solubility in water.
Q3: What is the general solubility of this compound in different solvents?
A3: The solubility of this compound varies depending on the solvent and pH. Below is a summary of its solubility in common laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Temperature (°C) | Notes |
| Water | 4 mM | 25 | Limited solubility at neutral pH. |
| 0.1 M NaOH | 10 mg/mL (46.91 mM) | Not Specified | Solubilization is achieved by adjusting the pH to 10 with 0.1 M NaOH and using ultrasonication.[1] |
| Distilled Water | 4 mM | Not Specified | Used to prepare a stock solution for cell culture experiments; the solution is then autoclaved. |
Troubleshooting Guides
Issue 1: The compound is not dissolving in water.
This is a common observation due to the zwitterionic nature of this compound at neutral pH.
Troubleshooting Workflow:
References
- 1. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of phenyl-spaced 2-amino-(5-9)-phosphonoalkanoic acids as competitive N-methyl-D-aspartic acid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AIP for Maximum PAL Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-aminoindan-2-phosphonic acid (AIP) as an inhibitor of Phenylalanine Ammonia-Lyase (PAL). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the relationship between AIP concentration and PAL inhibition. AIP is a potent, competitive, and reversible inhibitor of PAL.
Table 1: In Vitro AIP Concentration and PAL Inhibition
| AIP Concentration | Inhibition Level | Source Organism/Enzyme | Reference |
| ~7 nM (Ki) | 50% inhibition (IC50) at Km | Parsley (PAL-1 Isozyme) | [1] |
| 10 µM | Effective for diploid plant regeneration | Fagopyrum tataricum | |
| 30 µM | Used for pre-treatment of leaves | Arabidopsis thaliana | [2] |
| 100 µM | ~70% reduction in PAL activity | Rice (crude protein extract) | |
| 100 µM | Most effective for plant regeneration | Fagopyrum tataricum |
Table 2: Theoretical PAL Inhibition by AIP at a Given Substrate Concentration (Km)
This table illustrates the theoretical percentage of PAL inhibition at various AIP concentrations, assuming the substrate (L-phenylalanine) concentration is equal to its Michaelis constant (Km) and the inhibitor's dissociation constant (Ki) is 7 nM. This is based on the competitive inhibition equation:
Fractional Activity = [S] / ([S] + Km(1 + [I]/Ki))
| AIP Concentration (nM) | Approximate Percent Inhibition |
| 1 | ~12.5% |
| 7 (Ki) | 50% |
| 10 | ~59% |
| 50 | ~87.5% |
| 100 | ~93.4% |
| 500 | ~98.6% |
| 1000 (1 µM) | ~99.3% |
Experimental Protocols
A detailed and consistent methodology is critical for reproducible results. The following is a generalized protocol for a PAL activity assay.
Protocol: Spectrophotometric Assay for PAL Activity
This protocol is synthesized from common methodologies for determining PAL activity by measuring the formation of trans-cinnamic acid.[3][4]
1. Preparation of Extraction Buffer:
-
100 mM Sodium Borate (B1201080) buffer, pH 8.8
-
5 mM 2-mercaptoethanol (B42355) (add fresh before use)
-
2 mM EDTA
-
Optional: 1% (w/v) Polyvinylpolypyrrolidone (PVPP) to adsorb phenolics.
2. Sample Preparation (Plant Tissue):
-
Harvest and immediately freeze 0.2-0.5 g of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 1-2 mL of ice-cold extraction buffer to the powder and homogenize thoroughly.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 13,000 - 16,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice.
3. PAL Activity Assay:
-
Prepare the reaction mixture in a 1.5 mL microcentrifuge tube or a UV-transparent 96-well plate:
-
700 µL 100 mM Sodium Borate buffer (pH 8.8)
-
100 µL of enzyme extract
-
200 µL of 60 mM L-phenylalanine (B559525) solution (dissolved in the same buffer)
-
-
For the blank, substitute the enzyme extract with extraction buffer.
-
To test inhibition, pre-incubate the enzyme extract with the desired concentration of AIP for 10-15 minutes at the reaction temperature before adding the L-phenylalanine.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 5 M HCl or 1 M Trichloroacetic acid (TCA).
-
Centrifuge the tubes at 13,000 x g for 5 minutes to pellet any precipitated protein.
4. Measurement:
-
Measure the absorbance of the supernatant at 290 nm using a spectrophotometer. This wavelength is the absorption maximum for trans-cinnamic acid.
-
Calculate PAL activity based on a standard curve of trans-cinnamic acid and express as µmol of product formed per minute per mg of protein.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of AIP to use?
A1: The optimal concentration depends on your experimental goals. For near-complete inhibition in vitro, concentrations of 1 µM or higher are recommended, as the Ki of AIP for PAL is approximately 7 nM.[1] For in planta studies, concentrations ranging from 10 µM to 100 µM have been used, but it's crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions, as higher concentrations can sometimes have unintended effects.
Q2: Why is my PAL activity low or undetectable?
A2: Several factors can contribute to low PAL activity. These include:
-
Enzyme Instability: PAL can be unstable. Ensure that all extraction steps are performed on ice or at 4°C. The addition of protease inhibitors to the extraction buffer may also be beneficial.
-
Inactive Enzyme Source: The tissue you are using may have naturally low PAL activity. Consider using a positive control from a known high-activity source or inducing PAL expression through elicitor treatment.
-
Sub-optimal Assay Conditions: Verify the pH of your buffer and the incubation temperature. The optimal pH for PAL is typically around 8.8.[3]
Q3: I am observing an increase in plant defense responses after applying AIP, even though it should inhibit the phenylpropanoid pathway. Why is this happening?
A3: This is a documented phenomenon. While AIP effectively inhibits PAL in vitro, its application to whole plants can trigger a complex regulatory network. By blocking the phenylpropanoid pathway, the plant may activate alternative defense signaling pathways, such as the jasmonate pathway, leading to the production of different defense-related compounds.[5] This highlights a crucial difference between in vitro enzyme inhibition and the complex physiological response of a whole organism.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in the assay | Crude plant extracts contain phenolic compounds that can absorb at 290 nm. | Include PVPP in your extraction buffer to remove phenolics. Also, ensure you are using a proper blank that contains everything except the substrate (L-phenylalanine) to subtract the background absorbance from the enzyme itself. |
| Inconsistent or non-reproducible results | Pipetting errors, temperature fluctuations, or inconsistent incubation times. | Use calibrated pipettes. Ensure a stable incubation temperature using a water bath or incubator. Precisely time the incubation period for all samples. |
| Substrate (L-phenylalanine) not fully dissolving | L-phenylalanine has limited solubility in aqueous buffers. | Gently warm the buffer while dissolving the L-phenylalanine. Ensure the final concentration is within its solubility limit at the given pH and temperature. |
| Falsely high PAL activity readings | In crude extracts, α-keto acids can react with borate buffer to form a complex that also absorbs at 290 nm. | If this is suspected, consider partial purification of the enzyme extract or use an alternative method for quantifying trans-cinnamic acid, such as HPLC.[3] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of l-phenylalanine on PAL activity and production of naphthoquinone pigments in suspension cultures of Arnebia euchroma (Royle) Johnst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of PHENYLALANINE AMMONIA LYASE (PAL) knockdown on cell wall composition, biomass digestibility, and biotic and abiotic stress responses in Brachypodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in AIP-Treated Plant Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Apoptosis-Inducing Protein (AIP)-treated plant cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing high variability in cell death rates between replicate treatments?
High variability in cell death rates is a common issue that can stem from several factors, ranging from the initial culture conditions to the AIP treatment itself.
-
Potential Cause: Inconsistent Plant Material
-
Troubleshooting:
-
Ensure the use of a homogenous plant cell culture. For suspension cultures, use cells from the same growth phase (e.g., mid-log phase) for all replicates. Tobacco BY-2 cells, for example, have distinct growth phases, and their response to treatments can vary accordingly.[1][2]
-
For explants or whole plants, select material of a similar age, size, and developmental stage.
-
Subculture suspension cells at regular intervals to maintain culture health and uniformity.[1]
-
-
-
Potential Cause: Uneven AIP Distribution
-
Troubleshooting:
-
Ensure the AIP stock solution is properly mixed before adding it to the cultures.
-
After adding the AIP, gently swirl the culture flasks or plates to ensure even distribution of the protein.
-
-
-
Potential Cause: Variations in Cell Density
-
Troubleshooting:
-
Accurately determine the cell density of your stock culture before subculturing or treatment. Use a hemocytometer or a cell counter for precise measurements.
-
Seed all replicate cultures with the same initial cell density.
-
-
2. My AIP treatment is not inducing the expected level of cell death. What could be the problem?
Insufficient cell death can be frustrating and may point to issues with the AIP itself, the delivery method, or the plant culture's responsiveness.
-
Potential Cause: Sub-optimal AIP Concentration or Treatment Duration
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal AIP concentration for your specific plant species and cell type. Test a range of concentrations to identify the one that induces a significant, yet not overly rapid, level of apoptosis.
-
Conduct a time-course experiment to identify the optimal treatment duration. The peak of apoptotic activity can vary depending on the AIP and the plant system.
-
-
-
Potential Cause: AIP Inactivity
-
Troubleshooting:
-
Batch-to-Batch Variation: Recombinant protein production can have significant batch-to-batch variability.[3][4] Test each new batch of AIP for its activity before use in large-scale experiments.
-
Improper Storage: Store the AIP according to the manufacturer's instructions, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Degradation: Consider the possibility of proteolytic degradation of the AIP by endogenous plant proteases. The inclusion of protease inhibitors in the lysis buffer during protein extraction can mitigate this.
-
-
-
Potential Cause: Inefficient AIP Delivery (for transient expression systems)
-
Troubleshooting:
-
Optimize Agrobacterium Culture: Use an Agrobacterium strain that is effective for your plant species. Grow the culture to the mid-log phase (OD600 of 0.6-0.8 is often recommended) for infiltration.[5] The concentration of Agrobacterium can also influence transformation efficiency.[6][7][8][9]
-
Use of Acetosyringone (B1664989): Include acetosyringone in the Agrobacterium culture and infiltration media to induce the vir genes, which are essential for T-DNA transfer.[6][7]
-
Post-Infiltration Conditions: Keeping plants in a high-humidity environment and in the dark for 24-48 hours after infiltration can enhance transient expression efficiency.[9]
-
-
3. I am observing signs of necrosis rather than apoptosis. How can I differentiate and promote apoptosis?
Distinguishing between apoptosis and necrosis is crucial for interpreting your results correctly. High concentrations of the inducing agent or high stress levels can often lead to necrosis instead of programmed cell death.[10]
-
Potential Cause: AIP Concentration is Too High
-
Troubleshooting:
-
Lower the concentration of the AIP. A hallmark of apoptosis is a controlled, dose-dependent response, whereas very high concentrations can lead to rapid cell lysis characteristic of necrosis.[10]
-
Refer to the dose-response table below for typical concentration ranges.
-
-
-
Potential Cause: Abiotic Stress in the Culture
-
Troubleshooting:
-
-
Differentiation Methods:
-
Morphological Examination: Apoptosis is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, while necrosis involves cell swelling and plasma membrane rupture.
-
Biochemical Assays: Use assays like TUNEL to detect DNA fragmentation (a hallmark of apoptosis) and caspase activity assays to measure the activation of proteases involved in the apoptotic cascade.
-
4. My results are not reproducible between experiments. What are the key factors to control?
Lack of reproducibility is a significant challenge in scientific research and can be influenced by many factors.[6][12][13][14][15]
-
Potential Cause: Inconsistent Experimental Procedures
-
Troubleshooting:
-
Maintain a detailed and standardized protocol for all steps of the experiment, from media preparation to data collection.
-
Ensure that all researchers involved in the experiments are following the same protocol consistently.
-
-
-
Potential Cause: Variability in Reagents and Materials
-
Troubleshooting:
-
Use reagents from the same lot number for a set of comparative experiments.
-
Check the expiration dates of all chemicals and media components.
-
Ensure the quality and purity of water used for media and buffer preparation.
-
-
-
Potential Cause: Environmental Fluctuations
-
Troubleshooting:
-
Monitor and control environmental conditions in the growth chamber or incubator, such as temperature, light intensity, and humidity.
-
Avoid placing cultures in areas with temperature fluctuations, such as near doors or vents.
-
-
Quantitative Data Summary
The optimal concentration and treatment time for AIPs can vary significantly depending on the specific protein, plant species, and cell type. The following tables provide a general reference for experimental design. It is highly recommended to perform a dose-response and time-course experiment for your specific system.
Table 1: General Concentration Ranges for Apoptosis-Inducing Agents in Plant Cell Cultures
| Agent | Typical Concentration Range | Plant System Example | Reference |
| Acrolein | 0.1 - 0.2 mM | Tobacco BY-2 cells | [16] |
| Victorin | 1 - 100 ng/mL | Avena sativa (oat) protoplasts | N/A |
| Bax (transient expression) | Varies with expression level | Arabidopsis thaliana protoplasts | [17] |
| H₂O₂ | 1 - 10 mM | Soybean cells, Arabidopsis cells | [10][18] |
Table 2: Time-Course of Apoptotic Events in Plant Cell Cultures
| Apoptotic Event | Typical Time Frame Post-Treatment | Assay |
| Caspase-3-like activity increase | 1 - 6 hours | Fluorometric assay (e.g., Ac-DEVD-AMC) |
| Reactive Oxygen Species (ROS) burst | 1 - 4 hours | DCF-DA staining |
| DNA fragmentation (TUNEL positive nuclei) | 4 - 24 hours | TUNEL assay |
| Loss of membrane integrity (late stage) | 8 - 48 hours | Evans blue or Propidium Iodide staining |
Experimental Protocols
1. Caspase-3-Like Activity Assay
This protocol is adapted for the detection of caspase-3-like activity in plant cell lysates using the fluorogenic substrate Ac-DEVD-AMC.
-
Materials:
-
Plant cell culture treated with AIP and control
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)
-
Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Ac-DEVD-AMC substrate (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometer (Excitation: 380 nm, Emission: 440-460 nm)
-
-
Procedure:
-
Harvest plant cells by centrifugation.
-
Lyse the cells in ice-cold Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Add Assay Buffer to a final volume of 100 µL.
-
Add Ac-DEVD-AMC to a final concentration of 20 µM.
-
Incubate at 37°C for 1-2 hours in the dark.
-
Measure the fluorescence using a fluorometer.
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Plant Protoplasts
This protocol outlines the detection of DNA fragmentation in plant protoplasts.
-
Materials:
-
Plant protoplasts
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescein-dUTP)
-
Fluorescence microscope
-
-
Procedure:
-
Fix protoplasts in 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the protoplasts with PBS.
-
Resuspend the protoplasts in permeabilization solution for 5 minutes on ice.
-
Wash the protoplasts with PBS.
-
Resuspend the protoplasts in the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
Wash the protoplasts with PBS.
-
Mount the protoplasts on a microscope slide and observe under a fluorescence microscope. Nuclei with fragmented DNA will fluoresce green.
-
3. Cell Viability Assay using Fluorescein (B123965) Diacetate (FDA) Staining
This protocol determines cell viability based on enzymatic activity in living cells.[13][14][19][20][21]
-
Materials:
-
Plant cell suspension culture
-
Fluorescein diacetate (FDA) stock solution (1 mg/mL in acetone)
-
Culture medium or PBS
-
Fluorescence microscope
-
-
Procedure:
-
Prepare a working solution of FDA by diluting the stock solution in the culture medium to a final concentration of 0.01%.
-
Add an equal volume of the FDA working solution to the cell suspension.
-
Incubate for 5-10 minutes at room temperature.
-
Observe the cells under a fluorescence microscope. Viable cells with intact plasma membranes and active esterases will hydrolyze FDA to fluorescein and will appear green.[13][14][19][20][21]
-
Count the number of fluorescent (viable) and non-fluorescent (non-viable) cells to calculate the percentage of viability.
-
Visualizations
Caption: Generalized AIP-induced signaling pathway in plant cells.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. rpc00001: Nicotiana tabacum BY-2 cell suspension culture — BRC plant cell line documentation [plant.rtc.riken.jp]
- 2. mdpi.com [mdpi.com]
- 3. The roles of proteases during developmental programmed cell death in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agrobacterium-Mediated Transient Gene Expression Optimized for the Bioenergy Crop Camelina sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Insights into Plant Programmed Cell Death Induced by Heavy Metals—Discovering a Terra Incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ibidi.com [ibidi.com]
- 15. Programmed cell death: a way of life for plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bax-induced cell death of Arabidopsis is meditated through reactive oxygen-dependent and -independent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
- 20. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 21. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
How to minimize off-target effects of 2-Aminoindan-2-phosphonic acid.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-Aminoindan-2-phosphonic acid (AIP).
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound (AIP) and what is its primary mechanism of action?
A1: this compound (AIP) is a synthetic compound known primarily as a competitive inhibitor of phenylalanine ammonia-lyase (PAL).[1][2][3] As a structural analog of the amino acid phenylalanine, where a phosphonic acid group replaces the carboxylic acid group, AIP binds to the active site of PAL, thereby inhibiting its enzymatic activity.[2][3] This inhibition is time-dependent and reversible. Its primary application has been in plant biology to study the role of PAL in various physiological processes.[2][3][4]
Q2: What are the potential off-target effects of AIP, especially in non-plant systems?
A2: While specific off-target interactions of AIP are not extensively documented in publicly available literature, its chemical structure as a phosphonic acid and an amino acid mimetic suggests potential for off-target activity.[5] Phosphonic acid-containing compounds have been shown to interact with other enzymes that bind phosphate-containing substrates, such as kinases and phosphatases.[1][6][7][8][9][10] Therefore, AIP could potentially inhibit or modulate the activity of certain kinases and phosphatases, which could lead to unintended cellular effects.
Q3: Why is it critical to minimize off-target effects in my experiments?
Q4: What are the initial steps I should take to minimize potential off-target effects of AIP?
A4: The most critical initial step is to use the lowest effective concentration of AIP that elicits the desired on-target effect. It is also essential to include appropriate controls in your experiments, such as a negative control (vehicle-treated cells) and potentially a positive control (a known, specific inhibitor of the pathway you are studying, if available). Performing dose-response curves for your on-target effect will help determine the optimal concentration range.[11][12]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with AIP.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects, poor cell permeability, or compound instability.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that AIP is binding to its intended target in your cellular model.[13][14][15][16][17]
-
Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the desired phenotype with the concentration required for target engagement. A large discrepancy may indicate off-target effects.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing the target enzyme (PAL). If the observed phenotype is due to on-target inhibition, overexpression of PAL should reverse the effect.
-
Check Compound Stability: Assess the stability of AIP in your cell culture medium over the time course of your experiment.
-
Assess Cell Permeability: The charged phosphonic acid group may limit cell permeability.[18] If direct evidence of target engagement is lacking, consider using cell lines with higher endocytotic activity or explore formulation strategies to improve uptake.[19]
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Differences in the local concentration of substrate or ATP, or limited cellular uptake of AIP.
-
Troubleshooting Steps:
-
Optimize Assay Conditions: For biochemical assays, ensure that the substrate concentration is appropriate for studying a competitive inhibitor. For cellular assays, be aware that intracellular substrate concentrations can be much higher and may overcome the inhibitory effect of AIP.
-
Verify Target Expression: Confirm the expression and activity of your target enzyme in the cell line you are using.
-
Measure Intracellular Concentration: If possible, use analytical methods to determine the intracellular concentration of AIP to assess its permeability.
-
Data Presentation: Profiling AIP's Selectivity
When characterizing a new compound like AIP in a drug development context, it is crucial to determine its selectivity profile. Below is a hypothetical example of how to present data from a kinase selectivity screen.
| Kinase Target | IC50 (nM) for AIP | Comments |
| On-Target | ||
| PAL | 10 | High Potency |
| Potential Off-Targets | ||
| Kinase A | > 10,000 | No significant inhibition |
| Kinase B | 850 | Moderate off-target activity |
| Phosphatase X | 1,200 | Weak off-target activity |
| Kinase C | > 10,000 | No significant inhibition |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of AIP binding to its target protein in a cellular environment.[13][14][15][16][17]
Materials:
-
Cells expressing the target protein
-
AIP
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against the target protein
-
SDS-PAGE and Western blot reagents
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of AIP or DMSO for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble target protein by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of AIP indicates target engagement.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol is for screening AIP against a panel of kinases to identify potential off-target interactions.[20][21][22][23][24]
Materials:
-
A panel of purified recombinant kinases
-
AIP
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Detection reagents (e.g., for measuring ADP production or substrate phosphorylation)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of AIP in DMSO.
-
Assay Plate Preparation: Add the diluted AIP or DMSO to the wells of a microplate.
-
Enzyme Addition: Add the respective kinase to each well.
-
Incubation: Pre-incubate the plate to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Detection: After a set incubation time, stop the reaction and measure the kinase activity using an appropriate detection method.
-
Data Analysis: Calculate the percent inhibition for each kinase at different AIP concentrations and determine the IC50 values.[11][12][25][26][27]
Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol can be used to identify proteins that interact with AIP in an unbiased manner.[28][29][30][31][32]
Materials:
-
Cells of interest
-
AIP (or a derivatized version for pull-down)
-
Lysis buffer
-
Antibody against the target protein (for on-target pull-down) or affinity beads for a derivatized AIP
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysis: Lyse cells that have been treated with AIP or a vehicle control.
-
Immunoprecipitation: Incubate the cell lysate with an antibody targeting your protein of interest or with affinity beads that can capture a derivatized version of AIP.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify proteins that were pulled down with your bait.
-
Data Analysis: Compare the proteins identified in the AIP-treated sample to the control sample to identify potential off-target interactors.
Visualizations
References
- 1. Phosphatase inhibitors--III. Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaline phosphatase: affinity chromatography and inhibition by phosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphonate-containing inhibitors of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of phosphonothioic acids with phosphonic acids as phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of adenosine kinase by phosphonate and bisphosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. How do dose-response relationships guide dosing decisions? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. protocols.io [protocols.io]
- 23. application.wiley-vch.de [application.wiley-vch.de]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. news-medical.net [news-medical.net]
- 28. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 29. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 30. covalx.com [covalx.com]
- 31. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - KR [thermofisher.com]
- 32. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Aminoindan-2-phosphonic Acid (AIP) Degradation and Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Aminoindan-2-phosphonic acid (AIP) in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (AIP) in solution?
A1: While specific comprehensive stability data for this compound (AIP) is not extensively published, general chemical principles for aminophosphonic acids suggest that it is a relatively stable molecule. However, its stability can be influenced by pH, temperature, light, and the presence of oxidizing agents. The free phosphonic acid form may be susceptible to oxidation.[1] For enhanced stability, especially during storage, using the hydrochloride salt under an inert atmosphere is advisable.[1]
Q2: What are the likely degradation pathways for AIP in solution?
A2: Based on the structure of AIP, potential degradation pathways under stress conditions include:
-
Oxidation: The amino group is a primary site for oxidation, which can occur in the presence of oxidizing agents like hydrogen peroxide or even dissolved oxygen, potentially catalyzed by metal ions.[1]
-
Hydrolysis: While the carbon-phosphorus (C-P) bond in phosphonates is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to cleavage, although this is less common than for phosphate (B84403) esters.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, a common phenomenon for aromatic compounds.
-
Formation of Impurities: Besides degradation, impurities can arise from interactions with excipients or other components in a formulation.
Q3: How can I monitor the degradation of AIP in my experiments?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[2][3] Such a method should be capable of separating the intact AIP from any potential degradation products. Developing a gradient reversed-phase HPLC method is a common strategy for this purpose.[2]
Q4: Are there any known degradation products of AIP?
A4: Specific degradation products of this compound under various stress conditions are not well-documented in publicly available literature. To identify unknown degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable. A forced degradation study is the standard approach to intentionally generate and identify potential degradation products.[4]
Troubleshooting Guides
Issue 1: I am observing a rapid loss of AIP in my solution, even under standard storage conditions.
| Possible Cause | Troubleshooting Step |
| Oxidation | 1. Prepare solutions using deoxygenated solvents. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. If applicable, add a suitable, non-interfering antioxidant to the solution. 4. Ensure solvents and containers are free from trace metal ion contaminants which can catalyze oxidation. |
| Incorrect pH | 1. Measure the pH of your solution. 2. Determine the optimal pH for AIP stability by conducting a pH stability profile study (see Experimental Protocols). 3. Use appropriate buffers to maintain a stable pH. |
| Microbial Contamination | 1. If solutions are stored for extended periods, consider sterile filtering (e.g., through a 0.22 µm filter) into a sterile container. 2. Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to inhibit microbial growth. |
Issue 2: My HPLC analysis shows multiple new peaks appearing over time.
This indicates the formation of degradation products. The following workflow can help in addressing this issue.
Caption: Troubleshooting logic for identifying the source of new peaks in HPLC analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study of AIP in Solution
A forced degradation study is essential to understand potential degradation pathways and to develop a stability-indicating analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of AIP in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 70°C in a light-protected container.
-
Photodegradation: Expose the stock solution in a photochemically transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples by a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of AIP.
The general workflow for a forced degradation study is illustrated below.
References
Improving yield and purity in 2-Aminoindan-2-phosphonic acid synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Aminoindan-2-phosphonic acid (AIP). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Diethyl 2-Aminoindan-2-phosphonate | Incomplete reaction of 2-indanone (B58226). | - Ensure anhydrous reaction conditions. - Use a slight excess of diethyl phosphite (B83602) and amine (e.g., diethylamine). - Extend the reaction time or slightly increase the temperature (monitor for side reactions). |
| Side reactions, such as self-condensation of 2-indanone. | - Maintain the recommended reaction temperature. - Add the reagents in the specified order. | |
| Low Yield of this compound during Hydrolysis | Incomplete hydrolysis of the diethyl phosphonate (B1237965) ester. | - Use a sufficient excess of concentrated hydrochloric acid. - Ensure the reaction is heated at reflux for an adequate duration (typically several hours). - For substrates sensitive to strong acid, consider using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis (McKenna's method).[1][2] |
| Product is a Sticky or Oily Residue | The product is hygroscopic and has absorbed moisture.[3][4] | - Dry the product under high vacuum over a desiccant like P₂O₅.[1] - Attempt crystallization from a different solvent system (e.g., water/ethanol, water/acetone).[3] - Convert the phosphonic acid to a salt (e.g., sodium or dicyclohexylammonium (B1228976) salt) which may be more crystalline.[3] |
| Residual solvent. | - Co-evaporate with a high-boiling point solvent like toluene (B28343) to azeotropically remove water and other low-boiling solvents.[1] | |
| Impure Final Product (Multiple Spots on TLC/Peaks in NMR) | Presence of unreacted starting materials or intermediates. | - Optimize the purification step. Recrystallization is often the most effective method for phosphonic acids.[4] - Consider using ion-exchange chromatography for purification.[3] |
| Formation of side products. | - Review the reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. | |
| Difficulty in Product Crystallization | Phosphonic acids are often difficult to crystallize.[3] | - Try different solvent systems for recrystallization (e.g., methanol (B129727)/acetone, water).[4] - Attempt to crystallize the product as a salt. |
| Presence of impurities that inhibit crystallization. | - Purify the crude product using column chromatography before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes are:
-
From 2-Indanone: This involves a three-component reaction between 2-indanone, diethyl phosphite, and an amine (e.g., diethylamine) to form diethyl 2-aminoindan-2-phosphonate, followed by acid hydrolysis to yield the final product.
-
Alkylation of a Phosphonate: This route involves the alkylation of a phosphonate carbanion, such as that derived from ethyl diethoxyphosphorylacetate, with 1,2-bis(bromomethyl)benzene.
Q2: What is the role of the amine in the synthesis from 2-indanone?
A2: The amine acts as a catalyst and also as the source of the amino group in the final product. It facilitates the addition of the phosphite to the ketone.
Q3: What are the recommended conditions for the hydrolysis of the diethyl phosphonate ester?
A3: The most common method is refluxing with concentrated hydrochloric acid (e.g., 6-12 M) for several hours.[1][5] For substrates that are sensitive to strong acids, an alternative is the use of bromotrimethylsilane (TMSBr) in a non-protic solvent, followed by quenching with methanol or water.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product. For the phosphonate intermediates, ³¹P NMR spectroscopy can also be a valuable tool.
Q5: What are the common side reactions to be aware of?
A5: Potential side reactions include the self-condensation of 2-indanone under basic conditions and incomplete hydrolysis of the phosphonate ester. Over-exposure to strong acid and high temperatures during hydrolysis can potentially lead to degradation of the product.
Q6: What purification techniques are most effective for this compound?
A6: Due to the high polarity and hygroscopic nature of phosphonic acids, purification can be challenging.[4]
-
Recrystallization: This is often the most effective method. Common solvent systems include water/ethanol or water/acetone mixtures.[3][4]
-
Ion-Exchange Chromatography: This can be a useful technique for removing ionic impurities.[3]
-
Salt Formation: Conversion to a salt can facilitate both purification by crystallization and handling of the final product.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Indanone
Step 1: Synthesis of Diethyl 2-Aminoindan-2-phosphonate
-
To a solution of 2-indanone (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane, add diethyl phosphite (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add diethylamine (B46881) (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC until the 2-indanone is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain diethyl 2-aminoindan-2-phosphonate.
Step 2: Hydrolysis to this compound
-
To the purified diethyl 2-aminoindan-2-phosphonate, add an excess of concentrated hydrochloric acid (e.g., 12 M).
-
Heat the mixture at reflux for 4-8 hours.
-
Monitor the reaction by TLC or NMR until the starting material is no longer present.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with a small amount of cold water or acetone.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Dry the final product under high vacuum over P₂O₅.[1]
Data Presentation
Table 1: Comparison of Hydrolysis Methods for Diethyl Phosphonates
| Method | Reagents | Conditions | Typical Yield | Purity | Notes |
| Acid Hydrolysis | Concentrated HCl | Reflux, 4-8 h | Good to Excellent | Good | Standard and cost-effective method. May not be suitable for acid-sensitive molecules. |
| McKenna Method | 1. TMSBr 2. Methanol/Water | Room temperature, 1-4 h | Excellent | Excellent | Mild conditions, suitable for sensitive substrates. Reagents are more expensive.[1][2] |
Visualizations
References
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of 2-Aminoindan-2-phosphonic acid.
Welcome to the technical support center for 2-Aminoindan-2-phosphonic acid (AIP). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor cell permeability of AIP. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AIP) and what is its known mechanism of action?
A1: this compound (AIP) is a competitive inhibitor of phenylalanine ammonia-lyase (PAL).[1] PAL is an enzyme found in plants, bacteria, and fungi that catalyzes the conversion of L-phenylalanine to ammonia (B1221849) and trans-cinnamic acid, the first step in the phenylpropanoid pathway.[2][3] In plant biology, AIP has been shown to decrease the levels of phenolic compounds.[4] It is important to note that PAL has not been detected in animals.[3] Therefore, for drug development purposes in mammalian systems, AIP may be explored for its potential to interact with other targets as a phenylalanine analogue. Phosphonates are often used as bioisosteres of carboxylates or as transition-state inhibitors of enzymes.[5][6][7]
Q2: Why does AIP exhibit poor cell permeability?
A2: The poor cell permeability of AIP is likely due to the presence of the highly polar phosphonic acid group.[8] At physiological pH, this group is negatively charged, which hinders its ability to passively diffuse across the lipophilic cell membrane.
Q3: What are the general strategies to overcome the poor cell permeability of phosphonate-containing compounds like AIP?
A3: Two primary strategies are employed to enhance the cell permeability of phosphonates:
-
Prodrug Approach: The negatively charged phosphonate (B1237965) group can be masked with lipophilic, biolabile protecting groups. These groups neutralize the charge, allowing the molecule to cross the cell membrane. Once inside the cell, these groups are cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[8][9]
-
Nanoparticle Formulation: Encapsulating AIP within a nanoparticle carrier, such as a liposome (B1194612) or a polymeric nanoparticle, can facilitate its entry into cells.[10] These delivery systems can protect the drug from degradation and can be designed to target specific cells or tissues.
Troubleshooting Guides
Issue 1: Low or no detectable intracellular concentration of AIP in cell-based assays.
This guide will walk you through assessing and improving the cellular uptake of AIP.
Before attempting to improve permeability, it is crucial to quantify the baseline permeability of the parent AIP molecule. The Caco-2 permeability assay is a standard in vitro model for predicting human drug absorption.[11][12]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for the specific laboratory conditions (e.g., ≥ 200 Ω x cm²).[13][14]
-
Dosing: A solution of AIP (e.g., 10 µM) is added to the apical (A) side of the monolayer to measure transport in the apical-to-basolateral (A-B) direction. A separate set of wells is dosed on the basolateral (B) side for B-A transport measurement.[11]
-
Sampling and Analysis: After a 2-hour incubation, samples are taken from the receiver compartment (basolateral for A-B, apical for B-A). The concentration of AIP in the samples is quantified by LC-MS/MS.[11]
-
Calculating Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Hypothetical Data Presentation: Baseline Permeability of AIP
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Class |
| AIP | A to B | 0.15 | 1.2 | Low |
| B to A | 0.18 | |||
| Atenolol (Low Permeability Control) | A to B | 0.5 | N/A | Low |
| Antipyrine (High Permeability Control) | A to B | 25.0 | N/A | High |
This is hypothetical data for illustrative purposes.
If the baseline permeability of AIP is confirmed to be low, the following strategies can be implemented.
Strategy A: Prodrug Approach
A common prodrug strategy for phosphonates is the use of pivaloyloxymethyl (POM) esters to mask the phosphonic acid.[9][15]
Experimental Protocol: Synthesis of a bis(POM)-AIP Prodrug
This protocol is a hypothetical adaptation for AIP based on general methods for phosphonate prodrug synthesis.[16]
-
Protection of the Amino Group: The amino group of AIP is first protected with a suitable protecting group (e.g., Boc anhydride).
-
Phosphonate Esterification: The protected AIP is reacted with iodomethyl pivalate (B1233124) in the presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., acetonitrile) to form the bis(POM) ester.[9]
-
Deprotection: The amino protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the bis(POM)-AIP prodrug.
-
Purification and Characterization: The final product is purified by chromatography and its structure confirmed by NMR and mass spectrometry.
Hypothetical Data Presentation: Permeability of AIP Prodrugs
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Class |
| bis(POM)-AIP | A to B | 8.5 | 1.1 | Moderate |
| B to A | 9.4 | |||
| Amino Acid-AIP Prodrug | A to B | 12.3 | 0.9 | High |
| B to A | 11.1 |
This is hypothetical data for illustrative purposes.
Strategy B: Nanoparticle Formulation
Encapsulating AIP in lipid-based nanoparticles is another viable strategy.
Experimental Protocol: Preparation of AIP-loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guide for preparing SLNs.[10]
-
Lipid Phase Preparation: A solid lipid (e.g., glyceryl monostearate) and AIP are dissolved in a water-miscible organic solvent (e.g., acetone).[10]
-
Aqueous Phase Preparation: A surfactant (e.g., Polysorbate 80) is dissolved in water.
-
Nanoparticle Formation: The lipid phase is injected into the aqueous phase under constant stirring. The organic solvent is then evaporated, leading to the precipitation of AIP-loaded SLNs.[10]
-
Characterization: The resulting SLNs are characterized for their size, polydispersity index (PDI), and encapsulation efficiency.
Hypothetical Data Presentation: Characteristics of AIP Nanoparticle Formulations
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Papp (A-B) (x 10⁻⁶ cm/s) |
| AIP-SLN | 150 | 0.21 | 75 | 5.2 |
| AIP-Liposomes | 120 | 0.15 | 68 | 4.8 |
This is hypothetical data for illustrative purposes.
Issue 2: High Efflux Ratio Observed for an AIP Prodrug
An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[12][14]
Troubleshooting Steps:
-
Confirm Efflux: Repeat the bidirectional Caco-2 assay to confirm the high efflux ratio.
-
Identify the Transporter: Perform the Caco-2 assay in the presence of specific inhibitors for common efflux transporters (e.g., verapamil (B1683045) for P-gp, fumitremorgin C for BCRP).[14] A significant reduction in the efflux ratio in the presence of an inhibitor indicates that the prodrug is a substrate for that transporter.
-
Redesign the Prodrug: If efflux is confirmed, consider redesigning the prodrug moiety to reduce its affinity for the efflux transporter.
Visualizations
Caption: Hypothetical signaling pathway for AIP in mammalian cells.
Caption: Workflow for the evaluation of a novel AIP prodrug.
Caption: Logical relationship of strategies to enhance AIP permeability.
References
- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 3. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Aminoindan-2-phosphonic Acid (AIP) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoindan-2-phosphonic acid (AIP). The information is designed to address common issues encountered during the calibration and operation of analytical instruments for the detection and quantification of AIP.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the detection and quantification of this compound (AIP)?
A1: The primary analytical methods for AIP and other aminophosphonic acids are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS/MS).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and quantification.[3][4][5]
Q2: I am not getting a signal for my AIP standard. What should I check?
A2: If you are not observing a signal for your AIP standard, consider the following troubleshooting steps:
-
Instrument Settings: Verify that the detector is on and the correct wavelengths are set for UV detection, or that the mass spectrometer is properly configured for the mass of AIP (C9H12NO3P, MW: 213.17 g/mol ).[6]
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the components are miscible.[7][8] For aminophosphonic acids, mobile phases often contain a buffer and an organic modifier.
-
System Integrity: Check for leaks in the system, from the pump to the detector.[7][8] Ensure all fittings are secure.
-
Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replacing it if necessary.
Q3: My retention times for AIP are shifting between injections. What is causing this?
A3: Shifting retention times can be caused by several factors:
-
Temperature Fluctuations: Ensure a stable column temperature by using a column oven.[7][9]
-
Mobile Phase Inconsistency: If preparing the mobile phase online, ensure the mixer is functioning correctly. If manually mixed, ensure it is homogenous.[7] Solvent evaporation can also alter the mobile phase composition over time, so keep reservoirs capped.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.
Q4: I'm observing peak tailing for my AIP analyte. How can I improve the peak shape?
A4: Peak tailing for aminophosphonic acids can be due to interactions with the stationary phase.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can reduce interactions with residual silanols on the column.[10]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[7]
-
Column Contamination: Contaminants on the column can cause poor peak shape. Clean the column according to the manufacturer's instructions.
Troubleshooting Guides
HPLC System Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or Unsteady Pressure | Leak in the system. | Check all fittings and connections for leaks and tighten as needed. Inspect pump seals for wear.[7][8] |
| Air trapped in the pump. | Degas the mobile phase and purge the pump.[7][8] | |
| Contamination in a check valve. | Purge the system at a high flow rate. If the problem persists, sonicate the check valve.[7] | |
| High System Pressure | Blockage in the system. | Isolate the blockage by systematically loosening fittings from the detector backwards. Flush or replace the blocked component (e.g., in-line filter, guard column).[7] |
| Precipitated buffer salts. | Flush the system (without the column) with water to dissolve the salts.[7] | |
| Noisy or Drifting Baseline | Contaminated mobile phase or system. | Prepare fresh mobile phase using HPLC-grade solvents. Flush the system.[7] |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature.[9] | |
| Aging detector lamp. | Replace the UV lamp in the detector.[7] |
Mass Spectrometer Detector Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity | Inefficient ionization. | Optimize ion source parameters such as temperature, gas flow, and voltages. |
| Matrix effects. | Dilute the sample or use matrix-matched calibration standards.[11] | |
| Contaminated ion source. | Clean the ion source according to the manufacturer's protocol. | |
| Inconsistent Signal | Unstable spray in the ion source. | Check for blockages in the sample capillary. Ensure proper solvent flow and composition. |
| Fluctuations in source conditions. | Allow adequate time for the instrument to stabilize. |
Experimental Protocols
Protocol 1: Quantification of AIP using HPLC-UV
This protocol is a general guideline for the quantification of AIP using HPLC with UV detection, based on methods for similar compounds.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.01 M potassium phosphate, pH adjusted to 7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[12]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 220 nm.[12]
-
-
Calibration Curve:
-
Inject the calibration standards in triplicate.
-
Plot the peak area versus the concentration of the standards.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99.[13]
-
-
Sample Analysis:
-
Prepare samples by dissolving them in the mobile phase or a compatible solvent.
-
Inject the samples and record the chromatograms.
-
Use the peak area of the analyte in the sample and the calibration curve to determine the concentration of AIP.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of aminophosphonic acids using chromatographic methods. These values can serve as a benchmark for method development for AIP.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [11][13] |
| Method Detection Limit (MDL) | 0.12 - 0.14 ng/mL | [11] |
| Method Quantification Limit (MQL) | 0.40 - 0.48 ng/mL | [11] |
| Recovery | 79.1% - 119% | [11] |
| Intra-day Precision (CV%) | 3.13% - 10.8% | [11] |
| Inter-day Precision (CV%) | 5.93% - 12.9% | [11] |
Visualizations
Experimental Workflow for AIP Analysis
Caption: General Experimental Workflow for AIP Quantification
Troubleshooting Logic for 'No Peak' Issue
Caption: Troubleshooting Flowchart for No Analyte Peak
References
- 1. Analytical methods to determine phosphonic and amino acid group-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. n-bnn.de [n-bnn.de]
- 3. mdpi.com [mdpi.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Aminoindan-2-phosphonic acid | C9H12NO3P | CID 129691334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. agilent.com [agilent.com]
- 11. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One moment, please... [fimek.edu.rs]
Addressing unexpected phytotoxicity with 2-Aminoindan-2-phosphonic acid.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected phytotoxicity when using 2-Aminoindan-2-phosphonic acid (AIP).
Troubleshooting Guide: Unexpected Phytotoxicity
This guide is designed to help you diagnose and resolve common issues related to phytotoxicity during your experiments with AIP.
Q1: My plants are showing signs of stress (stunted growth, yellowing leaves, necrosis) after AIP application. What is the primary cause?
A1: The observed phytotoxicity is likely a direct consequence of AIP's mechanism of action. AIP is a potent competitive inhibitor of the enzyme Phenylalanine Ammonia-Lyase (PAL).[1][2][3] PAL is a critical enzyme in the phenylpropanoid pathway, which produces phenolic compounds essential for plant growth, development, and defense against biotic and abiotic stress.[1] By inhibiting PAL, AIP can significantly reduce the levels of these protective compounds, leading to symptoms such as stunted growth and impaired stress responses.[1]
Q2: I'm observing phytotoxicity at concentrations that are reported as safe in the literature. What could be wrong?
A2: Several factors could contribute to this discrepancy. Follow these troubleshooting steps:
-
Verify AIP Concentration: Incorrect calculations or stock solution degradation can lead to higher-than-intended final concentrations. We recommend preparing fresh stock solutions and verifying their concentration.
-
Check Application Method: The method of application (e.g., foliar spray, soil drench, medium supplement) can significantly impact uptake and local concentration. Ensure your method is consistent and appropriate for your experimental setup.
-
Evaluate Environmental Conditions: High light intensity, extreme temperatures, or water stress can exacerbate the negative effects of PAL inhibition. Plants with a compromised phenylpropanoid pathway are more susceptible to environmental stressors.[1]
-
Consider Plant Species and Developmental Stage: Sensitivity to PAL inhibition can vary significantly between different plant species and even at different growth stages of the same species. Younger seedlings may be more vulnerable.
Q3: How can I mitigate the phytotoxic effects of AIP while still achieving my research objective of PAL inhibition?
A3: The key is to find a balance between effective PAL inhibition and maintaining plant viability.
-
Perform a Dose-Response Curve: Before your main experiment, conduct a dose-response study to determine the optimal AIP concentration for your specific plant species and conditions. This will help identify the minimum concentration required for effective PAL inhibition with minimal phytotoxicity. (See Protocol 1).
-
Optimize Environmental Conditions: Grow plants under optimal, low-stress conditions to reduce their reliance on stress-related phenylpropanoid compounds.
-
Time-Course Experiment: Consider the duration of AIP exposure. It may be possible to achieve the desired effect with a shorter treatment window, reducing the cumulative stress on the plant.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound (AIP)? A: AIP is a highly specific, competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL).[2][3][4] This enzyme catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid.[1] Inhibition of PAL by AIP leads to a significant reduction in the downstream synthesis of various phenolic compounds, including flavonoids, lignin, and phytoalexins.[1][5]
Q: Are the phytotoxic effects of AIP reversible? A: The inhibition of PAL by AIP is reversible.[3] If the phytotoxic effects are not too severe, removing the AIP from the growth medium or stopping the application may allow the plant to recover as PAL activity is restored.
Q: My AIP solution has a different pH than my growth medium. Could this be the problem? A: Yes. A significant change in the pH of your growth medium or foliar spray can cause abiotic stress to the plant, independent of AIP's biochemical activity. Always adjust the pH of your final AIP-containing solution to match your experimental control.
Q: Can I use AIP in combination with other treatments? A: Caution is advised. Since AIP weakens a plant's natural defense pathways, combining it with other stressors (e.g., herbicides, pathogens, drought) could lead to synergistic or additive phytotoxic effects.
Data Presentation
The following tables summarize typical concentration ranges used in published research and provide a template for recording your dose-response experiment data.
Table 1: AIP Concentrations Reported in Plant Studies
| Application | Plant System | Concentration Range | Observed Effect | Reference |
| Medium Supplement | Cistanche deserticola cell culture | 0.5 - 2.0 µM | Decreased PAL activity and phenolic compounds | [5][6] |
| Medium Supplement | Vicia faba (field bean) seedlings | 1 - 100 µM | Used to study cell cycle | [4] |
| Medium Supplement | Cannabis sativa callus culture | 1 mM | Improved protoplast yield, reduced browning | [7][8] |
Table 2: Example Dose-Response Experimental Data Log
| AIP Concentration (µM) | Replicate 1 (e.g., Root Length in cm) | Replicate 2 (e.g., Root Length in cm) | Replicate 3 (e.g., Root Length in cm) | Average | Standard Deviation | Visual Phytotoxicity Score (0-5) |
| 0 (Control) | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| 250 | ||||||
| 500 | ||||||
| Where 0 = No visible effect and 5 = Severe stunting/necrosis. |
Experimental Protocols
Protocol 1: Determining Optimal AIP Concentration via Seedling Root Growth Inhibition Assay
Objective: To determine the concentration of AIP that causes a 50% inhibition of root growth (IC50) as a benchmark for phytotoxicity.
Materials:
-
Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce)
-
Petri dishes with sterile filter paper or 0.8% agar (B569324) medium
-
AIP stock solution (e.g., 100 mM in sterile water or appropriate solvent)
-
Growth medium (e.g., Murashige and Skoog)
-
Growth chamber with controlled light and temperature
Methodology:
-
Prepare Treatment Plates: Create a dilution series of AIP in your chosen growth medium. A common range to test is 0, 1, 10, 50, 100, 250, and 500 µM. Dispense a standard volume of each solution into sterile petri dishes.
-
Sterilize and Germinate Seeds: Surface-sterilize seeds according to standard protocols for your species. Place 10-15 seeds in a line on each prepared petri dish.
-
Incubate: Seal the plates and place them vertically in a growth chamber under defined conditions (e.g., 22°C, 16h light/8h dark cycle).
-
Measure Root Length: After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Analyze Data: For each concentration, calculate the average root length and standard deviation. Normalize the data by expressing the average root length as a percentage of the control (0 µM AIP). Plot the percentage of root growth against the log of the AIP concentration to determine the IC50 value.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of AIP.
Caption: Mechanism of AIP-induced phytotoxicity via PAL inhibition.
Caption: Logical workflow for troubleshooting AIP phytotoxicity.
References
- 1. This compound | 141120-17-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Effects of this compound treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Confirming PAL Inhibition by 2-Aminoindan-2-phosphonic Acid (AIP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibitory effects of 2-Aminoindan-2-phosphonic acid (AIP) on phenylalanine ammonia-lyase (PAL). Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AIP) and how does it inhibit Phenylalanine Ammonia-Lyase (PAL)?
A1: this compound (AIP) is a potent and specific competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), the enzyme that catalyzes the first step in the phenylpropanoid pathway—the deamination of L-phenylalanine to trans-cinnamic acid.[1][2][3] As a structural analogue of phenylalanine, AIP binds to the active site of PAL, preventing the natural substrate from binding and thereby blocking the downstream synthesis of numerous phenolic compounds.[4][5] The inhibition by AIP is time-dependent and reversible.[5][6]
Q2: What are the expected downstream effects of PAL inhibition by AIP in a biological system?
A2: Inhibition of PAL by AIP leads to a reduction in the biosynthesis of a wide range of phenylpropanoid-derived secondary metabolites. Researchers can expect to observe:
-
A decrease in the accumulation of total phenolic compounds.[1][7]
-
Reduced levels of specific flavonoids, such as anthocyanins.[8][9]
-
Lowered concentrations of lignin, a key component of plant cell walls.
-
A decrease in the production of salicylic (B10762653) acid (SA), a plant hormone involved in defense responses.[10]
-
An accumulation of the substrate, L-phenylalanine, due to the enzymatic block.[6]
Q3: How can I quantitatively measure the inhibition of PAL activity by AIP?
A3: The most direct method is to perform an in vitro PAL activity assay using a protein extract from your experimental system (e.g., plant tissue, cell culture). This is typically done by spectrophotometrically measuring the rate of formation of trans-cinnamic acid from L-phenylalanine at 290 nm.[11] By comparing the PAL activity in the presence and absence of AIP, you can quantify the extent of inhibition. For more detailed analysis, determining the inhibition constant (Ki) through kinetic studies is recommended.[5]
Troubleshooting Guide
Issue 1: I am not observing a significant decrease in PAL activity after AIP treatment.
-
Possible Cause 1: Inadequate AIP Concentration. The effective concentration of AIP can vary between biological systems.
-
Possible Cause 2: Incorrect Timing of Measurement. AIP's inhibitory effect is time-dependent.[5]
-
Solution: Conduct a time-course experiment to identify the optimal incubation time for observing maximal inhibition.
-
-
Possible Cause 3: Issues with the PAL Activity Assay. Problems with the assay itself can mask the inhibitory effect.
-
Solution: Review the detailed PAL Activity Assay protocol below. Ensure proper buffer pH, substrate concentration, and temperature. Run positive and negative controls to validate the assay.
-
Issue 2: My in vivo results (e.g., phenolic content) do not correlate with my in vitro PAL inhibition data.
-
Possible Cause 1: Poor Uptake or Transport of AIP. AIP may not be efficiently reaching the target cells or tissues in your in vivo system.
-
Solution: Consider alternative delivery methods or formulation of AIP to enhance its bioavailability.
-
-
Possible Cause 2: Metabolic Compensation. The biological system might be compensating for the PAL inhibition through alternative pathways or by upregulating PAL gene expression over time.[6]
-
Solution: Analyze earlier time points after AIP treatment. In addition to measuring downstream products, measure the accumulation of the substrate, L-phenylalanine, which is a more direct indicator of PAL inhibition.[6]
-
-
Possible Cause 3: Instability of AIP. AIP might be degrading in your experimental medium.
-
Solution: Check the stability of AIP under your specific experimental conditions. It is generally stable, but factors like extreme pH or temperature could be an issue.
-
Experimental Protocols
Protocol 1: In Vitro PAL Activity Assay (Spectrophotometric)
This protocol is adapted from standard methods for measuring PAL activity.[11]
Materials:
-
Protein extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 14 mM β-mercaptoethanol and 10% glycerol)
-
L-phenylalanine solution (substrate)
-
This compound (AIP) solution (inhibitor)
-
5 M HCl (to stop the reaction)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Extraction: Homogenize your tissue or cell sample in ice-cold extraction buffer. Centrifuge at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant containing the crude protein extract. Determine the total protein concentration using a standard method like the Bradford assay.
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixtures:
-
Control: Add protein extract, buffer, and L-phenylalanine solution.
-
AIP-Treated: Add protein extract, buffer, L-phenylalanine solution, and the desired concentration of AIP.
-
Blank: Add protein extract and buffer (no L-phenylalanine).
-
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[11]
-
Reaction Termination: Stop the reaction by adding 5 M HCl.[11]
-
Measurement: Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 290 nm, which is the maximum absorbance for trans-cinnamic acid.
-
Calculation: Calculate the PAL activity based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid. Express the activity as units per milligram of protein (1 Unit = 1 µmol of trans-cinnamic acid formed per minute).
Protocol 2: Quantification of Total Phenolic Content
Materials:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution
-
Gallic acid standards
Procedure:
-
Sample Extraction: Extract phenolic compounds from your control and AIP-treated samples using a suitable solvent (e.g., 80% methanol).
-
Reaction: Mix your sample extract with Folin-Ciocalteu reagent and, after a short incubation, add the sodium carbonate solution.
-
Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 1-2 hours).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm).
-
Quantification: Determine the total phenolic content by comparing the absorbance of your samples to a standard curve prepared with known concentrations of gallic acid.
Data Presentation
Table 1: Effect of AIP on PAL Activity in Cistanche deserticola Suspension Cells
| AIP Concentration (µM) | PAL Activity (U/g FW) | Total Phenolic Content (mg/g DW) | Echinacoside Yield (mg/L) |
| 0 (Control) | 1.58 | 28.5 | 185.3 |
| 0.5 | 0.82 | 20.1 | 135.8 |
| 2.0 | 0.79 | 19.8 | 132.1 |
Data adapted from a study on Cistanche deserticola cell cultures, demonstrating a significant decrease in PAL activity and downstream product yields upon AIP treatment.[7]
Table 2: Kinetic Parameters of PAL Inhibition by AIP
| Inhibitor | Enzyme Source | Inhibition Type | Ki (nM) |
| AIP | Parsley PAL-1 Isozyme | Competitive, Time-Dependent | 7 ± 2 |
This table summarizes the strong competitive inhibition constant (Ki) of AIP for a specific PAL isozyme.[5]
Visualizations
Caption: Mechanism of PAL inhibition by AIP in the phenylpropanoid pathway.
Caption: Workflow for confirming PAL inhibition by AIP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phenylalanine ammonia‐lyase inhibitor AIP induces rice defence against the root‐knot nematode Meloidogyne graminicola - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Inhibitors of phenylalanine ammonia-lyase (PAL): synthesis and biological evaluation of 5-substituted 2-aminoindane-2-phosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Analysis of the Arabidopsis PAL Gene Family in Plant Growth, Development, and Response to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for 2-Aminoindan-2-phosphonic acid treatment.
Welcome to the technical support center for 2-Aminoindan-2-phosphonic acid (AIP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize their experiments involving AIP treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (AIP)?
A1: this compound (AIP) is a potent and specific competitive inhibitor of the enzyme Phenylalanine Ammonia-Lyase (PAL). [1][2][3]PAL is the first and rate-limiting enzyme in the phenylpropanoid biosynthetic pathway, which is responsible for the synthesis of a wide variety of phenolic compounds in plants, including flavonoids, lignin, and phytoalexins. [4]By inhibiting PAL, AIP prevents the conversion of L-phenylalanine to trans-cinnamic acid, thereby depleting the downstream pool of phenolic compounds. [4] Q2: What are the common applications of AIP in research?
A2: AIP is primarily used in plant biology to study the physiological roles of the phenylpropanoid pathway. Common applications include:
-
Investigating the impact of reduced phenolic compounds on plant growth, development, and defense mechanisms against pathogens and environmental stress. [4][5]* Studying the trade-off between plant growth and defense. [5]* Improving the efficiency of protoplast isolation from plant tissues by reducing oxidative browning and enhancing cell wall digestibility. [6][7]* Elucidating the biosynthesis of specific phenylethanoid glycosides in cell cultures. [8][9] Q3: What is a typical starting concentration and incubation time for an AIP experiment?
A3: The optimal concentration and incubation time are highly dependent on the plant species, tissue type, and the specific biological question being addressed. For initial experiments, refer to the table below for common ranges. A dose-response and time-course experiment is always recommended to determine the optimal conditions for your specific system.
Q4: How does AIP treatment affect cell growth and viability?
A4: In some plant systems, prolonged treatment with AIP has been observed to cause stunted growth. [4]This is often attributed to the crucial role of phenylpropanoid products, like lignin, in normal plant development. [4]However, in other applications, such as improving protoplast yield from callus cultures, AIP treatment has been shown to increase the yield of viable protoplasts by preventing the accumulation of toxic oxidized phenolic compounds. [6][7]It is crucial to monitor cell viability, for instance, via an FDA stain, especially during long-term experiments. [6]
Experimental Protocols & Data
Summary of Experimental Conditions
The following table summarizes various AIP concentrations and incubation times reported in the literature for different plant systems and experimental goals.
| Plant System/Cell Line | AIP Concentration | Incubation Time | Observed Effect | Reference |
| Field Bean (Vicia faba) Seedlings | 1, 10, or 100 µM | 3.5 hours (short-term) or 24 hours (long-term) | Inhibition of PAL, study of cell cycle. | [2] |
| Cistanche deserticola Suspension Cells | 0.5 and 2.0 µM | Assessed over a 20-day culture period | Significant decrease in PAL activity and phenolic compounds. | [8][9] |
| Birch (Betula pubescens) Seedlings | 3 different concentrations (not specified) | 3 weeks | Strong decrease in simple phenolics and growth. | [5] |
| Cannabis sativa Callus Cultures | 1 mM | Incorporated into the culture medium | 334% increase in protoplast yield; 52% decrease in tissue browning. | [6] |
| Chamomile (Matricaria chamomilla) | Not specified | 7 days | Higher PAL activity compared to controls with heavy metals alone. |
Detailed Experimental Protocol: PAL Inhibition in Plant Suspension Cells
This protocol is a general guideline for assessing the effect of AIP on PAL activity and phenolic compound accumulation in a plant cell suspension culture, based on methodologies described for Cistanche deserticola. [8][9]
-
Cell Culture Preparation: Maintain a healthy, actively growing suspension cell culture of your plant of interest in a suitable growth medium (e.g., Murashige and Skoog).
-
AIP Stock Solution: Prepare a stock solution of AIP (e.g., 4 mM) in sterile distilled water. [8]Filter-sterilize the solution.
-
Treatment Initiation: In a laminar flow hood, transfer a standard volume of the cell suspension into fresh liquid medium.
-
AIP Addition: Add the AIP stock solution to the culture flasks to achieve the desired final concentrations (e.g., 0.5 µM and 2.0 µM). [8][9]Include a control group with no AIP.
-
Incubation: Incubate the flasks on an orbital shaker under your standard culture conditions (e.g., 25°C, in the dark).
-
Time-Course Sampling: Harvest cells and media at various time points (e.g., days 0, 4, 8, 12, 16, 20) to analyze cell growth, PAL activity, and phenolic content. [8][9]7. PAL Activity Assay: Prepare a crude enzyme extract from the harvested cells. Measure PAL activity spectrophotometrically by quantifying the formation of trans-cinnamic acid from L-phenylalanine.
-
Phenolic Content Analysis: Quantify the total phenolic content in the cell extracts using a method like the Folin-Ciocalteu assay. Specific compounds can be measured using High-Pressure Liquid Chromatography (HPLC). [9]9. Data Analysis: Correlate the PAL activity with the accumulation of phenolic compounds over the time course of the experiment. [9]
Visual Guides and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 141120-17-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC for Aminophosphonic Acids
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to aminophosphonic acids. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing aminophosphonic acids?
A1: The primary cause of peak tailing for aminophosphonic acids is secondary interactions between the analyte and the stationary phase.[1][2][3] Aminophosphonic acids contain both amine (basic) and phosphonic acid (acidic) functional groups, making them susceptible to strong interactions with residual silanol (B1196071) groups on silica-based columns.[1][4] Other significant causes include improper mobile phase pH, column overload, column degradation, and extra-column band broadening.[2][5]
Q2: How does the mobile phase pH affect the peak shape of aminophosphonic acids?
A2: Mobile phase pH is a critical factor as it controls the ionization state of both the aminophosphonic acid analytes and the silanol groups on the silica (B1680970) stationary phase.[6][7][8] At a mid-range pH, silanol groups can be deprotonated (negatively charged) and interact with the protonated amine group of the aminophosphonic acid, leading to peak tailing.[1][3] To minimize this, it is often recommended to operate at a low pH (e.g., 2-3) to suppress the ionization of the silanol groups.[1][5][9]
Q3: Can the choice of HPLC column prevent peak tailing for these compounds?
A3: Yes, the column chemistry plays a crucial role. Using a column with minimal residual silanol activity is highly recommended.[9] Options include:
-
End-capped columns: These columns have their residual silanol groups chemically deactivated to reduce secondary interactions.[1][10]
-
High-purity silica columns (Type B): These columns have a lower metal content and fewer acidic silanol sites.[3]
-
Columns with alternative stationary phases: For very polar aminophosphonic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can provide better retention and peak shape.[11][12] Polymer-based columns are another alternative that avoids the issue of silanol interactions altogether.[13]
Q4: My peak tailing worsens with higher sample concentrations. What is the likely cause?
A4: This is a classic symptom of column overload.[5][10] When the amount of sample injected exceeds the capacity of the stationary phase, the peak shape can become distorted, often leading to tailing.[2][14] To confirm this, dilute your sample and inject a smaller volume. If the peak shape improves, you have identified the issue.[5]
Q5: I've optimized my mobile phase and am using a suitable column, but still see some tailing. What else could be the problem?
A5: If you have addressed the primary chemical sources of tailing, consider these possibilities:
-
Column degradation: The column packing can develop voids or channels over time, or the inlet frit can become partially blocked.[1][10]
-
Extra-column effects: Excessive tubing length, large-diameter tubing, or loose fittings between the injector, column, and detector can cause band broadening and peak tailing.[5][9]
-
Metal Chelation: Some aminophosphonic acids, like glyphosate, can chelate with trace metal ions within the HPLC system (e.g., stainless steel components), which can contribute to peak tailing.[11][14] Using a metal-free or bio-inert system can mitigate this.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with aminophosphonic acids.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Data Summary Tables
The following tables summarize the impact of various parameters on peak shape for aminophosphonic acids based on established chromatographic principles.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte Ionization State (Typical Aminophosphonic Acid) | Silanol Group State | Expected Peak Asymmetry | Rationale |
| < 2.5 | Fully Protonated (Cationic) | Neutral (Suppressed Ionization) | Low | Minimizes secondary ionic interactions with silanol groups.[1][3][9] |
| 3 - 6 | Zwitterionic/Anionic | Partially to Fully Ionized (Anionic) | High | Strong potential for ionic interactions between the analyte and silanol groups.[6][15] |
| > 7 | Fully Deprotonated (Anionic) | Fully Ionized (Anionic) | Moderate to High | Ionic repulsion can occur, but other interactions may still cause tailing. |
Table 2: Influence of Column Type on Peak Shape
| Column Type | Key Feature | Suitability for Aminophosphonic Acids | Expected Peak Shape Improvement |
| Standard C18 | Basic silica with some residual silanols | Low | Prone to significant peak tailing. |
| End-Capped C18 | Residual silanols are chemically bonded | Moderate | Reduced tailing compared to standard C18.[1][10] |
| High-Purity (Type B) Silica | Low metal content, fewer acidic silanols | High | Good peak symmetry due to reduced secondary interaction sites.[3] |
| HILIC | Hydrophilic stationary phase | High | Suitable for highly polar aminophosphonic acids, often yields good peak shapes.[11] |
| Polymer-Based | No silica backbone | Very High | Eliminates silanol interactions, leading to symmetrical peaks.[13] |
Detailed Experimental Protocols
Protocol 1: General Reversed-Phase Method for Aminophosphonic Acids
This protocol provides a starting point for the analysis of aminophosphonic acids using a reversed-phase column, with a focus on minimizing peak tailing.
-
Column Selection:
-
Use a high-purity, end-capped C18 or C8 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM phosphate (B84403) or formate (B1220265) buffer in HPLC-grade water.
-
Adjust the pH of the aqueous phase to 2.5 using phosphoric acid or formic acid.[1][16] This is crucial for protonating the silanol groups and ensuring consistent ionization of the analyte.
-
Organic Phase (B): HPLC-grade acetonitrile (B52724) or methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B) and increase linearly to elute the compounds of interest. A typical gradient might be 5-95% B over 15 minutes.
-
Column Temperature: 30-40 °C. Elevated temperatures can sometimes improve peak shape.
-
Injection Volume: 5-10 µL. Avoid overloading the column.
-
Detector: UV (if derivatized) or Mass Spectrometer (MS).
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B).[5] Mismatching the sample solvent and mobile phase can cause peak distortion.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Sample Dilution Test for Column Overload
This protocol helps determine if column overload is the cause of peak tailing.
-
Prepare a stock solution of your aminophosphonic acid standard at the highest concentration you typically analyze.
-
Inject this solution using your standard method and record the peak asymmetry.
-
Prepare a series of dilutions from the stock solution: 1:2, 1:5, and 1:10 with the mobile phase.
-
Inject each dilution under the same chromatographic conditions.
-
Compare the peak asymmetry values. A significant improvement (decrease) in asymmetry with dilution indicates that column overload is a contributing factor.[5]
Workflow for Method Development
Caption: A logical flow for developing a robust HPLC method.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. mdpi.com [mdpi.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 15. researchgate.net [researchgate.net]
- 16. it.restek.com [it.restek.com]
Technical Support Center: 2-Aminoindan-2-phosphonic Acid (AIP) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding contamination and degradation of 2-Aminoindan-2-phosphonic acid (AIP) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (AIP) powder and stock solutions?
A1: For long-term stability, AIP powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once in solution, it is recommended to store stock solutions at -80°C for a maximum of six months or at -20°C for up to one month.[1] To minimize degradation, it is advisable to prepare fresh solutions and use them as soon as possible.
Q2: What is a suitable solvent for preparing AIP stock solutions?
A2: AIP has limited solubility in water. A common method for preparing a stock solution is to dissolve the compound in 0.1 M NaOH.[1] For a 10 mg/mL concentration, sonication may be necessary to fully dissolve the compound, and the pH should be adjusted to 10 with 0.1 M NaOH.[1] Always use high-purity, sterile solvents to avoid chemical and microbial contamination.
Q3: What are the potential sources of contamination in AIP stock solutions?
A3: Contamination can arise from several sources:
-
Chemical Contamination: Impurities from the synthesis process, such as unreacted starting materials or byproducts. The hydrochloride salt of AIP is reported to have enhanced stability, suggesting the free phosphonic acid may be more susceptible to certain reactions.[2]
-
Microbial Contamination: Introduction of bacteria or fungi from non-sterile equipment, solvents, or handling practices. This is a significant concern for aqueous solutions.
-
Cross-Contamination: Accidental introduction of other chemicals from the laboratory environment.
-
Leachates: Contaminants leaching from storage containers. It is recommended to use high-quality, inert containers.
Q4: How can I assess the purity of my AIP stock solution?
A4: The purity of AIP solutions can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of phosphonic acids. Due to the lack of a strong chromophore in AIP, derivatization with an agent like phenylisothiocyanate (PITC) may be necessary for UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ³¹P-NMR can provide detailed structural information and help identify impurities.
-
Mass Spectrometry (MS): LC-MS can be used to identify the parent compound and any potential degradation products or contaminants.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | - The concentration may be too high for the storage temperature.- pH of the solution has shifted.- The solution has degraded. | - Gently warm the solution to see if the precipitate redissolves. If so, consider preparing a more dilute stock solution.- Check the pH of the solution and adjust if necessary.- If the precipitate does not redissolve, the solution may be degraded and should be discarded. Prepare a fresh stock solution. |
| The experimental results are inconsistent or unexpected. | - The stock solution may have degraded.- The stock solution may be contaminated. | - Prepare a fresh stock solution from a new batch of AIP powder if possible.- Analyze the current stock solution for purity and the presence of contaminants using HPLC or NMR.- Review the experimental protocol to rule out other sources of error. |
| Visible microbial growth in the stock solution. | - Non-sterile solvent or equipment was used.- Improper storage conditions. | - Discard the contaminated solution immediately.- Autoclave all glassware and filter-sterilize the solvent before preparing a new stock solution.- Prepare and handle the solution in a sterile environment (e.g., a laminar flow hood). |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL AIP Stock Solution
Materials:
-
This compound (AIP) powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, high-purity water
-
Sterile conical tubes or vials
-
Sonicator
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of AIP powder in a sterile conical tube.
-
Add a small volume of 0.1 M NaOH to the tube.
-
Vortex briefly to suspend the powder.
-
Place the tube in a sonicator bath and sonicate until the powder is fully dissolved.
-
Adjust the pH of the solution to 10.0 using 0.1 M NaOH.
-
Bring the solution to the final desired volume with sterile 0.1 M NaOH.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Purity Assessment by HPLC (General Method)
This is a general guideline and may need to be optimized for your specific HPLC system and column.
Materials:
-
AIP stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Derivatization agent (e.g., PITC) if required for your detection method
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the AIP stock solution to a suitable concentration for HPLC analysis. If derivatization is needed, follow a validated protocol for the reaction of your chosen derivatization agent with primary amines.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C).
-
Detection: Use a UV detector at a wavelength appropriate for the derivatized AIP or a mass spectrometer.
-
-
Analysis: Inject the prepared sample onto the HPLC system. Analyze the resulting chromatogram for the presence of a single major peak corresponding to AIP. The appearance of additional peaks may indicate the presence of impurities or degradation products.
Visualizing Potential Issues and Workflows
To better understand the potential for contamination and the steps for troubleshooting, the following diagrams have been created.
References
Technical Support Center: Refinement of Bioassays for 2-Aminoindan-2-phosphonic Acid (AIP) Efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining bioassays to test the efficacy of 2-Aminoindan-2-phosphonic acid (AIP).
Introduction to this compound (AIP)
This compound (AIP) is recognized primarily as a potent and specific competitive inhibitor of the enzyme phenylalanine ammonia-lyase (PAL).[1][2][3][4] PAL is a key enzyme in the phenylpropanoid pathway in plants, responsible for converting L-phenylalanine to trans-cinnamic acid.[5] Beyond its well-characterized role as a PAL inhibitor, AIP's structural similarity to NMDA receptor ligands suggests it may also act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system.[6][7]
This guide will focus on the bioassays necessary to characterize and refine the efficacy of AIP, both as a PAL inhibitor and a putative NMDA receptor antagonist.
I. Phenylalanine Ammonia-Lyase (PAL) Inhibition Assays
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of AIP's inhibition of PAL?
A1: AIP is a competitive inhibitor of PAL.[1][3] This means it binds to the active site of the enzyme, competing with the natural substrate, L-phenylalanine. Kinetic analysis has shown that this inhibition is a time-dependent, reversible process.[1]
Q2: What is the reported inhibitory constant (Ki) for AIP against PAL?
A2: The equilibrium constant (Ki) for the inhibition of parsley PAL-1 isozyme by AIP has been determined to be 7 ± 2 nM.[1]
Q3: How can I measure PAL activity in my samples?
A3: PAL activity is typically measured spectrophotometrically by monitoring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm. The assay mixture usually contains a buffer (e.g., Tris-HCl), L-phenylalanine, and the enzyme extract. The increase in absorbance over time is proportional to the enzyme activity.
Troubleshooting Guide: PAL Inhibition Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inaccurate pipetting- Incomplete mixing of reagents- Temperature fluctuations | - Ensure pipettes are calibrated and use consistent technique.- Gently vortex or tap tubes/plates after adding each reagent.- Use a temperature-controlled spectrophotometer or water bath to maintain a constant assay temperature. |
| Low or no PAL activity detected | - Inactive enzyme (degradation)- Incorrect buffer pH- Presence of endogenous inhibitors | - Prepare fresh enzyme extracts and keep them on ice.- Optimize the buffer pH for your specific PAL source (typically around pH 8.5-9.0).- Consider desalting or partially purifying your enzyme extract to remove potential inhibitors. |
| Non-linear reaction kinetics | - Substrate depletion- Product inhibition- Enzyme instability | - Ensure the substrate concentration is not limiting during the initial velocity measurement.- Measure initial rates to minimize the effect of product inhibition.- Perform a time-course experiment to determine the linear range of the reaction. |
| Inconsistent IC50 values for AIP | - Incorrect serial dilutions of AIP- Incomplete dissolution of AIP- Variation in incubation time | - Prepare fresh serial dilutions for each experiment.- Ensure AIP is fully dissolved in the assay buffer; sonication may be required.- Standardize the pre-incubation time of the enzyme with AIP before adding the substrate. |
Data Presentation: Kinetic Parameters of PAL Inhibition by AIP
| Parameter | Value | Reference |
| Inhibition Type | Competitive | [1] |
| Ki | 7 ± 2 nM | [1] |
| Association Rate (k_on_) | 2.6 ± 0.04 x 10⁴ M⁻¹s⁻¹ | [1] |
| Dissociation Rate (k_off_) | 1.8 ± 0.04 x 10⁻⁴ s⁻¹ | [1] |
II. N-methyl-D-aspartate (NMDA) Receptor Antagonist Bioassays
While AIP is a known PAL inhibitor, its efficacy as an NMDA receptor antagonist is less characterized. The following sections provide a guide to the standard bioassays used to evaluate putative NMDA receptor antagonists.
Signaling Pathway: NMDA Receptor Activation
Activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine).[8] This, coupled with depolarization of the neuronal membrane to relieve a magnesium (Mg²⁺) block, allows the influx of cations, primarily Ca²⁺.[8] This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.[9][10]
Figure 1: Putative signaling pathway of AIP at the NMDA receptor.
Radioligand Binding Assays
These assays measure the ability of a test compound (AIP) to displace a radiolabeled ligand from the NMDA receptor.[11][12][13]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare crude synaptic membranes from a brain region rich in NMDA receptors (e.g., hippocampus or cortex) or from cells heterologously expressing specific NMDA receptor subunits.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CPP or [³H]CGP 39653) and varying concentrations of unlabeled AIP.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.[11]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the AIP concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding
Figure 2: Workflow for a competitive radioligand binding assay.
Troubleshooting Guide: Radioligand Binding Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High non-specific binding | - Radioligand concentration too high- Inadequate washing- Hydrophobic interactions of AIP | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes.- Include a detergent (e.g., 0.1% BSA) in the wash buffer. |
| Low specific binding | - Low receptor density in membrane prep- Degraded radioligand | - Use a brain region with higher NMDA receptor expression or an overexpression system.- Aliquot and store the radioligand properly; check for degradation. |
| Inconsistent results | - Incomplete equilibrium- Pipetting errors- Temperature variability | - Determine the optimal incubation time to reach equilibrium.- Use calibrated pipettes and consistent technique.- Perform incubations in a temperature-controlled shaker or water bath. |
Data Presentation: Hypothetical AIP Binding Affinity at NMDA Receptor Subtypes
| NMDA Receptor Subtype | Radioligand | AIP Ki (µM) |
| GluN1/GluN2A | [³H]CGP 39653 | Hypothetical Value |
| GluN1/GluN2B | [³H]CGP 39653 | Hypothetical Value |
| GluN1/GluN2C | [³H]CGP 39653 | Hypothetical Value |
| GluN1/GluN2D | [³H]CGP 39653 | Hypothetical Value |
Electrophysiology Assays
Electrophysiology, particularly the patch-clamp technique, provides a functional measure of NMDA receptor activity by directly recording ion channel currents.[14][15]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits.
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative potential (e.g., -70 mV) to maintain the Mg²⁺ block.
-
NMDA Receptor Isolation: Apply NMDA receptor agonists (glutamate and glycine) in a low-Mg²⁺ external solution to evoke an inward current. AMPA receptor antagonists (e.g., CNQX) should be included to isolate NMDA receptor currents.
-
AIP Application: Perfuse the cells with varying concentrations of AIP prior to and during agonist application to measure the inhibition of the NMDA receptor-mediated current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of AIP. Plot the percentage of inhibition against the AIP concentration to determine the IC50.
Experimental Workflow: Patch-Clamp Electrophysiology
Figure 3: Workflow for patch-clamp analysis of AIP on NMDA currents.
Troubleshooting Guide: Electrophysiology Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unstable recordings (loss of seal) | - Poor cell health- Mechanical instability- High agonist concentration causing excitotoxicity | - Use healthy, well-adhered cells.- Ensure the recording setup is free from vibrations.- Use the lowest effective agonist concentration; consider adding an antagonist to the culture medium after transfection.[16] |
| Small NMDA currents | - Low receptor expression- Incomplete Mg²⁺ removal | - Use cells with robust NMDA receptor expression.- Ensure the external solution is nominally Mg²⁺-free or contains a very low concentration. |
| Slow solution exchange | - Inefficient perfusion system | - Use a fast perfusion system to ensure rapid application and washout of agonists and AIP. |
| Run-down of currents | - Intracellular dialysis | - Use perforated-patch configuration to preserve the intracellular environment.- Include ATP and GTP in the internal solution. |
Data Presentation: Hypothetical IC50 of AIP on NMDA Receptor-Mediated Currents
| NMDA Receptor Subtype | Cell Type | AIP IC50 (µM) |
| GluN1/GluN2A | Transfected HEK293 | Hypothetical Value |
| GluN1/GluN2B | Transfected HEK293 | Hypothetical Value |
| Native Receptors | Cultured Hippocampal Neurons | Hypothetical Value |
Calcium Imaging Assays
This technique uses fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation.[17][18]
Experimental Protocol: Fura-2 Calcium Imaging
-
Cell Loading: Load cultured neurons or transfected cells with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation) in a physiological buffer containing Mg²⁺.
-
AIP Incubation: Incubate the cells with varying concentrations of AIP.
-
Stimulation: Stimulate the cells with NMDA and glycine in a low-Mg²⁺ buffer.
-
Data Acquisition: Record the change in fluorescence ratio over time.
-
Data Analysis: Calculate the peak change in the fluorescence ratio in the presence and absence of AIP. Determine the IC50 for the inhibition of the NMDA-evoked calcium response.
Experimental Workflow: Calcium Imaging
Figure 4: Workflow for a calcium imaging assay to test AIP efficacy.
Troubleshooting Guide: Calcium Imaging Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background fluorescence | - Incomplete hydrolysis of AM ester dye- Autofluorescence of AIP or media | - Allow sufficient time for de-esterification.- Run a vehicle control and a control with AIP alone to check for autofluorescence. Use phenol (B47542) red-free media. |
| Low signal-to-noise ratio | - Poor dye loading- Low receptor expression- Photobleaching | - Optimize dye concentration and loading time.- Use cells with high NMDA receptor density.- Reduce excitation light intensity and exposure time.[19] |
| Cell death or detachment | - Excitotoxicity from prolonged agonist exposure- Phototoxicity | - Use a minimal agonist concentration and exposure time.- Limit the duration and intensity of light exposure. |
| Variable responses across cells | - Heterogeneous cell population- Uneven dye loading | - Analyze single-cell responses rather than population averages.- Ensure even dye distribution during loading. |
Data Presentation: Hypothetical IC50 of AIP on NMDA-Evoked Calcium Influx
| Cell Type | Calcium Indicator | AIP IC50 (µM) |
| Cultured Cortical Neurons | Fura-2 | Hypothetical Value |
| Transfected HEK293 (GluN1/GluN2A) | Fluo-4 | Hypothetical Value |
| Transfected HEK293 (GluN1/GluN2B) | Fluo-4 | Hypothetical Value |
References
- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 18. portal.research.lu.se [portal.research.lu.se]
- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Managing pH effects on 2-Aminoindan-2-phosphonic acid activity.
Welcome to the Technical Support Center for 2-Aminoindan-2-phosphonic acid (AIP). This resource is designed for researchers, scientists, and professionals in plant biology and biochemistry. Our goal is to provide clear, actionable guidance to help you successfully manage the effects of pH on AIP activity in your experiments.
Important Note: Scientific literature primarily identifies this compound (AIP) as a potent, competitive inhibitor of the enzyme Phenylalanine Ammonia-Lyase (PAL) , which is crucial for the phenylpropanoid biosynthesis pathway in plants.[1] There is currently no significant evidence to support its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. The guidance provided here is based on its established function as a PAL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AIP) and what is its primary mechanism of action?
A1: this compound (AIP) is a structural analog of the amino acid L-phenylalanine. Its primary established mechanism of action is the competitive, time-dependent inhibition of Phenylalanine Ammonia-Lyase (PAL).[2] PAL is the enzyme that catalyzes the first step in the phenylpropanoid pathway—the deamination of L-phenylalanine to trans-cinnamic acid. By inhibiting PAL, AIP can significantly reduce the biosynthesis of numerous secondary metabolites in plants, including flavonoids, lignin, and other phenolic compounds.[3][4]
Q2: How does pH affect the stability and solubility of AIP in my stock solutions?
A2: AIP is an amphoteric molecule containing both acidic (phosphonic acid) and basic (amino) functional groups. Its solubility and stability are highly dependent on pH.
-
Solubility: It is sparingly soluble in water but solubility can be significantly increased in alkaline solutions. A common method for preparing stock solutions is to dissolve AIP in a dilute basic solution, such as 0.1 M NaOH, and then adjust the pH as needed for your experimental buffer.[3]
-
Stability: The hydrochloride salt form of AIP may offer enhanced stability for long-term storage under inert atmospheres. The free phosphonic acid can be prone to oxidation.[1] For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months to prevent degradation.[3] Avoid repeated freeze-thaw cycles.
Q3: Why is my AIP-treated plant tissue showing unexpected physiological responses or no effect at all?
A3: This could be due to several factors, many of which are related to pH:
-
Incorrect pH of Treatment Media: The charge state of AIP, which is critical for its uptake by cells and its interaction with the PAL active site, is dictated by the pH of the culture or assay medium. If the pH is not optimal, AIP may not be in its most active form.
-
Buffer Incompatibility: The buffer used in your experiment could interact with AIP or alter the local pH environment. It is crucial to use a buffer system that maintains a stable pH throughout the experiment and does not interfere with the assay.
-
Compound Degradation: If the stock solution was not prepared or stored correctly, the AIP may have degraded, leading to reduced or no activity.
-
Concentration Issues: The effective concentration of AIP can vary between plant species and experimental systems. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: What is the optimal pH for a PAL inhibition assay using AIP?
A4: The optimal pH for PAL activity itself is typically in the alkaline range, often between pH 8.5 and 8.8.[5][6] Since AIP is a competitive inhibitor, it binds to the same active site as the substrate (L-phenylalanine). Therefore, PAL inhibition assays are generally performed at the optimal pH for the enzyme to ensure that any observed decrease in activity can be attributed to the inhibitor and not to suboptimal enzyme conditions.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with AIP, with a focus on pH-related issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock or Working Solution | The pH of the solution is near the isoelectric point of AIP, where it has minimal solubility. | Increase the pH of the solution by adding a small amount of dilute NaOH until the precipitate dissolves. For experiments, ensure the final pH of your working buffer is not in the range that causes precipitation. |
| Inconsistent or Non-Reproducible Results | The pH of the experimental buffer is unstable or drifting over time, affecting AIP's charge state and activity. | Use a buffer with a strong buffering capacity in the desired pH range (e.g., Tris-HCl for pH 8-9). Always measure the final pH of your experimental solution after all components, including AIP, have been added. |
| Low or No Inhibition of PAL Activity | 1. The pH of the assay buffer is suboptimal for AIP binding. 2. AIP has degraded in the stock solution. 3. The concentration of AIP is too low. | 1. Ensure your PAL assay is conducted at the enzyme's optimal pH (typically pH 8.5-8.8) to maximize competitive inhibition. 2. Prepare a fresh stock solution of AIP. Check the storage conditions and age of your solid compound. 3. Perform a concentration-response experiment to find the IC50 of AIP in your system. |
| Unexpected Changes in Media pH after Adding AIP | AIP itself is acidic due to its phosphonic acid group and can alter the pH of a weakly buffered solution. | Always re-adjust the pH of your culture media or assay buffer after adding the AIP stock solution to ensure it is at the desired value for the experiment. |
Physicochemical Data
Understanding the physicochemical properties of AIP is essential for experimental design. The charge of the molecule is particularly sensitive to pH due to its multiple ionizable groups.
| Property | Value | Source / Notes |
| Molecular Formula | C₉H₁₂NO₃P | [7][8] |
| Molecular Weight | 213.17 g/mol | [7][8] |
| pKa Values (Predicted) | pKa₁: ~1.03 pKa₂: ~6-7 (estimated) pKa₃: ~9-10 (estimated) | [1][7] Note: pKa₁ corresponds to the first phosphonic acid proton. pKa₂ and pKa₃ are estimates for the second phosphonic acid proton and the amino group, respectively, based on similar structures. Experimental values are not readily available. |
| Solubility | Water: ~4 mM 0.1 M NaOH: ~46.9 mM | [3][4] Solubility is significantly enhanced at alkaline pH. |
Visualization of pH Effects and Workflows
pH-Dependent Protonation States of AIP
The inhibitory activity of AIP is influenced by its molecular charge, which changes with the ambient pH. The following diagram illustrates the predominant ionic species of AIP at different pH ranges, based on its functional groups.
Caption: Predominant ionic species of AIP across different pH ranges.
Experimental Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues in experiments involving pH-sensitive compounds like AIP.
References
- 1. This compound | 141120-17-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound | C9H12NO3P | CID 14984422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Potency: 2-Aminoindan-2-phosphonic Acid vs. AOPP as Phenylalanine Ammonia-Lyase Inhibitors
For researchers and scientists navigating the intricate landscape of phenylpropanoid pathway modulation, the selection of a potent and specific inhibitor for Phenylalanine Ammonia-Lyase (PAL) is a critical decision. This guide provides a comprehensive comparison of two widely utilized PAL inhibitors: 2-Aminoindan-2-phosphonic acid (AIP) and L-α-Aminooxy-β-phenylpropionic acid (AOPP). By presenting key experimental data, detailed methodologies, and visual workflows, we aim to equip drug development professionals with the necessary information to make an informed choice for their research endeavors.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Inhibition Type | Reference |
| This compound (AIP) | Parsley (Petroselinum crispum) PAL-1 Isozyme | 7 ± 2 nM | Competitive, Slow-binding | |
| L-α-Aminooxy-β-phenylpropionic acid (AOPP) | Buckwheat (Fagopyrum esculentum) | 1.4 nM | Competitive | |
| L-α-Aminooxy-β-phenylpropionic acid (AOPP) | Yeast (Rhodotorula glutinis) | 55 nM | Competitive |
Key Observations:
-
Both AIP and AOPP are potent, competitive inhibitors of PAL.
-
AIP exhibits slow-binding inhibition, indicating a time-dependent increase in inhibitory potency.
-
The Ki value for AOPP varies significantly depending on the enzyme source, highlighting the importance of considering the specific biological system in inhibitor selection.
Unveiling the Mechanism: How They Work
Both AIP and AOPP function as competitive inhibitors, meaning they bind to the active site of the PAL enzyme, thereby preventing the substrate, L-phenylalanine, from binding and being converted to trans-cinnamic acid. This is the first committed step in the phenylpropanoid pathway, a crucial metabolic route for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and salicylic (B10762653) acid.
Experimental Protocols: A Guide to Measuring PAL Inhibition
The determination of the inhibitory potential of compounds like AIP and AOPP relies on robust and reproducible experimental protocols. The most common method is a spectrophotometric assay that measures the rate of formation of trans-cinnamic acid, the product of the PAL-catalyzed reaction.
Objective: To determine the inhibitory effect of AIP and AOPP on PAL activity.
Principle: Phenylalanine ammonia-lyase catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia. Trans-cinnamic acid has a characteristic absorbance at 290 nm, which can be measured over time to determine the reaction rate. The reduction in the rate of formation of trans-cinnamic acid in the presence of an inhibitor is a measure of its inhibitory activity.
Materials:
-
Purified or partially purified PAL enzyme
-
L-phenylalanine (substrate)
-
This compound (AIP)
-
L-α-Aminooxy-β-phenylpropionic acid (AOPP)
-
Tris-HCl buffer (or other suitable buffer, pH 8.5-9.0)
-
Spectrophotometer capable of measuring absorbance at 290 nm
-
Cuvettes (quartz recommended)
-
Micropipettes and tips
Procedure:
-
Enzyme Preparation: Prepare a stock solution of PAL enzyme in the assay buffer. The final concentration should be sufficient to yield a linear rate of product formation for at least 10-15 minutes.
-
Substrate and Inhibitor Preparation: Prepare stock solutions of L-phenylalanine, AIP, and AOPP in the assay buffer. A range of inhibitor concentrations will be needed to determine IC50 or Ki values.
-
Assay Mixture Preparation: In a cuvette, combine the assay buffer, the inhibitor at the desired concentration (or buffer for the control), and the enzyme solution.
-
Reaction Initiation: Start the reaction by adding the L-phenylalanine substrate to the cuvette. Mix gently by inverting the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 290 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per unit time) for the control and for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For determining the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk plot).
-
Conclusion: Selecting the Right Tool for the Job
Both this compound and AOPP stand out as highly effective competitive inhibitors of Phenylalanine Ammonia-Lyase. The choice between them may depend on the specific research context, including the enzyme source and the desired kinetic profile of inhibition. AIP's characterization as a slow-binding inhibitor suggests a potentially more sustained inhibitory effect in certain systems. Conversely, the nanomolar potency of AOPP against buckwheat PAL indicates its profound efficacy in specific plant species.
Researchers are encouraged to consider the available kinetic data in the context of their experimental system and, where possible, to perform pilot studies to determine the most suitable inhibitor and optimal concentrations for their specific application. This comparative guide serves as a foundational resource to aid in this critical decision-making process, ultimately facilitating more precise and impactful research in the modulation of the phenylpropanoid pathway.
Comparative Efficacy of AIP Derivatives Against the Parent Compound in AMPK Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Potency of Modified AMPK Inhibitor Peptides
Quantitative Data Summary
The inhibitory efficacy of AIP and its derivative, AIP (TA), in which the phosphorylation site threonine is replaced by alanine, has been quantified through in vitro AMPK activity assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Description | IC50 (μM) |
| AIP (Parent Compound) | Genetically encoded AMPK inhibitor peptide. | 76[1] |
| AIP (TA) | Alanine-substituted derivative of AIP at the phosphorylation site. | 277[1] |
The data clearly indicates that the parent AIP is a more potent inhibitor of AMPK than the AIP (TA) derivative, with an approximately 3.6-fold lower IC50 value.[1] This suggests that the threonine residue at the phosphorylation site is critical for the inhibitory activity of the peptide.
Signaling Pathway and Mechanism of Action
AIP functions as a competitive inhibitor of AMPK. The upstream kinase, Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), activates AMPK by phosphorylating its α-subunit. Activated AMPK then proceeds to phosphorylate downstream targets to regulate cellular metabolism. AIP likely competes with other substrates for the active site of AMPK, thereby preventing the phosphorylation of these downstream targets.
Figure 1: CaMKKβ-AMPK signaling pathway and AIP inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro AMPK activity assay, based on commonly used methods, to determine the IC50 values of AIP and its derivatives.
In Vitro AMPK Activity Assay
Objective: To measure the inhibitory effect of AIP derivatives on AMPK kinase activity.
Materials:
-
Purified, activated AMPK enzyme.
-
GST-SAMS peptide (a known AMPK substrate).
-
[γ-³²P]ATP (radiolabeled ATP).
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA, and 0.2 mM AMP).
-
AIP parent compound and derivative peptides at various concentrations.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified activated AMPK, and the GST-SAMS substrate.
-
Add varying concentrations of the AIP parent compound or its derivatives to the reaction mixture. A control reaction with no inhibitor should also be prepared.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the GST-SAMS peptide using a scintillation counter.
-
Calculate the percentage of AMPK inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The logical flow for evaluating the efficacy of AIP derivatives is depicted in the following diagram.
Figure 2: Workflow for IC50 determination of AIP derivatives.
References
2-Aminoindan-2-phosphonic Acid: A Reversible Inhibitor of Phenylalanine Ammonia-Lyase
2-Aminoindan-2-phosphonic acid (AIP) is a potent and specific inhibitor of the enzyme phenylalanine ammonia-lyase (PAL) . Extensive research and kinetic analyses have firmly established that AIP functions as a reversible and competitive inhibitor .[1][2] This guide provides a comprehensive comparison of AIP with other PAL inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Competitive and Reversible Inhibition
AIP's inhibitory effect stems from its structural similarity to the natural substrate of PAL, L-phenylalanine. This resemblance allows AIP to bind to the active site of the enzyme, thereby preventing the binding of L-phenylalanine and halting the catalytic reaction—the deamination of L-phenylalanine to trans-cinnamic acid.[1][2]
The inhibition is characterized as competitive because AIP and the substrate directly compete for the same binding site on the enzyme.[1] The reversible nature of this inhibition means that the binding of AIP to the enzyme is non-covalent and an equilibrium is established between the bound and unbound states. The inhibitor can be displaced from the active site by increasing the concentration of the substrate, L-phenylalanine. A detailed kinetic analysis of the interaction between AIP and PAL from parsley (PAL-1 isozyme) revealed a slow-binding inhibition mechanism. The enzyme-inhibitor complex is formed in a single "slow" step, and the inhibition is reversible with a measurable dissociation rate.[1][2]
Comparative Analysis of Phenylalanine Ammonia-Lyase Inhibitors
The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value signifies a more potent inhibitor. Below is a comparison of the kinetic constants for AIP and other known PAL inhibitors.
| Inhibitor | Type of Inhibition | Kᵢ Value | Enzyme Source |
| This compound (AIP) | Competitive, Reversible | 7 ± 2 nM | Parsley |
| (S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP) | Slow-binding | Not explicitly stated | Parsley |
| Phenol | Mixed | 2.1 ± 0.5 mM | Rhodotorula glutinis |
| Ortho-cresol | Mixed | 0.8 ± 0.2 mM | Rhodotorula glutinis |
| Meta-cresol | Mixed | 2.85 ± 0.15 mM | Rhodotorula glutinis |
| Phenol + Glycine | Mixed | 0.014 ± 0.003 mM | Rhodotorula glutinis |
| Ortho-cresol + Glycine | Mixed | 0.038 ± 0.008 mM | Rhodotorula glutinis |
| Meta-cresol + Glycine | Competitive | 0.36 ± 0.076 mM | Rhodotorula glutinis |
Note: The Kᵢ values for the phenolic compounds are significantly higher than that of AIP, indicating that AIP is a much more potent inhibitor of PAL.
Studies on 5-substituted derivatives of AIP have shown that modifications to the indan (B1671822) ring can affect inhibitory activity. For instance, racemic 5-bromo and 5-methyl derivatives were found to be the most biologically active within a tested series, although they were approximately one order of magnitude less potent than the parent AIP compound.[2]
Experimental Protocols
Determining the Reversibility of Inhibition
A rapid dilution method can be employed to distinguish between reversible and irreversible inhibition.
Principle: An enzyme is incubated with a high concentration of the inhibitor to allow for binding. Subsequently, the enzyme-inhibitor mixture is rapidly diluted to a concentration well below the inhibitor's Kᵢ. If the inhibitor is reversible, the dilution will shift the equilibrium, causing the inhibitor to dissociate from the enzyme and leading to a recovery of enzyme activity. For an irreversible inhibitor, which forms a stable, often covalent, bond with the enzyme, dilution will not result in a significant recovery of activity.
Protocol:
-
Preparation of Reagents:
-
Purified Phenylalanine Ammonia-Lyase (PAL) enzyme solution.
-
Inhibitor stock solution (e.g., this compound) at a concentration of 10-100 times its expected Kᵢ.
-
Substrate solution (L-phenylalanine).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5).
-
-
Incubation:
-
In a microcentrifuge tube, mix a small volume of the PAL enzyme with the concentrated inhibitor solution.
-
As a control, prepare a similar mixture with the assay buffer instead of the inhibitor.
-
Incubate both mixtures for a predetermined time (e.g., 30-60 minutes) at a constant temperature to allow for binding.
-
-
Rapid Dilution and Activity Assay:
-
Rapidly dilute the enzyme-inhibitor mixture and the control mixture 100-fold or more into the pre-warmed assay buffer containing the substrate.
-
Immediately monitor the enzyme activity by measuring the rate of formation of trans-cinnamic acid. This can be done spectrophotometrically by observing the increase in absorbance at 290 nm.
-
Compare the enzyme activity of the diluted enzyme-inhibitor sample to that of the diluted control sample.
-
-
Interpretation of Results:
-
Reversible Inhibition: A significant recovery of enzyme activity in the diluted enzyme-inhibitor sample compared to the undiluted sample.
-
Irreversible Inhibition: Little to no recovery of enzyme activity after dilution.
-
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
Principle: The activity of PAL is determined by measuring the rate of the product, trans-cinnamic acid, formation. Trans-cinnamic acid has a characteristic absorbance maximum at approximately 290 nm, which allows for a direct and continuous spectrophotometric assay.
Protocol:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Substrate solution (L-phenylalanine) at a known concentration (e.g., in the range of the enzyme's Kₘ).
-
If testing inhibition, add the inhibitor (e.g., AIP) at various concentrations.
-
-
-
Enzyme Addition and Measurement:
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the PAL enzyme solution to the cuvette and mix quickly.
-
Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 290 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of trans-cinnamic acid.
-
For inhibition studies, plot the reaction velocities against different inhibitor concentrations to determine the IC₅₀ value.
-
To determine the type of inhibition and the Kᵢ value, perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizing the Inhibition Mechanism
The following diagrams illustrate the competitive inhibition of Phenylalanine Ammonia-Lyase (PAL) by this compound (AIP) and the workflow for determining inhibition reversibility.
Caption: Competitive inhibition of PAL by AIP.
Caption: Experimental workflow to determine inhibition reversibility.
References
Validating Phenylalanine Ammonia-Lyase (PAL) as the Primary In Vivo Target of 2-Aminoindan-2-phosphonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating Phenylalanine Ammonia-Lyase (PAL) as the primary in vivo target of 2-Aminoindan-2-phosphonic acid (AIP). It explores direct and indirect evidence of target engagement, compares AIP with alternative PAL inhibitors, and discusses potential off-target liabilities, offering a framework for robust in vivo target validation.
Introduction to this compound (AIP) and PAL
Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.5) is a crucial enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria. It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the precursor for a vast array of secondary metabolites, including flavonoids, lignins, and salicylic (B10762653) acid. Due to its pivotal role, PAL is a target for developing agents to modulate plant growth, defense mechanisms, and for therapeutic applications such as in Phenylketonuria (PKU).
This compound (AIP) is a potent, competitive, and slow-binding inhibitor of PAL.[1] Its conformationally restricted structure mimics the transition state of the PAL-catalyzed reaction, leading to tight binding and effective inhibition. Validating that the observed in vivo effects of AIP are indeed a direct consequence of PAL inhibition is critical for its development and application.
Evidence for PAL as the Primary Target of AIP
Target validation for AIP relies on a combination of biochemical, cellular, and whole-organism studies. The core principle is to demonstrate a clear cause-and-effect relationship between AIP administration, PAL inhibition, and the downstream physiological and biochemical consequences.
In Vitro and In Vivo Correlation of PAL Inhibition
A primary line of evidence comes from correlating the in vitro potency of AIP on purified PAL with its in vivo effects on PAL activity and the accumulation of PAL-derived metabolites.
Table 1: In Vitro and In Vivo Efficacy of this compound (AIP)
| Parameter | In Vitro (Parsley PAL-1) | In Vivo (Cistanche deserticola cell culture) | In Vivo (Buckwheat) |
| Inhibition Constant (Kᵢ) | 7 ± 2 nM[1] | Not Reported | Not Reported |
| Effective Concentration | Not Applicable | 0.5 - 2.0 µM[2] | Not specified, but effective[3] |
| Observed Effect | Time-dependent competitive inhibition[1] | Significant decrease in PAL activity and total phenolic compounds[2] | Inhibition of anthocyanin biosynthesis[3] |
Downstream Metabolite Analysis
A key validation step is to demonstrate that AIP administration leads to a dose-dependent decrease in metabolites downstream of PAL and a potential increase in its substrate, L-phenylalanine.
Table 2: Effect of AIP on Phenylpropanoid Pathway Metabolites
| Metabolite Class | Organism/System | AIP Concentration | Observed Effect | Reference |
| Total Phenolic Compounds | Cistanche deserticola cells | 0.5 - 2.0 µM | Significant decrease | [2] |
| Phenylethanoid Glycosides | Cistanche deserticola cells | 0.5 - 2.0 µM | Significant decrease | [2] |
| Anthocyanins | Buckwheat (Fagopyrum esculentum) | Not specified | Inhibition of biosynthesis | [3] |
Comparison with Alternative PAL Inhibitors
Comparing the in vivo effects of AIP with other known PAL inhibitors can strengthen the evidence for on-target activity. Differences in potency and phenotype can often be rationalized by their distinct chemical structures and modes of action.
Table 3: Comparison of In Vivo Efficacy of PAL Inhibitors
| Inhibitor | Chemical Class | Organism/System | In Vivo Effect | Relative Potency | Reference |
| This compound (AIP) | Phosphonic acid analogue of phenylalanine | Buckwheat | Inhibition of anthocyanin biosynthesis | High | [3] |
| (S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP) | Aminooxy analogue of phenylalanine | Parsley cells | Slow-binding inhibitor of PAL | High | [1] |
| (+/-)-2-Amino-4-bromoindane-2-phosphonic acid | Substituted AIP derivative | Buckwheat | Strongest inhibitor of anthocyanin biosynthesis in the series | Higher than other tested derivatives | [3] |
| 1-Aminobenzylphosphonic acid derivatives | Phosphonic acid analogue of phenylglycine | Buckwheat | Inhibition of anthocyanin biosynthesis | Varies with substitution | [3] |
Experimental Protocols for In Vivo Target Validation
Robust experimental design is crucial for generating high-quality data to validate PAL as the primary target of AIP.
In Vivo PAL Activity Assay
This protocol is adapted for plant tissues to measure the direct inhibitory effect of AIP on PAL activity in a biological matrix.
Protocol 1: Measurement of PAL Activity in Plant Tissue
-
Plant Material and Treatment: Grow plants (e.g., buckwheat seedlings) under controlled conditions. Administer AIP at a range of concentrations (and a vehicle control) through the nutrient solution or by foliar spray.
-
Tissue Homogenization: Harvest plant tissue (e.g., hypocotyls) at specified time points post-treatment. Immediately freeze in liquid nitrogen and grind to a fine powder.
-
Protein Extraction: Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol).
-
Centrifugation: Centrifuge the homogenate at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
PAL Activity Assay:
-
Prepare a reaction mixture containing L-phenylalanine (the substrate) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5).
-
Initiate the reaction by adding the protein extract.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction at various time points by adding an acid (e.g., HCl).
-
Measure the formation of trans-cinnamic acid by spectrophotometry at 290 nm.
-
-
Data Analysis: Calculate PAL activity as the rate of cinnamic acid formation per unit of time per milligram of protein. Compare the activity in AIP-treated samples to the vehicle control.
Quantification of Downstream Metabolites
This protocol outlines the analysis of anthocyanins, a major class of pigments derived from the phenylpropanoid pathway.
Protocol 2: Quantification of Anthocyanins in Plant Tissue
-
Sample Preparation: Harvest and freeze-dry plant tissue from AIP- and vehicle-treated plants.
-
Extraction: Extract anthocyanins using a solvent such as acidified methanol (B129727) (e.g., methanol with 1% HCl).
-
Analysis by HPLC:
-
Filter the extracts and inject them into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a diode-array detector (DAD).
-
Use a gradient elution with two mobile phases (e.g., A: aqueous formic acid; B: acetonitrile).
-
Monitor the absorbance at a wavelength specific for anthocyanins (e.g., 520 nm).
-
-
Quantification: Identify and quantify specific anthocyanins by comparing their retention times and UV-Vis spectra with authentic standards. Express the results as µg/g of dry weight.[4][5][6][7][8]
Advanced Methodologies for Direct Target Engagement
While the above methods provide strong correlative evidence, advanced techniques can demonstrate direct physical interaction between AIP and PAL in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. This technique can be adapted for plant cells or tissues.[9][10][11][12]
Workflow for CETSA in Plant Cells:
Caption: Cellular Thermal Shift Assay (CETSA) workflow for AIP target validation.
A positive result would show a shift in the melting curve of PAL to a higher temperature in the presence of AIP, indicating direct binding and stabilization.
Photoaffinity Labeling (PAL)
This powerful technique uses a modified version of AIP containing a photoreactive group to covalently crosslink to its binding site upon UV irradiation.
Logical Framework for Photoaffinity Labeling:
Caption: Logical workflow for identifying AIP's target using photoaffinity labeling.
Successful identification of PAL as the primary protein pulled down would provide definitive evidence of direct binding in a complex biological system.[13][14][15][16][17]
Investigating Potential Off-Target Effects
A critical aspect of target validation, especially for drug development, is the assessment of off-target interactions. While PAL is not present in mammals, the structural scaffold of AIP, 2-aminoindan, has been shown to interact with mammalian targets.
Rationale for Off-Target Screening
The parent compound, 2-aminoindan, and its derivatives have been reported to interact with monoamine transporters (DAT, NET, SERT) and α2-adrenergic receptors.[14] Although AIP has a phosphonic acid group that significantly alters its properties, these potential off-target interactions should be experimentally evaluated to ensure its specificity, particularly if considering any therapeutic applications in animals or humans.
Signaling Pathway of Potential Off-Target Interactions:
Caption: On-target vs. potential off-target pathways for AIP.
Proposed Off-Target Screening Assays
Table 4: Proposed In Vitro Assays for Off-Target Profiling of AIP
| Target Class | Assay Type | Experimental System | Key Measurement |
| Monoamine Transporters (DAT, NET, SERT) | Radioligand Binding Assay | Cell lines expressing the human transporters (e.g., HEK293) | Displacement of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) by AIP to determine binding affinity (Kᵢ). |
| Monoamine Transporters (DAT, NET, SERT) | Neurotransmitter Uptake Assay | Synaptosomes or cell lines expressing the transporters | Inhibition of the uptake of a radiolabeled substrate (e.g., [³H]dopamine for DAT) by AIP to determine functional potency (IC₅₀). |
| α2-Adrenergic Receptors | Radioligand Binding Assay | Membranes from cells expressing α2-receptor subtypes | Displacement of a specific radioligand (e.g., [³H]clonidine) by AIP to determine binding affinity (Kᵢ). |
Conclusion
The validation of PAL as the primary in vivo target of this compound is supported by strong evidence from in vitro and in vivo studies demonstrating potent and specific inhibition of PAL activity and its downstream metabolic pathway. To build an even more robust case, especially for applications requiring high specificity, this guide recommends a multi-pronged approach:
-
Quantitative In Vivo Dose-Response Studies: Establish a clear correlation between the administered dose of AIP, the degree of PAL inhibition, and the magnitude of the effect on downstream metabolites.
-
Direct Comparative Studies: Perform head-to-head comparisons of AIP with alternative PAL inhibitors in the same in vivo model to understand relative potency and specificity.
-
Advanced Target Engagement Assays: Employ techniques like CETSA or Photoaffinity Labeling to provide definitive evidence of direct AIP-PAL interaction within a native biological context.
-
Systematic Off-Target Profiling: Experimentally test the interaction of AIP with potential mammalian off-targets, such as monoamine transporters and α2-adrenergic receptors, to confirm its selectivity.
By systematically applying these methodologies, researchers and drug developers can confidently validate PAL as the primary target of AIP, paving the way for its effective and safe use in various applications.
References
- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods of analysis for anthocyanins in plants and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative and Quantitative Methods to Evaluate Anthocyanins | Atlantis Press [atlantis-press.com]
- 7. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 8. scispace.com [scispace.com]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoaffinity Compounds - Enamine [enamine.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. portlandpress.com [portlandpress.com]
Comparative Analysis of Auxin-Insensitive Protein (AIP) Effects on Dicot and Monocot Plant Species
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Auxin, a pivotal phytohormone, orchestrates a multitude of developmental processes in plants. The cellular response to auxin is mediated by a sophisticated signaling pathway, at the core of which are the Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins. These proteins act as transcriptional repressors, and their degradation is a key step in activating auxin-responsive genes. Mutations that stabilize Aux/IAA proteins render plants insensitive to auxin, leading to a range of developmental abnormalities. These auxin-insensitive proteins (AIPs), particularly the gain-of-function Aux/IAA mutants, serve as invaluable tools for dissecting the precise roles of auxin in different plant species.
This guide provides a comparative analysis of the effects of such auxin-insensitive proteins on the development of two model plant species: the dicot Arabidopsis thaliana and the monocot Oryza sativa (rice). By examining the phenotypic consequences of mutations in homologous Aux/IAA genes, we can gain insights into both conserved and divergent functions of auxin signaling across the plant kingdom.
Comparative Phenotypic Analysis of Auxin-Insensitive Mutants
The stabilization of Aux/IAA proteins typically results in a dominant negative effect, leading to a phenotype that mimics a state of auxin insensitivity. Below is a summary of the quantitative effects of several well-characterized auxin-insensitive mutants in Arabidopsis thaliana and Oryza sativa.
Table 1: Comparative Root Phenotypes of Auxin-Insensitive Mutants
| Species | Mutant (Gene) | Primary Root Length (relative to Wild Type) | Lateral Root Density (number/cm) | Root Hair Phenotype | Reference |
| Arabidopsis thaliana | shy2-2 (IAA3) | Shorter | Reduced | Normal | [1][2] |
| axr3-1 (IAA17) | Significantly shorter | Reduced | Defective | [3][4] | |
| slr-1 (IAA14) | Similar to Wild Type | Completely absent | Defective | [5][6] | |
| Oryza sativa | Osiaa3 | No significant change | Not reported | Not reported | [7][8] |
| Osiaa11 | ~10% longer | Significantly reduced/absent | Not reported | [9][10] | |
| Osiaa23 | Not reported | Not reported | Not reported | [11] |
Note: The quantitative data presented are compiled from multiple sources and experimental conditions may vary. Direct numerical comparisons should be made with caution.
Table 2: Comparative Shoot and Reproductive Phenotypes of Auxin-Insensitive Mutants
| Species | Mutant (Gene) | Hypocotyl/Shoot Height (relative to Wild Type) | Leaf/Grain Morphology | Other Notable Phenotypes | Reference |
| Arabidopsis thaliana | shy2-2 (IAA3) | Shorter hypocotyl | Upcurled leaves | Forms leaves in the dark | [1][12][13] |
| axr3-1 (IAA17) | Shorter hypocotyl | - | Reduced apical dominance | [3][14] | |
| slr-1 (IAA14) | Similar to Wild Type | - | Defective root and hypocotyl gravitropism | [5] | |
| Oryza sativa | Osiaa3 | Shorter plant height | Increased grain length and width | Reduced tiller number | [7][8][15] |
| Osiaa11 | Reduced plant height | - | Reduced tiller number | [9] | |
| Osiaa23 | Reduced plant height | Altered spikelet phenotype | Delayed heading date | [11][16] |
Key Signaling Pathways and Experimental Workflows
The canonical auxin signaling pathway is central to understanding the effects of auxin-insensitive mutants. The stabilization of Aux/IAA proteins disrupts this pathway, leading to the observed phenotypes.
The generation and analysis of auxin-insensitive mutants typically follow a standardized workflow, from mutant creation to detailed phenotypic and molecular characterization.
Experimental Protocols
Generation of Auxin-Insensitive Mutants using CRISPR/Cas9
This protocol provides a general framework for creating targeted mutations in Aux/IAA genes in both Arabidopsis and rice.
a. Target Selection and Guide RNA (gRNA) Design:
-
Identify the target Aux/IAA gene sequence from a genomic database (e.g., TAIR for Arabidopsis, RAP-DB for rice).
-
Use a CRISPR design tool (e.g., CHOPCHOP, CRISPR-P) to identify suitable 20-bp target sequences (protospacers) that are followed by a Protospacer Adjacent Motif (PAM; typically NGG for Streptococcus pyogenes Cas9).
-
Select gRNAs that target a conserved region, such as Domain II of the Aux/IAA protein, to maximize the chance of creating a gain-of-function, stabilized mutant.
b. Vector Construction:
-
Synthesize a pair of complementary oligonucleotides encoding the chosen gRNA sequence.
-
Anneal the oligos to form a double-stranded DNA fragment.
-
Clone the gRNA cassette into a plant expression vector containing the Cas9 nuclease under the control of a suitable promoter (e.g., CaMV 35S or a ubiquitin promoter). Many publicly available vectors facilitate this through Golden Gate or Gateway cloning.
c. Plant Transformation:
-
For Arabidopsis: Transform Agrobacterium tumefaciens with the CRISPR/Cas9 vector and use the floral dip method to transform wild-type plants.
-
For Rice: Transform Agrobacterium tumefaciens and use it to infect rice calli derived from mature seeds. Regenerate whole plants from the transformed calli on selection media.
d. Mutant Screening and Genotyping:
-
Select T1 generation plants on a medium containing the appropriate antibiotic or herbicide.
-
Extract genomic DNA from putative transformants.
-
Amplify the target region of the Aux/IAA gene by PCR.
-
Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) at the target site.
Phenotypic Analysis of Root System Architecture
This protocol is adaptable for both Arabidopsis and rice seedlings grown on agar (B569324) plates.
a. Plant Growth:
-
Surface-sterilize seeds and place them on square Petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.
-
Stratify the seeds at 4°C for 2-3 days to ensure uniform germination.
-
Place the plates vertically in a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C for Arabidopsis).
b. Image Acquisition:
-
After a defined growth period (e.g., 7-10 days), scan the plates using a flatbed scanner at high resolution (e.g., 600 dpi).
c. Data Quantification:
-
Use image analysis software such as ImageJ/Fiji with the SmartRoot or RootNav plugin, or other specialized software like WinRHIZO.
-
Measure the following parameters:
- Primary Root Length: Trace the main root from the root-shoot junction to the tip.
- Lateral Root Number: Count all emerged lateral roots.
- Lateral Root Density: Divide the total number of lateral roots by the length of the primary root.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol allows for the quantification of the expression levels of auxin-responsive genes.
a. RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue (e.g., roots, shoots) from wild-type and mutant plants and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. qRT-PCR:
-
Design gene-specific primers for the target auxin-responsive genes (e.g., GH3, SAUR genes) and a reference gene (e.g., Actin, Ubiquitin). Primers should amplify a product of 100-200 bp.
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a SYBR Green master mix.
-
Perform the reaction in a real-time PCR machine.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.
Conclusion
The comparative analysis of auxin-insensitive mutants in Arabidopsis thaliana and Oryza sativa reveals both conserved and divergent roles of Aux/IAA proteins in regulating plant development. In both species, stabilized Aux/IAA proteins lead to defects in root development, particularly in the formation of lateral roots, highlighting the fundamental role of auxin in this process. However, there are also species-specific effects, such as the pronounced impact on grain size in rice, which is not a directly comparable trait in Arabidopsis. These auxin-insensitive mutants, generated through techniques like CRISPR/Cas9 and characterized using standardized phenotyping and molecular protocols, will continue to be invaluable resources for unraveling the complexities of auxin signaling and its evolution in the plant kingdom. This knowledge is not only crucial for fundamental plant biology but also holds significant potential for the development of novel herbicides and strategies for crop improvement.
References
- 1. Arabidopsis SHY2/IAA3 Inhibits Auxin-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Lateral root formation is blocked by a gain-of-function mutation in the SOLITARY-ROOT/IAA14 gene of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Progression in the Pericycle Is Not Sufficient for SOLITARY ROOT/IAA14-Mediated Lateral Root Initiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. The OsIAA3-OsARF16-OsBUL1 auxin signaling module regulates grain size in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OsIAA23 Promotes Heading by Directly Downregulating Ghd7 in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminoindan-2-phosphonic Acid and its Carboxyl Analogue, 2-aminoindan-2-carboxylic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Aminoindan-2-phosphonic acid (AIP) and its carboxyl analogue, 2-aminoindan-2-carboxylic acid. This document summarizes their distinct interactions with the key enzyme Phenylalanine Ammonia-Lyase (PAL), presents available quantitative data, outlines experimental protocols, and visualizes the relevant biological pathway and experimental workflows.
Introduction
This compound and 2-aminoindan-2-carboxylic acid are structural analogues that exhibit fundamentally different activities with respect to the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL is a critical enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites in plants, fungi, and some bacteria.[1] Understanding the distinct effects of these two compounds on PAL is crucial for their application in agricultural and pharmaceutical research. While the phosphonic acid derivative acts as a potent inhibitor of PAL, the carboxylic acid analogue serves as a substrate for the enzyme.[2] This guide delves into a detailed comparison of their properties, biological activities, and synthetic methodologies based on available experimental data.
Physicochemical Properties
| Property | This compound | 2-aminoindan-2-carboxylic acid |
| Molecular Formula | C₉H₁₂NO₃P[5] | C₁₀H₁₁NO₂[6] |
| Molecular Weight | 213.17 g/mol [5] | 177.20 g/mol [6] |
| Acidic Group | Phosphonic acid | Carboxylic acid |
Biological Activity: A Tale of Two Analogues
The most striking difference between this compound (AIP) and 2-aminoindan-2-carboxylic acid lies in their interaction with Phenylalanine Ammonia-Lyase (PAL).
This compound (AIP): A Competitive Inhibitor
AIP is a potent, competitive inhibitor of PAL.[2][7][8] It binds to the active site of the enzyme, preventing the natural substrate, L-phenylalanine, from binding and thus blocking the first committed step of the phenylpropanoid pathway.[1] This inhibition is time-dependent and reversible.[2]
Quantitative Performance Data of AIP as a PAL Inhibitor:
A kinetic analysis of AIP with the PAL-1 isozyme from parsley revealed the following parameters[2]:
| Parameter | Value | Description |
| Kᵢ (Inhibition Constant) | 7 ± 2 nM | A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ indicates a stronger inhibitor. |
| k₂ (Association Rate) | 2.6 ± 0.04 x 10⁴ M⁻¹s⁻¹ | The rate constant for the formation of the enzyme-inhibitor complex. |
| k₋₂ (Dissociation Rate) | 1.8 ± 0.04 x 10⁻⁴ s⁻¹ | The rate constant for the dissociation of the enzyme-inhibitor complex. |
The inhibitory effect of AIP has significant downstream consequences, leading to a decrease in the biosynthesis of various phenolic compounds, such as flavonoids and lignin, in plants.[1][8][9] This property makes AIP a valuable tool in plant biology research to study the roles of the phenylpropanoid pathway in growth, development, and defense.[10]
2-aminoindan-2-carboxylic acid: A Substrate for PAL
In stark contrast to its phosphonic acid analogue, 2-aminoindan-2-carboxylic acid acts as a substrate for PAL.[2] The enzyme catalyzes the elimination of ammonia (B1221849) from this compound, converting it to indene-2-carboxylic acid.[2] This indicates that the carboxylic acid group is recognized by the enzyme's active site in a manner that facilitates catalysis rather than inhibition.
Currently, specific kinetic parameters such as Kₘ and Vₘₐₓ for the interaction of 2-aminoindan-2-carboxylic acid with PAL are not available in the reviewed literature. Such data would be essential for a direct quantitative comparison of its processing by the enzyme relative to the natural substrate, L-phenylalanine.
Due to its structural similarity to neurotransmitters, 2-aminoindan-2-carboxylic acid and its derivatives are utilized as building blocks in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[11][12]
Phenylpropanoid Pathway and the Role of PAL
The diagram below illustrates the initial steps of the phenylpropanoid pathway, highlighting the central role of Phenylalanine Ammonia-Lyase (PAL) and the contrasting actions of this compound and 2-aminoindan-2-carboxylic acid.
Figure 1. Phenylpropanoid pathway and interaction with the two analogues.
Experimental Protocols
Synthesis Methodologies
Detailed, step-by-step laboratory protocols for the synthesis of both compounds are not fully detailed in the reviewed literature. However, the general synthetic strategies have been described.
Synthesis of this compound (AIP):
One reported synthesis of AIP starts from 2-indanone.[13] Another approach involves the alkylation of ethyl diethoxyphosphorylacetate with 1,2-bis(bromomethyl)benzene.[13] A general overview of the synthesis workflow is presented below.
Figure 2. General synthetic workflow for this compound.
Synthesis of 2-aminoindan-2-carboxylic acid:
An efficient, scalable method for the synthesis of 2-aminoindan-2-carboxylic acid has been reported via a two-step alkylation of a Ni(II)-complex of a glycine (B1666218) Schiff base with o-dibromoxylylene.[11] The process involves the monoalkylation of the glycine complex, followed by cyclization and subsequent decomposition to yield the final amino acid.[11]
In Vitro PAL Inhibition Assay (for AIP)
The following is a generalized protocol for assessing the inhibitory activity of AIP on PAL, based on a study using the PAL-1 isozyme from parsley.[2]
-
Enzyme Preparation: A highly purified, heterologously expressed homotetrameric PAL-1 isozyme is used.
-
Reaction Mixture: The assay is typically performed in a suitable buffer (e.g., Tris-HCl) at an optimal pH for the enzyme.
-
Substrate: L-phenylalanine is used as the substrate.
-
Inhibitor: this compound (AIP) is added at various concentrations.
-
Assay Procedure:
-
The enzyme is pre-incubated with the inhibitor for a defined period to allow for the slow-binding kinetics.
-
The reaction is initiated by the addition of the substrate, L-phenylalanine.
-
The formation of the product, trans-cinnamic acid, is monitored spectrophotometrically by measuring the increase in absorbance at approximately 290 nm.
-
-
Data Analysis: The initial reaction rates are measured at different substrate and inhibitor concentrations. The kinetic parameters (Kᵢ, k₂, and k₋₂) are determined by fitting the data to appropriate enzyme kinetic models for slow-binding inhibitors.
Conclusion
This compound and 2-aminoindan-2-carboxylic acid, despite their close structural resemblance, exhibit divergent biological activities concerning the enzyme Phenylalanine Ammonia-Lyase. AIP acts as a potent competitive inhibitor, making it a valuable tool for studying the phenylpropanoid pathway and as a potential lead compound in agrochemical and pharmaceutical development. In contrast, its carboxylic acid analogue functions as a substrate for PAL, highlighting the critical role of the acidic functional group in determining the nature of the interaction with the enzyme's active site. While quantitative data on the inhibitory performance of AIP is available, further research is needed to determine the kinetic parameters of 2-aminoindan-2-carboxylic acid as a PAL substrate to enable a more comprehensive quantitative comparison.
References
- 1. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 141120-17-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Replicating Published Findings on 2-Aminoindan-2-phosphonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Aminoindan-2-phosphonic acid (AIP), a potent inhibitor of Phenylalanine Ammonia-Lyase (PAL), with other relevant compounds. It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and a visualization of the biochemical pathway affected by AIP. This information is intended to assist researchers in replicating and building upon published findings related to this compound.
Performance Comparison of PAL Inhibitors
This compound (AIP) is a highly potent competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL).[1][2] Its efficacy is significantly greater than that of other known PAL inhibitors, such as various phenolic compounds. The inhibitory constant (Ki) for AIP is in the nanomolar range, indicating a very high affinity for the enzyme.[1] In contrast, inhibitors like phenol (B47542) and cresol (B1669610) derivatives exhibit Ki values in the millimolar range, demonstrating substantially lower potency.[3] Another potent inhibitor, (S)-2-aminooxy-3-phenylpropanoic acid (AOPP), also demonstrates slow-binding inhibition of PAL and serves as a relevant compound for comparison.[1]
| Compound | Type of Inhibition | Inhibitory Constant (Ki) | Source Organism of PAL |
| This compound (AIP) | Competitive, Time-dependent | 7 ± 2 nM | Parsley (Petroselinum crispum) |
| (S)-2-aminooxy-3-phenylpropanoic acid (AOPP) | Slow-binding | Not explicitly quantified in the same study | Parsley (Petroselinum crispum) |
| Phenol | Mixed | 2.1 ± 0.5 mM | Not specified |
| o-Cresol | Mixed | 0.8 ± 0.2 mM | Not specified |
| m-Cresol | Mixed | 2.85 ± 0.15 mM | Not specified |
| Phenol/Glycine (synergistic) | Mixed | 0.014 ± 0.003 mM | Not specified |
| o-Cresol/Glycine (synergistic) | Mixed | 0.038 ± 0.008 mM | Not specified |
| m-Cresol/Glycine (synergistic) | Competitive | 0.36 ± 0.076 mM | Not specified |
Experimental Protocols
Synthesis of this compound (AIP)
Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay
This protocol is a generalized procedure based on common methods for determining PAL activity and inhibition.
1. Enzyme Preparation:
-
Extract PAL from a suitable plant source (e.g., parsley, lettuce seedlings) by homogenizing the tissue in an appropriate buffer (e.g., Tris-HCl buffer at pH 8.5) containing protease inhibitors.
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
For more precise measurements, further purification of the enzyme may be required using techniques such as ammonium (B1175870) sulfate (B86663) precipitation and chromatography.
2. Assay Procedure:
-
The assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid, which can be monitored by the increase in absorbance at 290 nm.
-
Prepare a reaction mixture containing the enzyme extract, a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5), and the substrate, L-phenylalanine (typically in the range of 1-10 mM).
-
To determine the inhibitory activity of AIP or other compounds, pre-incubate the enzyme with various concentrations of the inhibitor for a specific period before adding the substrate.
-
Initiate the reaction by adding L-phenylalanine and monitor the change in absorbance at 290 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
3. Data Analysis:
-
To determine the type of inhibition and the inhibitory constant (Ki), perform the assay at multiple substrate and inhibitor concentrations.
-
Plot the data using methods such as Lineweaver-Burk or Dixon plots.
-
For competitive inhibitors, the Ki can be calculated from the equation: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
Visualizations
Phenylpropanoid Biosynthesis Pathway
The following diagram illustrates the initial steps of the phenylpropanoid biosynthesis pathway, highlighting the crucial role of Phenylalanine Ammonia-Lyase (PAL) and the point of inhibition by this compound (AIP).
Caption: Inhibition of Phenylalanine Ammonia-Lyase (PAL) by this compound (AIP).
Experimental Workflow for PAL Inhibition Assay
The diagram below outlines the general workflow for conducting a Phenylalanine Ammonia-Lyase (PAL) inhibition assay.
Caption: Workflow for determining PAL inhibition kinetics.
References
- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminoindan-2-phosphonic Acid: A Comparative Analysis of In Vivo and In Vitro Potency
Initial Assessment: 2-Aminoindan-2-phosphonic acid (AIP) is predominantly characterized in scientific literature as a potent and specific competitive inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme found in plants and fungi. Extensive research highlights its role in studies of plant physiology and metabolism. However, a thorough review of available literature reveals a lack of evidence to support its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. Therefore, a direct comparison of its in vivo and in vitro potency at the NMDA receptor is not feasible based on current scientific understanding.
This guide will proceed by providing a comparative overview of well-established NMDA receptor antagonists, for which extensive in vivo and in vitro potency data are available. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the modulation of the NMDA receptor.
Comparative Potency of Selected NMDA Receptor Antagonists
The following table summarizes the in vitro and in vivo potency of several well-characterized NMDA receptor antagonists. In vitro potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), while in vivo potency is often measured by the dose required to elicit a specific physiological or behavioral effect.
| Compound | Type | In Vitro Potency (IC50/Ki) | In Vivo Model | In Vivo Effect | Reference |
| D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) | Competitive | IC50: ~5 µM | Rodent models of epilepsy | Anticonvulsant activity | [1][2] |
| MK-801 (Dizocilpine) | Uncompetitive Channel Blocker | IC50: ~10 nM (binding assay) | Rodent models of schizophrenia | Induction of hyperlocomotion and cognitive deficits | [3] |
| Ketamine | Uncompetitive Channel Blocker | Ki: ~0.76 µM | Rodent models of depression | Rapid antidepressant effects | [4] |
| Memantine | Uncompetitive Channel Blocker | IC50: ~1.84 µM | Mouse models of Alzheimer's disease | Improvement in cognitive function | [5][6] |
| Ifenprodil | Non-competitive (GluN2B selective) | KD: ~79 nM | Not specified in provided abstracts | Subtype-selective antagonism | [7] |
Note: Potency values can vary significantly depending on the specific experimental conditions, such as the assay type, tissue preparation, and animal model used.
Experimental Protocols
In Vitro Potency Determination: Radioligand Binding Assay
A common method to determine the in vitro potency of a compound at the NMDA receptor is through a competitive radioligand binding assay.
Objective: To determine the affinity (Ki) of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
Radioligand (e.g., [3H]MK-801 for the channel binding site, or [3H]CGP 39653 for the glutamate (B1630785) binding site)
-
Test compound (e.g., this compound or a known NMDA receptor antagonist)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]
In Vivo Potency Determination: Animal Model of Schizophrenia (MK-801-induced Hyperlocomotion)
This protocol describes a widely used behavioral assay to assess the in vivo efficacy of potential antipsychotic drugs that may act on the glutamatergic system.
Objective: To evaluate the ability of a test compound to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801 in rodents.
Animals: Adult male rodents (e.g., mice or rats).
Materials:
-
Test compound
-
MK-801 (Dizocilpine)
-
Vehicle (e.g., saline)
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the open-field chambers for a defined period before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the MK-801 challenge.
-
MK-801 Challenge: Administer a dose of MK-801 known to induce hyperlocomotion.
-
Behavioral Assessment: Immediately place the animals in the open-field chambers and record their locomotor activity (e.g., distance traveled, number of line crossings) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the animals treated with the test compound plus MK-801 to the group that received vehicle plus MK-801. A significant reduction in hyperlocomotion by the test compound suggests potential antipsychotic-like activity.[3][9]
Visualizations
Caption: NMDA Receptor Signaling Pathway and Antagonism.
Caption: Workflow for In Vitro and In Vivo Potency Assessment.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preferred antagonist binding state of the NMDA receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist rodent models for cognition in schizophrenia and identification of novel drug treatments, an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel NMDA Receptor Antagonist Protects against Cognitive Decline Presented by Senescent Mice | MDPI [mdpi.com]
- 6. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Unveiling the Kinetics of Phenylalanine Ammonia-Lyase Inhibition: A Comparative Guide to AIP and Alternative Compounds
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the competitive inhibition kinetics of 2-aminoindan-2-phosphonic acid (AIP) against Phenylalanine Ammonia-Lyase (PAL). It provides supporting experimental data, detailed protocols, and a comparative analysis with other known PAL inhibitors.
Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme that catalyzes the first step in the phenylpropanoid pathway in plants, converting L-phenylalanine to trans-cinnamic acid. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites vital for plant development and defense. The inhibition of PAL is a key area of research for developing herbicides, fungicides, and therapeutic agents. This guide focuses on the kinetic characterization of AIP, a potent competitive inhibitor of PAL, and provides a comparative overview of its performance against other inhibitory compounds.
Comparative Inhibition Kinetics of PAL Inhibitors
The efficacy of various compounds in inhibiting PAL activity is summarized below. The data highlights the kinetic constants (Ki and IC50) that are critical for evaluating the potency and mechanism of these inhibitors. AIP stands out for its low nanomolar inhibition constant, indicating a high affinity for the enzyme.
| Inhibitor | Target Enzyme | Inhibition Type | Ki | IC50 |
| This compound (AIP) | Parsley PAL-1 Isozyme | Competitive, Slow-binding | 7 ± 2 nM[1][2] | Not explicitly found |
| (S)-2-aminooxy-3-phenylpropanoic acid [(S)-AOPP] | Parsley PAL-1 Isozyme | Slow-binding | Not explicitly found | Not explicitly found |
| meta-cresol/glycine pair | Rhodotorula PAL | Competitive | 0.36 ± 0.076 mM[3] | Not explicitly found |
| Phenol (B47542) | Rhodotorula PAL | Mixed | 2.1 ± 0.5 mM[3] | Not explicitly found |
| ortho-cresol | Rhodotorula PAL | Mixed | 0.8 ± 0.2 mM[3] | Not explicitly found |
| Caffeic acid | Sweet Potato & Pea PAL | Not specified | Not explicitly found | Not explicitly found |
| Gallic acid | Sweet Potato & Pea PAL | Not specified | Not explicitly found | Not specified |
| o-Chlorocinnamic acid | Sweet Potato, Pea & Yeast PAL | Strong inhibitor | Not explicitly found | Not explicitly found |
Experimental Protocols
Determination of Competitive Inhibition Kinetics of AIP on PAL
This protocol outlines the methodology to determine the kinetic parameters of PAL inhibition by AIP.
1. Materials and Reagents:
-
Purified Phenylalanine Ammonia-Lyase (PAL) enzyme (e.g., from parsley)
-
L-phenylalanine (substrate)
-
This compound (AIP) (inhibitor)
-
Tris-HCl buffer (pH 8.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm
2. Enzyme Activity Assay: The activity of PAL is determined by measuring the rate of formation of trans-cinnamic acid from L-phenylalanine. Trans-cinnamic acid has a characteristic absorbance at 290 nm.
-
Prepare a reaction mixture containing Tris-HCl buffer and a range of L-phenylalanine concentrations.
-
Initiate the reaction by adding a known concentration of the PAL enzyme.
-
Monitor the increase in absorbance at 290 nm over time. The initial rate of the reaction (V₀) is calculated from the linear portion of the absorbance versus time plot.
3. Inhibition Assay:
-
To determine the effect of AIP, the enzyme activity assay is performed in the presence of various concentrations of AIP.
-
For each substrate concentration, a set of reactions is run with different, fixed concentrations of AIP.
-
The initial reaction rates are measured for each combination of substrate and inhibitor concentration.
4. Data Analysis:
-
To confirm competitive inhibition, the data is typically plotted using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). In the presence of a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, while the apparent Michaelis constant (Km) increases.
-
The inhibition constant (Ki) is determined by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration. The x-intercept of this secondary plot gives -Ki. For a slow-binding inhibitor like AIP, the kinetic analysis involves monitoring the time-dependent onset of inhibition to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium inhibition constant (Ki = koff/kon) is calculated.[1]
Visualizing the Molecular Interactions and Pathways
To better understand the processes involved, the following diagrams illustrate the mechanism of competitive inhibition, the experimental workflow, and the relevant signaling pathway.
Mechanism of Competitive Inhibition
Experimental Workflow for Kinetic Analysis
Simplified Phenylpropanoid Signaling Pathway
References
- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Two Cyanobacterial Phenylalanine Ammonia Lyases: Kinetic and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-Aminoindan-2-phosphonic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Aminoindan-2-phosphonic acid, a molecule of interest in pharmaceutical research, is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This guide provides a comprehensive comparison of four major analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of these methods is evaluated based on key analytical parameters, supported by experimental data from studies on structurally similar aminophosphonic acids, such as glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA), due to the limited availability of direct comparative studies on this compound.
Comparative Overview of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of HPLC, GC-MS, CE, and qNMR, drawing data from validated methods for analogous aminophosphonic acids.
Table 1: Performance Comparison of Analytical Methods for Aminophosphonic Acid Quantification
| Parameter | HPLC-UV/FLD | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE-MS) | Quantitative NMR (31P-qNMR) |
| Limit of Detection (LOD) | ~1 µg/L (FLD) | 0.1 µg/L | ~1 ng injected | < 5 µg/L | ~1.7 mg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 mg/L | 0.1 - 0.5 µg/L | 1-15 ng/mL | 3.3 - 30.6 µg/L | ~0.8 mg/mL |
| **Linearity (R²) ** | > 0.99 | > 0.992 | > 0.99 | > 0.99 | > 0.999 |
| Precision (RSD%) | < 10% | < 7.5% | < 20% | < 10% (Peak Area) | < 1% |
| Accuracy/Recovery (%) | 80 - 110% | 93 - 112% | 70 - 120% | 80 - 111% | 98 - 102% |
| Derivatization | Often required for UV/FLD | Not always necessary | Mandatory | Not always necessary | Not required |
| Analysis Time | 15 - 30 min | 8 - 20 min | 15 - 30 min | ~20 min | 10 - 30 min |
| Key Advantage | Widely available, cost-effective | High sensitivity and selectivity | High separation efficiency | High separation efficiency, low sample volume | Absolute quantification without reference standard of the analyte |
| Key Disadvantage | Lower sensitivity than MS | Higher cost and complexity | Derivatization can be complex | Lower concentration sensitivity | Lower sensitivity |
Note: Data for HPLC, LC-MS/MS, and CE-MS are primarily based on studies of glyphosate and AMPA.[1][2][3][4] Data for GC-MS and qNMR are based on general performance for amino acids and organophosphonates, respectively.[5][6][7]
Experimental Workflow Overview
The general workflow for the quantification of this compound using chromatographic and electrophoretic methods typically involves sample preparation, separation, detection, and data analysis.
References
- 1. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of 2-Aminoindan-2-phosphonic Acid for PAL Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Aminoindan-2-phosphonic acid (AIP), a potent inhibitor of Phenylalanine Ammonia-Lyase (PAL), and its specificity towards different PAL isoforms. PAL is a crucial enzyme in the phenylpropanoid pathway in plants, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid, a precursor for a wide array of secondary metabolites. Understanding the isoform-specific inhibition of PAL is critical for targeted research and potential applications in drug development and agriculture.
Introduction to this compound (AIP)
This compound is a conformationally restricted analogue of phenylalanine and has been identified as a potent, competitive, and time-dependent inhibitor of PAL.[1][2] Its slow-binding nature indicates a multi-step interaction with the enzyme, leading to a tightly bound enzyme-inhibitor complex.[1] This guide collates available experimental data to evaluate the specificity of AIP against various PAL isoforms.
Comparative Inhibition Data
While direct comparative studies of AIP's inhibitory activity against a full spectrum of PAL isoforms from a single species are limited in the public domain, this section presents the available quantitative data from different plant sources. This allows for an indirect assessment of its potency and potential for isoform specificity.
Table 1: Inhibitory Activity of this compound (AIP) against PAL from Different Species
| Plant Source | PAL Isoform | Inhibition Constant (Kᵢ) | Comments |
| Parsley (Petroselinum crispum) | PAL-1 | 7 ± 2 nM | AIP acts as a slow-binding, competitive inhibitor. The enzyme-inhibitor complex is formed with an association rate (k₂) of 2.6 x 10⁴ M⁻¹s⁻¹ and dissociates with a rate (k₋₂) of 1.8 x 10⁻⁴ s⁻¹.[1] |
| Buckwheat (Fagopyrum esculentum) | Not specified | Potent inhibitor (in vitro) | AIP has been demonstrated to be a powerful inhibitor of PAL activity in crude extracts.[2] Derivatives of AIP have also been tested against buckwheat PAL.[3][4] |
| Arabidopsis thaliana | Not specified | Effective inhibitor (in vivo) | Treatment with AIP in Arabidopsis leads to susceptibility to pathogens, indicating effective inhibition of PAL activity in vivo.[5] |
Kinetic Properties of Arabidopsis thaliana PAL Isoforms
To provide a context for potential differential inhibition, the following table summarizes the kinetic parameters of the four known PAL isoforms from Arabidopsis thaliana. These isoforms exhibit distinct catalytic efficiencies, suggesting that inhibitors like AIP might interact with them differently.
Table 2: Kinetic Parameters of Arabidopsis thaliana PAL Isoforms for L-Phenylalanine
| Isoform | Kₘ (µM) | k_cat (s⁻¹) | k_cat/Kₘ (s⁻¹µM⁻¹) |
| AtPAL1 | 64 | 3.2 | 0.050 |
| AtPAL2 | 71 | 10.5 | 0.148 |
| AtPAL3 | Very low activity | - | - |
| AtPAL4 | 68 | 2.8 | 0.041 |
Data from Cochrane et al. (2004). AtPAL2 demonstrates the highest catalytic efficacy.[6][7]
Experimental Protocols
This section details the methodologies for key experiments relevant to evaluating PAL inhibition.
Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from established methods for determining PAL activity by spectrophotometrically measuring the formation of trans-cinnamic acid.
Materials:
-
Enzyme extract (e.g., purified recombinant PAL isoform or crude plant extract)
-
100 mM Tris-HCl buffer, pH 8.8
-
40 mM L-phenylalanine solution
-
4 M HCl (for stopping the reaction)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the reaction mixture containing 100 mM Tris-HCl buffer and 40 mM L-phenylalanine.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding an aliquot of the enzyme extract to the reaction mixture. The total volume is typically 1 mL.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of 4 M HCl.
-
Measure the absorbance of the mixture at 290 nm to quantify the amount of trans-cinnamic acid formed.
-
Calculate PAL activity using a standard curve of trans-cinnamic acid. One unit (U) of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
Protocol 2: Determination of Inhibition Constant (Kᵢ) for a Slow-Binding Inhibitor
For a slow-binding inhibitor like AIP, the determination of Kᵢ requires a kinetic analysis that accounts for the time-dependent nature of the inhibition.
Materials:
-
Purified PAL isoform
-
Substrate (L-phenylalanine) at various concentrations
-
Inhibitor (AIP) at various concentrations
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.8)
-
Spectrophotometer with a time-course measurement capability
Procedure:
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor (AIP) in the assay buffer for different time intervals.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (L-phenylalanine).
-
Monitor Progress Curves: Continuously monitor the formation of trans-cinnamic acid by measuring the absorbance at 290 nm over time. This will generate reaction progress curves for each inhibitor concentration.
-
Data Analysis:
-
The progress curves will show an initial burst of activity followed by a slower steady-state rate as the enzyme-inhibitor complex equilibrates.
-
Fit the progress curves to an equation that describes slow-binding inhibition to determine the apparent first-order rate constant (k_obs) for the onset of inhibition at each inhibitor concentration.
-
Plot the k_obs values against the inhibitor concentrations.
-
For a competitive slow-binding inhibitor, this plot will be hyperbolic. Fit this data to the appropriate equation to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
Calculate the inhibition constant (Kᵢ) as the ratio of k_off to k_on (Kᵢ = k_off / k_on).
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for determining PAL enzyme activity.
Caption: Workflow for determining the Kᵢ of a slow-binding inhibitor.
Conclusion and Future Directions
This compound is a highly potent inhibitor of PAL, as evidenced by its nanomolar Kᵢ value against parsley PAL-1. While in vivo studies suggest its effectiveness across different plant species, including Arabidopsis thaliana, a comprehensive analysis of its specificity for individual PAL isoforms is currently lacking. The kinetic diversity among the Arabidopsis PAL isoforms suggests that they may exhibit differential sensitivity to AIP.
Future research should focus on expressing and purifying individual PAL isoforms (e.g., from Arabidopsis) and performing detailed kinetic inhibition studies with AIP. Such data would be invaluable for understanding the specific roles of PAL isoforms in plant metabolism and for the rational design of isoform-selective inhibitors for various applications.
References
- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of phenylalanine ammonia-lyase (PAL): synthesis and biological evaluation of 5-substituted 2-aminoindane-2-phosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Analysis of the Arabidopsis PAL Gene Family in Plant Growth, Development, and Response to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. The Arabidopsis phenylalanine ammonia lyase gene family: kinetic characterization of the four PAL isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminoindan-2-phosphonic acid vs other competitive NMDA receptor antagonists.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent competitive N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on their performance backed by experimental data. While the initial topic included 2-Aminoindan-2-phosphonic acid, a thorough review of scientific literature reveals its primary role as a competitive inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme found in plants. There is a lack of substantial evidence supporting its activity as a direct competitive antagonist at the NMDA receptor. Therefore, this guide will focus on well-characterized competitive NMDA receptor antagonists: D-AP5, CGS 19755, CGP 39653, and NVP-AAM077.
Performance Comparison of Competitive NMDA Receptor Antagonists
The following table summarizes the quantitative data for selected competitive NMDA receptor antagonists, providing a clear comparison of their binding affinities and potencies.
| Compound | Binding Affinity (Ki) | Potency (IC50) | Selectivity | Key In Vivo Effects |
| D-AP5 (D-APV) | ~1.4 µM (Kd)[1][2] | ~5 µM[3] | Non-selective | Impairs spatial learning and long-term potentiation (LTP) in vivo[4]. |
| CGS 19755 (Selfotel) | ~50 nM[5] | ~1.93 µM[6] | Non-selective | Potent anticonvulsant, anxiolytic, and neuroprotective effects in animal models of ischemia[7][8]. |
| CGP 39653 | ~5-15 nM[9][10] | ~210-370 nM[11] | Non-selective | Blocks NMDA-evoked depolarizations and has anticonvulsant properties[9][11]. |
| NVP-AAM077 (PEAQX) | GluN2A: ~270 nMGluN2B: ~29.6 µM[12] | GluN2A: ~270 nMGluN2B: ~29.6 µM[12] | ~110-fold selective for GluN2A over GluN2B[12][13] | Suppresses cortical spreading depression, suggesting a role in migraine[14][15]. |
NMDA Receptor Signaling Pathway
The activation of NMDA receptors by glutamate (B1630785) and a co-agonist (glycine or D-serine) leads to the influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic plasticity and other neuronal functions. Competitive antagonists block the binding of glutamate, thereby inhibiting this signaling cascade.
Experimental Protocols
A detailed methodology for a key experiment used to characterize competitive NMDA receptor antagonists is provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled competitive antagonist for non-specific binding determination (e.g., unlabeled CGP 39653)
-
Test compounds (unlabeled competitive antagonists)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
96-well plates
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
Set up the assay in 96-well plates.
-
For total binding , add assay buffer, the radioligand (e.g., 2-5 nM [³H]CGP 39653), and the membrane preparation to the wells.
-
For non-specific binding , add a high concentration of an unlabeled antagonist (e.g., 10 µM unlabeled CGP 39653) in addition to the radioligand and membranes.
-
For competition binding , add varying concentrations of the test compound, the radioligand, and the membranes.
-
Incubate the plates at room temperature or 30°C for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Measurement and Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of competitive NMDA receptor antagonists on excitatory amino acid-evoked currents in mouse spinal cord neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Lack of NMDA Receptor Subtype Selectivity for Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Acquired Immune Priming: A Comparative Guide to Phenylalanine Ammonia-Lyase (PAL) Activity and Phenolic Compound Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between Phenylalanine Ammonia-Lyase (PAL) activity and the accumulation of phenolic compounds in plants following Acquired Immune Priming (AIP) treatment. AIP, also known as chemical priming or induced resistance, enhances a plant's defense capacity against future biotic and abiotic stresses. This guide summarizes experimental data, details relevant methodologies, and visualizes the underlying biological processes to support research and development in plant science and drug discovery from natural products.
Correlation Between PAL Activity and Phenolic Compound Levels Post-AIP Treatment: A Comparative Overview
Acquired Immune Priming (AIP) utilizes chemical elicitors to sensitize the plant's immune system. This pre-emptive treatment leads to a more rapid and robust activation of defense mechanisms upon subsequent stress. A key component of this enhanced defense is the phenylpropanoid pathway, which produces a wide array of antimicrobial and antioxidant phenolic compounds. The first committed step in this pathway is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). Consequently, a strong positive correlation is often observed between PAL activity and the accumulation of phenolic compounds following successful AIP treatment.
Below are comparative data from studies using common chemical priming agents, Benzothiadiazole (BTH) and β-aminobutyric acid (BABA), which act as functional analogs of the natural signaling molecule salicylic (B10762653) acid or otherwise stimulate plant defense pathways.
Table 1: Effect of Benzothiadiazole (BTH) Treatment on PAL Activity and Total Phenolic Content
| Plant Species | BTH Concentration | Time Post-Treatment | Change in PAL Activity | Change in Total Phenolic Content | Reference Study |
| Strawberry (Fragaria x ananassa) | 1.2 mg/L | 4 days | Significant increase | Up to 2- to 6-fold increase in ellagitannins | [1][2] |
| Grapevine (Vitis vinifera) | 0.3 mM | Veraison | Increased expression of PAL pathway genes | Increased anthocyanins and stilbenoids | [3] |
| Peach (Prunus persica) | Post-harvest treatment | Not specified | Activated | Increased total phenolic compounds | |
| Mango (Mangifera indica) | Post-harvest treatment | Not specified | Activated | Increased total phenolic compounds |
Table 2: Effect of β-aminobutyric acid (BABA) Treatment on PAL Activity and Total Phenolic Content
| Plant Species | BABA Concentration | Time Post-Treatment | Change in PAL Activity | Change in Total Phenolic Content | Reference Study |
| Mango (Mangifera indica) | 50 mmol/L | 4 days post-inoculation | ~2.5-fold increase | ~1.8-fold increase | [4] |
| Pitaya (Hylocereus undatus) | 10 mM | Not specified | Increased | Promoted accumulation of lignin, flavonoids, and phenolics | [5] |
| Mango (Mangifera indica) | Not specified | Not specified | Strong activation | Enhanced formation of secondary metabolic products | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for researchers aiming to replicate or build upon the summarized findings.
Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.
1. Enzyme Extraction:
-
Homogenize 1-2 grams of plant tissue in an ice-cold extraction buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
2. Assay Reaction:
-
Prepare a reaction mixture containing 100 mM sodium borate buffer (pH 8.8) and 40 mM L-phenylalanine.
-
Initiate the reaction by adding a known volume of the enzyme extract to the reaction mixture.
-
Incubate the reaction at 37-40°C for 30-60 minutes.
3. Measurement:
-
Stop the reaction by adding 1 M HCl.
-
Measure the absorbance of the mixture at 290 nm using a spectrophotometer.
-
Calculate PAL activity based on the increase in absorbance, using a standard curve of trans-cinnamic acid. One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
Protocol 2: Quantification of Total Phenolic Compounds (Folin-Ciocalteu Method)
This colorimetric assay is a widely used method for determining the total phenolic content in plant extracts.
1. Sample Extraction:
-
Extract phenolic compounds from 1-2 grams of plant tissue using a suitable solvent, such as 80% methanol (B129727) or ethanol.
-
The extraction can be enhanced by sonication or incubation at a slightly elevated temperature (e.g., 60°C).
-
Centrifuge the mixture and collect the supernatant.
2. Colorimetric Reaction:
-
To a known volume of the plant extract, add Folin-Ciocalteu reagent (typically diluted 1:10 with distilled water).
-
After a short incubation period (3-8 minutes), add a saturated sodium carbonate solution (e.g., 7.5% w/v) to create an alkaline environment.
-
Incubate the mixture in the dark at room temperature for 1-2 hours to allow for color development.[7][8][9]
3. Measurement:
-
Measure the absorbance of the resulting blue-colored solution at a wavelength of 760-765 nm.[4][8]
-
Quantify the total phenolic content by comparing the absorbance to a standard curve prepared with a known concentration of a phenolic standard, typically gallic acid. The results are expressed as milligrams of gallic acid equivalents per gram of plant tissue (mg GAE/g).[7][10]
Visualizing the Process: Signaling Pathways and Experimental Workflows
To further elucidate the relationship between AIP, PAL activity, and phenolic compound accumulation, the following diagrams visualize the key processes.
Caption: AIP signaling pathway leading to enhanced defense.
Caption: Experimental workflow for correlating PAL activity with phenolic levels.
References
- 1. agrometodos.com [agrometodos.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. scribd.com [scribd.com]
- 4. A validated Folin-Ciocalteu method for total phenolics quantification of condensed tannin-rich açaí (Euterpe oleracea Mart.) seeds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kmy-fen.marmara.edu.tr [kmy-fen.marmara.edu.tr]
- 8. scielo.br [scielo.br]
- 9. Analysis of total phenolic contents, flavonoids, antioxidant and antibacterial activities of Croton macrostachyus root extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
A Tale of Two Molecules: A Structural Comparison of AIP and its Substrate Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology, understanding the structure and function of proteins and their interacting partners is paramount. This guide provides a detailed structural and functional comparison between the Aryl Hydrocarbon Receptor Interacting Protein (AIP), a significant co-chaperone protein, and L-phenylalanine, an essential amino acid. While these molecules exist on vastly different scales, their comparison illuminates fundamental principles of molecular architecture and biological function. This document presents quantitative data, detailed experimental methodologies for their characterization, and visual diagrams to clarify their roles and the processes used to study them.
Structural and Functional Overview
Aryl Hydrocarbon Receptor Interacting Protein (AIP) is a 330-amino acid protein that plays a crucial role as a co-chaperone, particularly in stabilizing the Aryl Hydrocarbon Receptor (AhR) in its inactive cytoplasmic complex.[1] Phenylalanine, in contrast, is a small, essential aromatic amino acid that serves as a fundamental building block for proteins and a precursor to several important biomolecules, including the amino acid tyrosine and neurotransmitters.[2][3]
A direct structural comparison highlights the immense difference in scale and complexity. AIP is a large macromolecule with defined domains, whereas phenylalanine is a small organic molecule. There is no known direct enzymatic or receptor-ligand relationship where phenylalanine acts as a substrate for AIP. The comparison, therefore, serves to contrast the architecture of a functional protein with one of its constituent building blocks.
Quantitative Structural Comparison
The following table summarizes the key quantitative differences between the human AIP protein and the L-phenylalanine molecule.
| Property | Aryl Hydrocarbon Receptor Interacting Protein (AIP) | L-Phenylalanine |
| Molecular Formula | C₁₆₁₇H₂₅₈₁N₄₄₇O₄₈₉S₁₃ (Typical, may vary slightly) | C₉H₁₁NO₂[3] |
| Molecular Weight | ~37 kDa (37,000 g/mol )[1] | 165.19 g/mol [2][3][4] |
| Number of Residues | 330 amino acids[1] | 1 amino acid |
| Key Structural Features | N-terminal PPIase-like domain, C-terminal Tetratricopeptide Repeat (TPR) domains for protein-protein interaction.[1] | α-amino group, α-carboxylic acid group, and a hydrophobic benzyl (B1604629) side chain.[2] |
| Primary Biological Role | Co-chaperone for the Aryl Hydrocarbon Receptor (AhR), stabilizing it in a multi-protein cytoplasmic complex.[1] | Essential amino acid for protein synthesis; precursor for tyrosine, dopamine, norepinephrine, and epinephrine.[2] |
Signaling Pathway and Experimental Workflow
To understand the functional context of AIP and the general process of characterizing these molecules, the following diagrams are provided.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway where AIP acts as a key co-chaperone.
Caption: A generalized experimental workflow for structural characterization and interaction analysis.
Experimental Protocols
The structural and functional characterization of molecules like AIP and phenylalanine relies on a suite of established biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Structure Determination of AIP via X-ray Crystallography
This protocol outlines the major steps required to determine the three-dimensional structure of a protein like AIP.
-
Protein Expression and Purification [5][6][7]
-
Cloning: The gene encoding human AIP is cloned into an expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag) for purification.
-
Expression: The expression plasmid is transformed into a suitable host, typically E. coli (e.g., BL21(DE3) strain). A 1 L culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced (e.g., with IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight to improve protein solubility.[5]
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is passed over an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted.
-
Size-Exclusion Chromatography (SEC): For final polishing and to ensure a monodisperse sample, the eluted protein is subjected to SEC. This step removes aggregates and ensures the protein is in a homogenous state, which is critical for crystallization.[6]
-
-
Protein Crystallization [8][9][10]
-
Concentration: The purified protein is concentrated to 5-15 mg/mL.
-
Screening: Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop).[8] A small drop (e.g., 1 µL) of the concentrated protein solution is mixed with an equal volume of a reservoir solution from a sparse-matrix screen and sealed over the reservoir.
-
Optimization: Initial crystal "hits" are optimized by systematically varying the concentrations of precipitant, buffer pH, and additives to grow larger, diffraction-quality crystals.
-
-
Data Collection and Structure Determination [3][11]
-
Cryo-protection: A single crystal is looped and briefly soaked in a cryoprotectant solution (often the reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction: The frozen crystal is mounted on a goniometer in an X-ray beamline (typically at a synchrotron source). The crystal is rotated, and diffraction patterns are collected on a detector.
-
Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution & Refinement: The phase problem is solved using methods like molecular replacement (if a homologous structure exists) or experimental phasing. An initial atomic model is built into the resulting electron density map and refined to best fit the experimental data.
-
Protocol 2: Structure Elucidation of Phenylalanine via NMR Spectroscopy
This protocol details the steps for confirming the structure of a small molecule like L-phenylalanine.
-
Sample Preparation [12]
-
Dissolution: 5-10 mg of L-phenylalanine is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, as phenylalanine is water-soluble).
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Standard: An internal standard (e.g., DSS or TSP for aqueous samples) may be added for chemical shift referencing if required.
-
-
-
Spectrometer Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans (e.g., 8-16), a relaxation delay (D1) of 1-2 seconds, and an appropriate acquisition time.[12] This experiment identifies the chemical shifts, integration (proton count), and splitting patterns (J-coupling) of all hydrogen atoms.
-
1D ¹³C NMR: A proton-decoupled carbon-13 spectrum is acquired to identify the number of unique carbon environments.
-
2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons) can be performed.
-
-
Data Analysis and Structure Elucidation [15]
-
Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Interpretation: The chemical shifts, integrals, and coupling patterns in the 1D and 2D spectra are analyzed to piece together the molecular structure, confirming the presence of the benzyl group, the α-carbon, and the amino and carboxyl functionalities, and verifying the overall structure of phenylalanine.
-
Protocol 3: Characterizing Molecular Interactions with Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity Kₐ, enthalpy ΔH, and stoichiometry n).
-
Sample Preparation [16][17][18]
-
Buffer Matching: This is the most critical step. The protein (e.g., a receptor) and the ligand (e.g., phenylalanine) must be in identical buffer solutions. This is best achieved by dialyzing the protein against the final buffer and then using that same dialysis buffer to dissolve the ligand.
-
Concentration: The protein is placed in the sample cell, typically at a concentration of 10-20 µM. The ligand is loaded into the injection syringe at a concentration 10-15 times higher than the protein (e.g., 100-300 µM).
-
Degassing: Both solutions must be thoroughly degassed immediately before the experiment to prevent air bubbles from interfering with the measurement.
-
-
-
Thermal Equilibration: The instrument is allowed to equilibrate at the desired temperature until a stable baseline is achieved.
-
Titration: A series of small, precise injections (e.g., 2-5 µL) of the ligand from the syringe into the protein in the sample cell are performed. The heat change after each injection is measured.
-
Control Titration: A control experiment, titrating the ligand into buffer alone, is performed to measure the heat of dilution, which is later subtracted from the binding data.
-
-
Data Analysis [17]
-
Integration: The raw data (power vs. time) is integrated to yield the heat change (μcal) per injection.
-
Binding Isotherm: The heat per injection is plotted against the molar ratio of ligand to protein.
-
Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site model) to extract the thermodynamic parameters: Kₐ (and its inverse, the dissociation constant K₋), ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.
-
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. Parallel rapid expression and purification of proteins for crystallography (PREPX): large scale 1 L cultures [protocols.io]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Purification of Proteins for Crystallographic Applications | Springer Nature Experiments [experiments.springernature.com]
- 8. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. benchchem.com [benchchem.com]
- 13. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 16. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Aminoindan-2-phosphonic Acid
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 2-Aminoindan-2-phosphonic acid, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to be familiar with the immediate safety and handling precautions for this compound. This information is summarized from the substance's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): All personnel handling this compound should wear the following PPE to prevent exposure:
-
Protective Gloves: Chemical-impermeable gloves are required. Always inspect gloves for integrity before use.[1]
-
Eye/Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1] For significant spill cleanup, fire/flame resistant and impervious clothing may be necessary.[1]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator should be used.[1]
First Aid Measures: In case of accidental exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation or a rash develops, seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[1][2] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to local, regional, and national regulations.[2][3] Do not discharge this chemical into sewer systems or waterways.[1]
1. Waste Identification and Segregation:
-
Waste Characterization: this compound waste should be classified as chemical waste.
-
Segregation: Keep this waste separate from other waste streams, such as general laboratory trash, sharps, and biological waste. Do not mix it with incompatible materials.
2. Waste Collection and Storage:
-
Primary Container: Collect waste this compound in a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1] The storage area should be secure and accessible only to authorized personnel.
3. Spill and Contamination Management:
-
Spill Cleanup: In the event of a spill, avoid dust formation.[1] Wear appropriate PPE, including respiratory protection. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, paper towels) and any contaminated PPE should be collected and disposed of as chemical waste along with the this compound.
-
Empty Containers: Empty containers of this compound should be triple-rinsed (or the equivalent). The rinsate should be collected and treated as chemical waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[1]
4. Final Disposal:
-
Licensed Disposal Vendor: The ultimate disposal of this compound waste must be handled by a licensed chemical waste disposal company. This can be achieved through controlled incineration with flue gas scrubbing or by removal to a licensed chemical destruction plant.[1]
-
Documentation: Maintain a record of the waste, including the amount and date of disposal, in a laboratory waste log.
III. Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminoindan-2-phosphonic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Aminoindan-2-phosphonic acid, offering procedural, step-by-step guidance to minimize risk and ensure operational integrity. Adherence to these protocols is critical for personal safety and the prevention of environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. The compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation, making controlled handling imperative.[1][2]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must be worn at all times to prevent contact with eyes. A face shield may be required for splash-prone procedures. |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated or torn. |
| Body Protection | Laboratory Coat / Impervious Clothing | A lab coat should be worn to protect against skin contact. For larger quantities or increased risk of splashing, impervious clothing is advised. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area is crucial. If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be worn. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to use, is essential for safety. The following workflow outlines the key steps to be followed.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Pre-Handling Preparation:
-
Handling the Compound:
-
Handle the solid compound in a well-ventilated place, preferably a fume hood, to avoid the formation of dust and aerosols.[3]
-
When weighing, use a draft shield or weigh the material in the fume hood to prevent dispersal.
-
Avoid all contact with skin and eyes.[3]
-
Use non-sparking tools if the compound is being handled in an environment with flammable solvents.[3]
-
-
Post-Handling Cleanup:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
Caption: A logical diagram illustrating the chemical waste disposal process.
Disposal Protocol:
-
Waste Segregation:
-
Collect any unused this compound and materials contaminated with it in a suitable, closed, and clearly labeled container for disposal.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Final Disposal:
-
Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[1]
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for proper disposal.
-
Prevent the chemical from entering drains or the environment.[3]
-
By adhering to these safety protocols and operational plans, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
